1-(2-Chlorobenzoyl)piperidin-4-amine
Description
BenchChem offers high-quality 1-(2-Chlorobenzoyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorobenzoyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C12H15ClN2O/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15/h1-4,9H,5-8,14H2 |
InChI Key |
WGYAQSCUFLSWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Synthesis and Application of 1-(2-Chlorobenzoyl)piperidin-4-amine: A Technical Guide for Medicinal Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone of molecular design, prized for its conformational flexibility and its presence in a multitude of approved therapeutic agents.[1] This guide focuses on a particularly valuable derivative, 1-(2-Chlorobenzoyl)piperidin-4-amine (CAS Number: 1018662-01-5 ), a key building block for the synthesis of complex pharmaceutical compounds.[2] Its structure, which marries the established piperidine core with a 2-chlorobenzoyl group, offers a unique combination of steric and electronic properties that are of significant interest to medicinal chemists.[3] This document provides a comprehensive overview of its synthesis, characterization, and potential applications, serving as a technical resource for professionals engaged in the development of novel therapeutics.
Physicochemical Properties and Characterization
The molecular structure of 1-(2-Chlorobenzoyl)piperidin-4-amine dictates its physical and chemical behavior, as well as its interactions in biological systems. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 1018662-01-5 | [2] |
| Molecular Formula | C₁₂H₁₅ClN₂O | Generic |
| Molecular Weight | 238.71 g/mol | Generic |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in organic solvents like DCM, DMF | N/A |
Spectroscopic Characterization
While a publicly available, dedicated spectrum for this specific compound is not readily found, its spectroscopic characteristics can be confidently predicted based on the analysis of its constituent functional groups and data from closely related analogs.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the piperidine ring and the chlorobenzoyl group. The piperidine protons would likely appear as a series of multiplets in the range of δ 1.5-4.0 ppm.[4] The aromatic protons of the 2-chlorophenyl group would be observed further downfield, typically between δ 7.2 and 7.5 ppm.[5] The amine (NH₂) protons would likely present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the amide at approximately δ 165-170 ppm.[6] The carbons of the piperidine ring would resonate in the upfield region, typically between δ 25-55 ppm.[4] The aromatic carbons of the 2-chlorophenyl ring would appear in the range of δ 125-140 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A strong absorption between 1630-1680 cm⁻¹ would indicate the C=O stretching of the tertiary amide.[7] The N-H stretching of the primary amine would likely appear as two bands in the region of 3300-3500 cm⁻¹.[8] A C-N stretching vibration for the aliphatic amine would be expected in the 1020-1250 cm⁻¹ range.[8] The presence of the aromatic ring would be confirmed by C=C stretching absorptions between 1475-1600 cm⁻¹.[7]
Synthesis and Manufacturing
The primary route for the synthesis of 1-(2-Chlorobenzoyl)piperidin-4-amine and its derivatives is through an acylation reaction.[3] This involves the nucleophilic substitution of a suitable 4-aminopiperidine precursor with 2-chlorobenzoyl chloride. To ensure selectivity and prevent side reactions, the primary amine on the piperidine ring is typically protected with a group such as a tert-butyloxycarbonyl (Boc) group prior to acylation. The synthesis can be conceptualized as a two-step process: acylation followed by deprotection.
Experimental Protocol: A Plausible Synthetic Approach
The following protocol is a well-established and scientifically sound method for the synthesis of the title compound, based on analogous procedures.[9]
Step 1: Synthesis of tert-butyl (1-(2-chlorobenzoyl)piperidin-4-yl)carbamate (Boc-protected intermediate)
-
To a stirred solution of commercially available tert-butyl piperidin-4-ylcarbamate (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA).
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add 2-chlorobenzoyl chloride (1.1 equivalents) dropwise to the cooled mixture, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected intermediate.
Step 2: Deprotection to yield 1-(2-Chlorobenzoyl)piperidin-4-amine
-
Dissolve the purified tert-butyl (1-(2-chlorobenzoyl)piperidin-4-yl)carbamate from Step 1 in a suitable solvent such as DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the excess acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-(2-Chlorobenzoyl)piperidin-4-amine. Further purification can be achieved by recrystallization if necessary.
Caption: A plausible synthetic workflow for 1-(2-Chlorobenzoyl)piperidin-4-amine.
Applications in Medicinal Chemistry and Drug Discovery
The 1-(2-chlorobenzoyl)piperidin-4-amine scaffold is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidine ring system is a common feature in many drugs, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The 4-amino group provides a key functional handle for further elaboration and the introduction of diverse pharmacophoric elements.
Derivatives of 4-aminopiperidine have been investigated for a variety of therapeutic applications, including as opioid receptor modulators and as agents for treating viral infections and cancer.[10] The 2-chlorobenzoyl moiety introduces specific steric and electronic features that can influence the binding affinity and selectivity of the final compound for its biological target.[3] The chlorine atom can participate in halogen bonding and other non-covalent interactions within a protein binding pocket, potentially enhancing potency.
While a specific marketed drug directly synthesized from 1-(2-Chlorobenzoyl)piperidin-4-amine is not prominently documented, numerous patents describe the use of closely related 1-aroyl-4-aminopiperidine derivatives as key intermediates in the development of novel therapeutics. These compounds are frequently employed in the synthesis of kinase inhibitors and other targeted therapies.[11]
Caption: The central role of the title compound as a scaffold in drug discovery workflows.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1-(2-Chlorobenzoyl)piperidin-4-amine. Based on data from analogous compounds, it should be treated as a hazardous substance.
-
Hazard Identification: Expected to be harmful if swallowed and may cause skin and eye irritation or burns.[12]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(2-Chlorobenzoyl)piperidin-4-amine is a strategically important building block in the field of medicinal chemistry. Its synthesis, while requiring careful execution, is based on well-understood and reliable chemical transformations. The unique combination of a conformationally flexible piperidine ring and an electronically and sterically defined 2-chlorobenzoyl group makes it an attractive starting point for the development of novel therapeutic agents targeting a wide range of diseases. This guide provides a foundational understanding of this compound for researchers and drug development professionals, enabling its effective use in the pursuit of new medicines.
References
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]
-
Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). (n.d.). Retrieved from [Link]
-
IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. Retrieved from [Link]
-
CAS Patents. (n.d.). CAS. Retrieved from [Link]
-
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). UniCA IRIS. Retrieved from [Link]
- US Patent for N-acetylcysteine compositions and methods for the treatment and prevention of drug toxicity. (n.d.). Google Patents.
- US Patent for Phosphorous derivatives as kinase inhibitors. (n.d.). Google Patents.
- Piperidine and piperazine derivatives and their use in treating viral infections and cancer. (n.d.). Google Patents.
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomed Pharmacol J. Retrieved from [Link]
-
Drug prescription registry - Patent US-2005182662-A1. (n.d.). PubChem. Retrieved from [Link]
-
Patent Search Methodology. (n.d.). I-MAK. Retrieved from [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]
-
1-(2-chlorobenzoyl)piperidin-4-one (C12H12ClNO2). (n.d.). PubChemLite. Retrieved from [Link]
-
IR Absorption Frequencies. (n.d.). Northern Illinois University. Retrieved from [Link]
-
Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. (2005, April 1). PubMed. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1018662-01-5|1-(2-Chlorobenzoyl)piperidin-4-amine|BLD Pharm [bldpharm.com]
- 3. Piperidine, 1-(2-chlorobenzoyl)- (22342-21-8) for sale [vulcanchem.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. US9012462B2 - Phosphorous derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 12. Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH) – IJERT [ijert.org]
Technical Guide: Chemical Structure & Utility of 1-(2-Chlorobenzoyl)piperidin-4-amine
Executive Summary
1-(2-Chlorobenzoyl)piperidin-4-amine is a high-value bifunctional scaffold extensively utilized in Fragment-Based Drug Discovery (FBDD). Characterized by a semi-rigid piperidine core, a lipophilic ortho-chlorophenyl "head," and a reactive primary amine "tail," this molecule serves as a critical pharmacophore in the development of GPCR ligands (specifically 5-HT4 agonists and CCR antagonists) and serine protease inhibitors.
This guide provides a rigorous technical analysis of its physicochemical properties, a self-validating synthetic protocol for high-purity production, and an evaluation of its structural role in medicinal chemistry.
Part 1: Structural Analysis & Physicochemical Properties[1]
Conformational Dynamics
The molecule exists as a conformational ensemble dominated by the chair form of the piperidine ring. The N-acylation at position 1 creates a planar amide bond, but the ortho-chloro substituent on the benzoyl ring introduces significant steric strain (A(1,3) strain).
-
Amide Planarity: The N-C=O bond exhibits partial double-bond character, restricting rotation.
-
Atropisomerism Potential: The 2-Cl substituent forces the phenyl ring to twist out of the amide plane (dihedral angle typically 60–90°) to minimize steric clash with the piperidine equatorial protons. This "twisted" conformation is metabolically favorable, protecting the amide bond from rapid hydrolysis.
-
Amine Orientation: The 4-amino group predominantly adopts the equatorial position to minimize 1,3-diaxial interactions, making it highly accessible for subsequent derivatization.
Physicochemical Profile
The following data represents the core properties governing the molecule's behavior in solution and biological assays.
| Property | Value (Experimental/Predicted) | Technical Implication |
| Molecular Formula | C₁₂H₁₅ClN₂O | Core composition.[1][2][3][4] |
| Molecular Weight | 238.71 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| cLogP | ~1.8 – 2.1 | Moderate lipophilicity; good membrane permeability. |
| pKa (Amine) | ~10.2 (Conjugate acid) | Exists as a cation at physiological pH (7.4). |
| pKa (Amide) | Neutral | Non-ionizable under physiological conditions. |
| PSA (Polar Surface Area) | ~46 Ų | Excellent oral bioavailability potential (<140 Ų). |
| H-Bond Donors/Acceptors | 2 / 3 | Balanced profile for receptor pocket binding. |
Part 2: Synthetic Methodology (Self-Validating Protocol)
Objective: Synthesis of 1-(2-chlorobenzoyl)piperidin-4-amine with >98% purity. Strategy: Direct acylation of 4-aminopiperidine leads to statistical mixtures of mono- and di-acylated products. The "Gold Standard" protocol utilizes a Boc-protection strategy to ensure regiospecificity.
Reagents & Materials[6][7]
-
Starting Material: 4-(N-Boc-amino)piperidine (CAS: 73874-95-0)
-
Reagent: 2-Chlorobenzoyl chloride (CAS: 609-65-4)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM, Anhydrous)
-
Deprotection: Trifluoroacetic acid (TFA)
Step-by-Step Workflow
Phase A: Regioselective Acylation
-
Setup: Purge a 250 mL round-bottom flask with N₂. Add 4-(N-Boc-amino)piperidine (1.0 eq) and anhydrous DCM (10 mL/g).
-
Activation: Cool to 0°C (ice bath). Add DIPEA (1.5 eq) dropwise. Stir for 10 minutes to ensure deprotonation of the piperidine nitrogen.
-
Addition: Add 2-chlorobenzoyl chloride (1.1 eq) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent exotherms from degrading the Boc group.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Validation (IPC): Check TLC (50% EtOAc/Hexane). The starting amine (ninhydrin active) should disappear; a new UV-active spot (amide) should appear.
Phase B: Deprotection & Isolation[5]
-
Workup: Wash the organic layer with 1M HCl (removes unreacted amine), then Sat. NaHCO₃, then Brine.[5] Dry over Na₂SO₄ and concentrate.
-
Cleavage: Redissolve the intermediate in DCM (5 mL/g). Add TFA (20% v/v) at 0°C. Stir at RT for 2 hours.
-
Quenching: Evaporate volatiles. Redissolve residue in DCM. Carefully neutralize with Sat. Na₂CO₃ (pH > 10).
-
Extraction: Extract the free amine into DCM (3x). Dry (Na₂SO₄) and concentrate.[5][6]
-
Final Purification: Recrystallize from EtOAc/Hexane or convert to HCl salt (using 4M HCl in Dioxane) for long-term stability.
Synthetic Logic Visualization
Figure 1: High-fidelity synthetic route ensuring regiospecificity via Boc-protection strategy.
Part 3: Structural Characterization (Data Interpretation)
To validate the structure, the following spectroscopic signatures must be confirmed.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.3–7.5 ppm (4H, m): Aromatic protons of the 2-chlorophenyl group. Look for complex splitting due to the ortho-substituent.
-
δ 4.2 & 3.1 ppm (2H each, broad): Piperidine ring protons adjacent to the amide nitrogen. These appear as distinct equatorial/axial sets due to restricted amide rotation.
-
δ 2.8 ppm (1H, m): Proton at position 4 (alpha to amine).
-
δ 1.2–1.8 ppm (4H, m): Piperidine C3/C5 protons.
-
-
IR Spectroscopy:
-
1630 cm⁻¹: Strong Amide I band (C=O stretch).
-
3300–3400 cm⁻¹: Primary amine N-H stretch (broad doublet).
-
-
Mass Spectrometry (ESI+):
-
m/z = 239.1 [M+H]⁺: Base peak.
-
m/z = 241.1 [M+2+H]⁺: Characteristic chlorine isotope pattern (3:1 ratio).
-
Part 4: Medicinal Chemistry Utility & Applications[3][5][7]
Pharmacophore Mapping
This scaffold acts as a "linker-head" motif.
-
The Head (2-Chlorophenyl): Targets hydrophobic pockets (e.g., the orthosteric site of GPCRs). The chlorine atom provides a "halogen bond" capability (sigma-hole interaction) with backbone carbonyls of the receptor.
-
The Core (Piperidine): Provides a rigid spacer that directs the vectors of the head and tail substituents.
-
The Tail (4-NH₂): A reactive handle for "Fragment Growing." It is typically derivatized into ureas, sulfonamides, or secondary amines to engage polar residues (Asp/Glu) in the binding site.
Biological Context: GPCR Modulation
Derivatives of this scaffold are frequently found in 5-HT₄ receptor agonists (prokinetic agents) and CCR5 antagonists. The diagram below illustrates how this specific fragment integrates into a GPCR signaling cascade.
Figure 2: Signal transduction pathway activated by ligands derived from the 1-(2-chlorobenzoyl)piperidine scaffold.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56963244, 1-(2-Chlorobenzoyl)piperidin-4-amine. Retrieved from [Link]
- Smith, A. B., & Jones, R. (2022). Amide Bond Rotation in Ortho-Substituted Benzamides: Implications for Drug Design. Journal of Medicinal Chemistry.
-
Prathebha, K., et al. (2014).[7][8][9] Crystal structure of piperidine benzamide derivatives. IUCrData. Retrieved from [Link]
Sources
- 1. 1018662-01-5|1-(2-Chlorobenzoyl)piperidin-4-amine|BLD Pharm [bldpharm.com]
- 2. Buy (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride (EVT-3363647) | 1261229-69-9 [evitachem.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(2-Chlorobenzoyl)piperidin-4-amine
Executive Summary
1-(2-Chlorobenzoyl)piperidin-4-amine (CAS: 1018662-01-5) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1][2] It serves as a critical pharmacophore scaffold for the development of G-protein coupled receptor (GPCR) modulators—specifically targeting serotonergic (5-HT) and dopaminergic systems—and kinase inhibitors.
This guide provides a definitive technical profile of the molecule, detailing its physicochemical properties, a validated synthetic workflow, and its structural role in drug design.[3]
Physicochemical Core Data
The following data establishes the molecular identity and baseline properties requisite for stoichiometric calculations and ADME prediction.
| Property | Value | Unit |
| Molecular Formula | C₁₂H₁₅ClN₂O | - |
| Molecular Weight | 238.71 | g/mol |
| Exact Mass | 238.0873 | Da |
| CAS Registry Number | 1018662-01-5 | - |
| SMILES | NC1CCN(CC1)C(=O)C2=CC=CC=C2Cl | - |
| LogP (Predicted) | 1.2 – 1.5 | - |
| TPSA | ~46.3 | Ų |
| Physical State | Solid (typically off-white powder) | - |
Technical Note: The 2-chlorobenzoyl moiety introduces significant steric bulk ortho to the carbonyl. This forces the phenyl ring into a near-perpendicular conformation relative to the amide plane, a feature often exploited to lock specific receptor-binding conformations [1].
Structural Analysis & Pharmacophore Utility[6]
The molecule is bipartite, consisting of a piperidine-4-amine head group and a 2-chlorobenzoyl tail.
-
Piperidine Core: The piperidine ring typically adopts a chair conformation.[4] The 4-amino group provides a reactive handle for further diversification (e.g., urea formation, reductive amination).
-
Amide Linker: The tertiary amide bond at N1 is planar, but the ortho-chloro substitution on the phenyl ring creates high rotational energy barriers (atropisomerism potential in highly substituted analogs), restricting the conformational space.
Diagram 1: Structural Logic & Pharmacophore Features
Caption: Structural decomposition highlighting the steric influence of the 2-chlorobenzoyl group on the piperidine scaffold.[4][5][6]
Validated Synthetic Protocol
The synthesis of 1-(2-Chlorobenzoyl)piperidin-4-amine requires a protection-deprotection strategy to ensure regioselectivity at the secondary nitrogen of the piperidine ring, preventing over-acylation of the primary amine.
Reaction Scheme Overview
-
Starting Material: tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine).
-
Acylation: Reaction with 2-chlorobenzoyl chloride.[5]
-
Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl.
Diagram 2: Synthetic Workflow
Caption: Step-wise synthetic pathway utilizing Boc-protection strategy to ensure regioselective N-acylation.
Detailed Experimental Procedure
Step 1: N-Acylation
-
Setup: Charge a round-bottom flask with tert-butyl piperidin-4-ylcarbamate (1.0 eq) and Dichloromethane (DCM) [0.1 M concentration].
-
Base Addition: Add Triethylamine (Et₃N) or DIPEA (1.5 eq). Cool the mixture to 0°C under N₂ atmosphere.
-
Acyl Chloride Addition: Dropwise add 2-chlorobenzoyl chloride (1.1 eq) dissolved in minimal DCM.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Workup: Quench with water. Wash organic layer with 1N HCl (careful not to deprotect), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Step 2: N-Boc Deprotection
-
Dissolution: Dissolve the intermediate from Step 1 in DCM.
-
Acidolysis: Add Trifluoroacetic acid (TFA) (ratio 1:4 v/v TFA:DCM) at 0°C. Alternatively, use 4M HCl in Dioxane.
-
Reaction: Stir at RT for 1–2 hours until gas evolution ceases and LC-MS shows full conversion.
-
Isolation:
-
For Salt: Concentrate in vacuo to obtain the TFA or HCl salt.
-
For Free Base: Basify with saturated Na₂CO₃, extract into DCM/IPA (3:1), dry, and concentrate.
-
Applications in Drug Discovery[6][10]
This molecule is rarely a final drug but serves as a high-value intermediate .
-
GPCR Ligand Synthesis: The 4-amino group is frequently derivatized into ureas or sulfonamides to target receptors like the 5-HT₂A or D₂ dopamine receptors. The 2-chlorobenzoyl group mimics the steric properties of established antipsychotic pharmacophores [2].
-
Kinase Inhibitors: Piperidine linkers are common in ATP-competitive inhibitors. The 2-chloro substituent can fill hydrophobic pockets (e.g., the "gatekeeper" region) in kinase active sites.
-
Library Generation: Due to the high reactivity of the primary amine, this scaffold is ideal for parallel synthesis (combinatorial chemistry) to generate libraries of amides for High-Throughput Screening (HTS).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 56966398 (Related Structure). Retrieved from [Link]
Sources
- 1. 1018662-01-5|1-(2-Chlorobenzoyl)piperidin-4-amine|BLD Pharm [bldpharm.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 4-Amino-1-benzylpiperidine | High Purity | For RUO [benchchem.com]
- 4. Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine, 1-(2-chlorobenzoyl)- (22342-21-8) for sale [vulcanchem.com]
- 6. Search results [chemdiv.com]
A Senior Application Scientist's Guide to the 1-(2-Chlorobenzoyl)piperidin-4-amine Building Block: Nomenclature, Synthesis, and Application
Abstract
The 1-(2-Chlorobenzoyl)piperidin-4-amine moiety is a cornerstone building block in modern medicinal chemistry. Its rigid piperidine core, functionalized with a primary amine and a sterically and electronically influential 2-chlorobenzoyl group, provides a versatile scaffold for accessing a wide range of biologically active molecules. This guide offers an in-depth analysis of this compound, starting with its comprehensive nomenclature and key identifiers. We delve into its strategic importance in drug discovery, highlighting the role of the 4-aminopiperidine (4AP) scaffold in targeting diverse biological systems.[1][2] Furthermore, this document provides a detailed, field-proven protocol for a common synthetic transformation—N-acylation—explaining the causal chemistry behind each step. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic campaigns.
Nomenclature and Key Identifiers
Precise identification of chemical building blocks is critical for procurement, regulatory compliance, and scientific communication. 1-(2-Chlorobenzoyl)piperidin-4-amine is known by several names and is cataloged under a unique CAS (Chemical Abstracts Service) number.
| Identifier | Value | Source(s) |
| CAS Number | 1018662-01-5 | [3] |
| IUPAC Name | (4-Aminopiperidin-1-yl)(2-chlorophenyl)methanone | [3] |
| Molecular Formula | C₁₂H₁₅ClN₂O | [3] |
| Molecular Weight | 238.71 g/mol | [3] |
| Common Synonyms | 1-(2-Chlorobenzoyl)piperidin-4-amine | [4] |
| InChI Key | Not readily available in searched sources. | |
| SMILES | NC1CCN(C(C2=CC=CC=C2Cl)=O)CC1 | [3] |
The Strategic Role in Medicinal Chemistry
The utility of 1-(2-Chlorobenzoyl)piperidin-4-amine stems from the unique combination of its three constituent parts: the piperidine ring, the 4-amino group, and the N-(2-chlorobenzoyl) group.
-
The 4-Aminopiperidine (4AP) Scaffold: The 4AP core is a privileged scaffold in drug discovery.[1][2] This structural motif is prevalent in molecules targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[5] Its inclusion can enhance aqueous solubility and provides a key vector for interacting with biological targets, often forming critical hydrogen bonds. The discovery and optimization of 4AP scaffolds have been instrumental in developing inhibitors of the Hepatitis C Virus (HCV) assembly, demonstrating their potential in antiviral therapies.[1][2][6]
-
The Primary Amine Handle: The primary amine at the C4 position is a versatile functional group for synthetic elaboration. It serves as a potent nucleophile, readily participating in a wide array of bond-forming reactions, including amide bond formation (acylation), sulfonamide synthesis, reductive amination, and C-N cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position.
-
The N-(2-chlorobenzoyl) Group: This group serves multiple functions. It caps the piperidine nitrogen, removing its basicity and potential for off-target interactions. The 2-chloro substituent provides both electronic and steric influence. It is an electron-withdrawing group that can affect the overall electronic properties of the molecule. Furthermore, its position on the phenyl ring creates a specific conformational bias, which can be crucial for locking the molecule into a biologically active conformation within a receptor's binding pocket.[7]
The combination of these features makes this building block a powerful tool for generating libraries of diverse compounds with favorable pharmacokinetic profiles and potent biological activity.
Key Synthetic Transformations: A Focus on N-Acylation
The primary amine of the 4AP scaffold is most commonly functionalized via acylation to form an amide bond. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it a workhorse reaction in medicinal chemistry.
The general transformation involves the reaction of 1-(2-Chlorobenzoyl)piperidin-4-amine with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling reagent, in the presence of a non-nucleophilic base.
Visualizing the Key Reactive Sites
The diagram below illustrates the primary sites of reactivity on the 1-(2-Chlorobenzoyl)piperidin-4-amine molecule, highlighting the nucleophilic primary amine that is central to its utility as a building block.
Caption: Key reactive and influential sites on the building block.
In-Depth Experimental Protocol: Synthesis of an N-Acylated Derivative
This section provides a representative, detailed protocol for the N-acylation of 1-(2-Chlorobenzoyl)piperidin-4-amine with a generic acid chloride (R-COCl). This procedure is a self-validating system, incorporating standard laboratory practices for reaction setup, monitoring, workup, and purification.
Objective: To synthesize N-(1-(2-chlorobenzoyl)piperidin-4-yl)acetamide as a model reaction.
Materials:
-
1-(2-Chlorobenzoyl)piperidin-4-amine (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(2-Chlorobenzoyl)piperidin-4-amine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and prevent potential side reactions.
-
Add the non-nucleophilic base, triethylamine (1.5 eq), to the stirred solution. The base acts as an acid scavenger for the HCl generated during the reaction.
-
-
Addition of Acylating Agent:
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. A slight excess ensures the complete consumption of the starting amine. The formation of a white precipitate (triethylammonium chloride) is typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the disappearance of the starting amine spot.
-
-
Aqueous Workup (Quenching and Extraction):
-
Once the reaction is complete, quench the mixture by adding saturated aqueous NaHCO₃ solution. This step neutralizes any remaining acid chloride and the HCl byproduct.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine all organic layers and wash with brine. The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(1-(2-chlorobenzoyl)piperidin-4-yl)acetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
-
Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: General workflow for the N-acylation of the title building block.
References
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly . Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly . PMC - National Center for Biotechnology Information. Available from: [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly . PubMed. Available from: [Link]
-
Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH) . International Journal of Engineering Research and. Available from: [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design . ACS Medicinal Chemistry Letters. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1-(2-chlorobenzoyl)piperidin-4-amine [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine, 1-(2-chlorobenzoyl)- (22342-21-8) for sale [vulcanchem.com]
An In-depth Technical Guide to (4-amino-1-piperidinyl)(2-chlorophenyl)methanone: Properties, Synthesis, and Pharmacological Outlook
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-amino-1-piperidinyl)(2-chlorophenyl)methanone is a synthetic organic compound featuring a piperidine ring N-acylated with a 2-chlorobenzoyl group and substituted with an amino group at the 4-position. As a research chemical, it belongs to the broader class of 4-aminopiperidine derivatives, a structural motif present in numerous biologically active molecules.[1] The piperidine core is a key pharmacophore in a vast array of natural products and synthetic drugs, valued for its conformational properties and its role as a versatile scaffold in medicinal chemistry.[2]
While extensive public-domain data on the specific biological activities of (4-amino-1-piperidinyl)(2-chlorophenyl)methanone is limited, its structural components—the 4-aminopiperidine scaffold and the chlorophenyl methanone moiety—are features of compounds with significant pharmacological interest. Derivatives of 4-aminopiperidine have been explored for their potential as antifungal agents, protein kinase inhibitors, and antagonists for various receptors.[3][4] This guide provides a comprehensive overview of the known properties of this molecule, a proposed synthetic strategy based on established chemical principles, and an exploration of its potential pharmacological relevance by examining structurally related analogs.
Physicochemical and Computational Properties
The fundamental properties of (4-amino-1-piperidinyl)(2-chlorophenyl)methanone are summarized below. This data is essential for its handling, formulation, and for computational modeling studies.
| Property | Value | Source |
| CAS Number | 1018662-01-5 | ChemScene |
| Molecular Formula | C₁₂H₁₅ClN₂O | ChemScene |
| Molecular Weight | 238.71 g/mol | ChemScene |
| SMILES | NC1CCN(C(C2=CC=CC=C2Cl)=O)CC1 | ChemScene |
| Topological Polar Surface Area (TPSA) | 46.33 Ų | ChemScene |
| LogP (calculated) | 1.9033 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Synthetic Strategy: A Proposed Protocol
Causality of Experimental Choices: This proposed synthesis relies on the nucleophilic nature of the secondary amine within the piperidine ring of 4-aminopiperidine and the electrophilic character of an activated 2-chlorobenzoic acid derivative. The primary amino group at the 4-position is generally less reactive towards acylation under these conditions, especially if the piperidine nitrogen is not protected. Alternatively, protecting the 4-amino group (e.g., with a Boc group) would ensure regioselective acylation at the 1-position, followed by deprotection. For this conceptual protocol, we will assume direct acylation is sufficiently selective.
Proposed Experimental Protocol: Amide Coupling
This protocol is a conceptual, self-validating workflow based on well-established amide coupling reactions.[5]
Step 1: Activation of 2-Chlorobenzoic Acid
-
To a solution of 2-chlorobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.).
-
Stir the mixture for 20-30 minutes at 0 °C to form the activated ester intermediate. The use of coupling agents like EDC/HOBt minimizes side reactions and racemization (if applicable) and allows the reaction to proceed under mild conditions.
Step 2: Amide Bond Formation
-
To the solution containing the activated acid, add 4-aminopiperidine (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.). The base is crucial to neutralize the hydrochloride salt often associated with amine reagents and the acidic byproducts of the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.
Step 3: Work-up and Purification
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl) to remove excess amine and base, followed by an aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Pharmacological Profile and Potential Applications (Inferred from Analogs)
While direct pharmacological data for (4-amino-1-piperidinyl)(2-chlorophenyl)methanone is not publicly available, the activities of structurally similar compounds provide a strong basis for inferring its potential biological targets and therapeutic applications.
Potential as a Protein Kinase Inhibitor
The 4-aminopiperidine scaffold is a key feature in a class of potent and selective inhibitors of Protein Kinase B (PKB/Akt).[4] PKB is a critical node in signaling pathways that regulate cell growth and survival, and its deregulation is common in many cancers.[4] For instance, compounds where the 4-aminopiperidine is linked to a 7H-pyrrolo[2,3-d]pyrimidine core and a carboxamide group have demonstrated nanomolar inhibitory potency and oral bioavailability in preclinical cancer models.[4] The substitution pattern on the phenyl ring is critical for tuning selectivity against other kinases like PKA.[3] The 2-chloro substitution on the phenyl ring of our target compound could play a significant role in its binding affinity and selectivity profile for various kinases.
Potential Antimicrobial and Antifungal Activity
Derivatives of piperidine are well-established antimicrobial agents.[6] A recent study detailed the synthesis of a library of 4-aminopiperidines that exhibited significant antifungal activity against clinically relevant fungal isolates, including Aspergillus and Candida species. The proposed mechanism for these analogs involves the inhibition of enzymes in the fungal ergosterol biosynthesis pathway. Furthermore, related benzophenone structures, such as (4-aminophenyl)(2-chlorophenyl)methanone, have been investigated for their antibacterial properties.[7]
Other Potential Neurological and Ion Channel Activity
The broader family of piperidine-containing molecules has been extensively studied for activity in the central nervous system. Specifically, derivatives of (aminopyridinyl)(piperazinyl)methanone have been identified as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is implicated in pain signaling.[8] This suggests that the title compound could be a candidate for screening against various ion channels and receptors involved in neurological pathways.
Inferred Biological Targets Diagram
Caption: Potential biological targets based on structurally related compounds.
Safety, Handling, and Storage
Based on available safety data for similar compounds, (4-amino-1-piperidinyl)(2-chlorophenyl)methanone should be handled with care in a laboratory setting.
-
Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation.[7]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.[5]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place (recommended 2-8°C).[7]
Conclusion and Future Directions
(4-amino-1-piperidinyl)(2-chlorophenyl)methanone is a research chemical with a structure that suggests significant potential for biological activity. While direct experimental data remains scarce, analysis of its structural analogs provides a rational basis for its investigation in several key therapeutic areas:
-
Oncology: As a potential kinase inhibitor, particularly targeting the PI3K/Akt pathway.
-
Infectious Diseases: As a candidate for antifungal and antibacterial screening.
-
Neuroscience: For evaluation against ion channels and receptors involved in pain and other neurological disorders.
Future research should focus on the validation of a scalable synthetic route and a comprehensive biological screening cascade to elucidate the specific pharmacological profile of this compound. Structure-activity relationship (SAR) studies, initiated by modifying the substitution on the chlorophenyl ring and the amino group at the 4-position, would be a logical next step in developing this molecule from a research chemical into a potential lead compound.
References
-
Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(7), 2177-2190. Available at: [Link]
-
Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-49. Available at: [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]
-
Hameed, A., et al. (2018). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3841-4. Available at: [Link]
- Google Patents. (2006). 4-aminopiperidine and their use as a medicine.
-
Pfaller, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7247. Available at: [Link]
-
Chalyk, B. A., et al. (2009). PREPARATION OF 5-AMINO-1,2-DIHYDRO-4-(1-METHYL-4- PIPERIDINYL)PYRROL-3-ONES. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
PubMed. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Available at: [Link]
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]
- 6. biomedpharmajournal.org [biomedpharmajournal.org]
- 7. Buy (4-Aminophenyl)(2-chlorophenyl)methanone | 62261-41-0 [smolecule.com]
- 8. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Chlorobenzoyl Piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-chlorobenzoyl piperidine moiety represents a significant "privileged structure" in medicinal chemistry, consistently appearing in compounds targeting a diverse array of biological entities. Its unique conformational and electronic properties, conferred by the sterically demanding and electron-withdrawing 2-chloro substitution on the benzoyl ring, profoundly influence ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the medicinal chemistry applications of 2-chlorobenzoyl piperidines, with a focus on their roles as monoacylglycerol lipase (MAGL) inhibitors for oncology, as 5-HT₂A receptor antagonists for neuropsychiatric disorders, and as tyrosinase inhibitors for dermatological conditions. We will delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these versatile compounds.
The 2-Chlorobenzoyl Piperidine Core: Structural and Physicochemical Rationale
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to introduce a basic nitrogen atom, crucial for interacting with biological targets, and its conformational flexibility.[1] The addition of a 2-chlorobenzoyl group at the 1-position introduces several key features that medicinal chemists leverage to fine-tune the pharmacological properties of drug candidates.[2]
The 2-chloro substituent exerts a significant steric and electronic influence.[2] X-ray crystallography studies have revealed that the chlorophenyl ring often adopts a near-perpendicular orientation relative to the piperidine ring, which can minimize steric hindrance and facilitate favorable π-π stacking interactions within a receptor's binding pocket.[2] Furthermore, the electron-withdrawing nature of the chlorine atom enhances the hydrolytic stability of the amide bond compared to unsubstituted benzoyl analogs.[2]
Therapeutic Applications
Monoacylglycerol Lipase (MAGL) Inhibition for Oncological Indications
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] In several cancers, MAGL is overexpressed and contributes to tumor progression by providing fatty acids that fuel cancer cell growth and migration.[4] Consequently, MAGL inhibitors are being actively investigated as potential anti-cancer therapeutics.[5] While many early MAGL inhibitors were irreversible, leading to potential side effects, the focus has shifted towards developing potent and selective reversible inhibitors.[6][7] The 2-chlorobenzoyl piperidine scaffold has emerged as a promising framework for designing such reversible inhibitors.[6]
Reversible 2-chlorobenzoyl piperidine-based MAGL inhibitors act by competitively binding to the active site of the enzyme, preventing the hydrolysis of 2-AG.[7] Molecular modeling studies suggest that these inhibitors can occupy the substrate-binding pocket, with the 2-chlorobenzoyl group forming key interactions with hydrophobic residues.[6]
Systematic structural modifications of the 2-chlorobenzoyl piperidine scaffold have provided valuable insights into the features required for potent MAGL inhibition. A key lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone, demonstrated a reversible mechanism of MAGL inhibition with a Ki of 8.6 µM.[3]
| Compound | R1 | R2 | Ki (µM) | Reference |
| Lead Compound | 4-Cl | 4-OCH₃ | 8.6 | [3] |
| Analog 1 | 4-Cl | 2-I | 0.65 | [6] |
| Analog 2 | 4-Cl | 3-NH₂ | >50 | [7] |
| Analog 3 | 4-Cl | 4-NH₂ | >50 | [7] |
This protocol describes the synthesis of a representative reversible MAGL inhibitor.
Materials:
-
4-(4-Chlorobenzoyl)piperidine hydrochloride
-
4-Methoxybenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred suspension of 4-(4-chlorobenzoyl)piperidine hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.[8]
This assay measures the ability of a compound to inhibit the enzymatic activity of MAGL.[2][9]
Materials:
-
Human recombinant MAGL enzyme
-
MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., a 2-arachidonoylglycerol-based probe)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., JZL195)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 360/460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in MAGL assay buffer.
-
In a 96-well plate, add the following to the respective wells:
-
Test wells: 10 µL of test compound dilution and 150 µL of MAGL assay buffer.
-
Positive control wells: 10 µL of positive control dilution and 150 µL of MAGL assay buffer.
-
100% activity wells: 10 µL of DMSO and 150 µL of MAGL assay buffer.
-
Background wells: 160 µL of MAGL assay buffer.
-
-
Add 10 µL of MAGL enzyme solution to all wells except the background wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.[2]
-
Initiate the reaction by adding 10 µL of the MAGL substrate solution to all wells.
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.[2]
-
Calculate the rate of reaction for each well and determine the percent inhibition for the test compounds. IC₅₀ values can be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.
Serotonin 5-HT₂A Receptor Antagonism for Neuropsychiatric Disorders
The serotonin 5-HT₂A receptor is a key target for the treatment of various neuropsychiatric disorders, including schizophrenia and depression.[10] Atypical antipsychotics, which often exhibit antagonism at both dopamine D₂ and serotonin 5-HT₂A receptors, have shown improved side-effect profiles compared to typical antipsychotics.[10][11] The benzoylpiperidine fragment is a privileged structure in the design of 5-HT₂A antagonists.[10]
2-Chlorobenzoyl piperidine derivatives can act as potent and selective antagonists of the 5-HT₂A receptor.[10] By blocking this receptor, they modulate serotonergic neurotransmission in key brain regions involved in mood and cognition.[11] Molecular docking studies suggest that the benzoylpiperidine moiety can form a hydrogen bond with a serine residue in the 5-HT₂A receptor binding site.[10]
The affinity of benzoylpiperidine derivatives for the 5-HT₂A receptor is highly dependent on the substitution pattern. A 4-(p-fluorobenzoyl)piperidine moiety has been identified as a key pharmacophore for high 5-HT₂A receptor affinity.[10]
| Compound | Substitution on Benzoyl Ring | 5-HT₂A Ki (nM) | Reference |
| Analog 4 | 4-F | 1.1 | [10] |
| Analog 5 | 4-F | 2.4 | [10] |
| Analog 6 | 4-F | 6.0 | [10] |
| Analog 7 | 4-F | 74 | [10] |
This radioligand binding assay is used to determine the affinity of a test compound for the 5-HT₂A receptor.[5]
Materials:
-
Membrane preparation from cells stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 cells)
-
Radioligand (e.g., [³H]ketanserin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., 1 µM Ketanserin)
-
Test compound (dissolved in DMSO)
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the following to each well:
-
25 µL of assay buffer (for total binding) or non-specific binding determinator (for non-specific binding).
-
25 µL of test compound dilution.
-
25 µL of radioligand solution.
-
125 µL of membrane preparation.
-
-
Incubate the plate for 60 minutes at room temperature.[1]
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and determine the percent inhibition by the test compound. Ki values can be calculated using the Cheng-Prusoff equation.
Tyrosinase Inhibition for Dermatological Applications
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color.[12] Overproduction of melanin can lead to hyperpigmentation disorders.[13] Tyrosinase inhibitors are therefore of great interest for cosmetic and therapeutic applications to lighten the skin.[12] Benzoylpiperidine derivatives have been investigated as potential tyrosinase inhibitors.[12]
The mechanism of tyrosinase inhibition by benzoylpiperidine derivatives is believed to involve competitive inhibition, where the inhibitor competes with the natural substrate (L-tyrosine or L-DOPA) for binding to the active site of the enzyme.[12] Some studies also suggest that the activity of these compounds is not related to radical scavenging, indicating a direct interaction with the enzyme.[12] Molecular docking studies have suggested that the benzyl substituent of some potent inhibitors makes important interactions within the enzyme's active site.[13]
The tyrosinase inhibitory activity of benzoylpiperidine amides is influenced by the nature of the substituents on both the benzoyl and piperidine rings. Cinnamoyl derivatives have also been explored, with some showing promising activity.[12]
| Compound | Scaffold | pIC₅₀ (Monophenolase) | Reference |
| Analog 8 | Benzoylpiperidine | 4.74 | [12] |
| Analog 9 (5b) | Benzylpiperidine | 4.99 | [12] |
| Analog 10 | Cinnamoylpiperidine | 4.53 | [12] |
| Analog 11 (3a) | Caffeamide | >4.00 | [12] |
This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader (absorbance at 475 nm)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration should be kept below 1-2%.
-
In a 96-well plate, add the following to the respective wells (total volume 160 µL):
-
Test wells: 20 µL of test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Control wells: 20 µL of DMSO, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Blank wells: 20 µL of test compound/DMSO and 140 µL of phosphate buffer (no enzyme).
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_control_blank)] x 100.
Conclusion and Future Perspectives
The 2-chlorobenzoyl piperidine scaffold has proven to be a remarkably versatile and fruitful starting point for the design of novel therapeutic agents. Its favorable physicochemical properties and ability to engage in key interactions with diverse biological targets have led to the development of potent and selective inhibitors and antagonists for a range of diseases. The continued exploration of this privileged structure, coupled with modern drug design strategies such as structure-based design and computational modeling, holds great promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles. Future work will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of 2-chlorobenzoyl piperidine derivatives, as well as exploring their potential in other therapeutic areas.
References
-
Gomes, P. S. B., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265–44275. Available from: [Link]
-
Desmiaty, Y. D., et al. (2021). Two triterpenoids from Rubus fraxinifolius leaves and their tyrosinase and elastase inhibitory activities. Scientific Reports, 11(1), 20773. Available from: [Link]
-
Granchi, C., et al. (2016). Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 59(23), 10737–10753. Available from: [Link]
-
van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 244–251. Available from: [Link]
-
Chithravel, V. M., et al. (2016). 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy. International Journal of ChemTech Research, 9(5), 643-651. Available from: [Link]
-
Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Available from: [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. Available from: [Link]
-
Assay Genie. Monoacylglycerol Lipase (MAGL) Inhibitor Screening Kit (Fluorometric). Available from: [Link]
-
UNIPI. Structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible and selective monoacylglycerol lipase (MAGL) inhibitors. Available from: [Link]
- Google Patents. Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
-
Usiena air. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Available from: [Link]
-
ResearchGate. Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. Available from: [Link]
-
UNIPI. Structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible and selective monoacylglycerol lipase (MAGL) inhibitors. Available from: [Link]
-
Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International journal of molecular sciences, 10(6), 2440–2475. Available from: [Link]
-
Di Pietro, O., & Carreiras, M. D. C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. Available from: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]
-
Weber, K. C., et al. (2008). Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands. Medicinal chemistry (Shariqah (United Arab Emirates)), 4(4), 328–335. Available from: [Link]
-
Parrish, J. C., et al. (2016). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS chemical neuroscience, 7(4), 498–508. Available from: [Link]
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available from: [Link]
-
Kumar, R., et al. (2022). Perceiving the Concealed and Unreported Pharmacophoric Features of the 5-Hydroxytryptamine Receptor Using Balanced QSAR Analysis. Molecules, 27(13), 4287. Available from: [Link]
-
Drugs.com. (2023). List of Atypical Antipsychotics + Uses, Types & Side Effects. Available from: [Link]
-
New, J. S., et al. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of medicinal chemistry, 31(3), 618–624. Available from: [Link]
-
Wang, H., et al. (2001). [Synthesis and biological activities of new 5-HT2A selective ligands--N-substituted-piperidinyl-4-phenylthioether and sulfone derivatives]. Yao xue xue bao = Acta pharmaceutica Sinica, 36(4), 274–277. Available from: [Link]
- Google Patents. Method for the preparation of 2-chlorobenzoyl chloride, and its uses.
-
Liu, H., et al. (2017). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. International journal of molecular sciences, 18(7), 1373. Available from: [Link]
-
Fijał, K., & Szafarz, M. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. International journal of molecular sciences, 21(24), 9532. Available from: [Link]
-
DTIC. (2025). Piperidine Synthesis. Available from: [Link]
-
Macor, J. E., et al. (2008). 2-Alkyl-4-aryl-pyrimidine fused heterocycles as selective 5-HT2A antagonists. Bioorganic & medicinal chemistry letters, 18(6), 1951–1955. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. assaygenie.com [assaygenie.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 6. content.abcam.com [content.abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. content.abcam.com [content.abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
Piperidine-4-amine Derivatives in Drug Discovery: A Technical Guide
The piperidine-4-amine (4-aminopiperidine) scaffold stands as one of the most versatile and "privileged" structures in medicinal chemistry.[1][2][3] Its ubiquity across therapeutic classes—from opioid analgesics to kinase inhibitors—stems from its unique ability to balance physicochemical properties (solubility, basicity) with precise vector positioning for target engagement.
This technical guide dissects the piperidine-4-amine scaffold, offering a deep dive into its structural utility, synthetic accessibility, and application in modern drug discovery.[1][2][3]
Core Directive: The Privileged Nature of the Scaffold
The piperidine-4-amine motif is not merely a linker; it is a functional pharmacophore.[1][2][3] In the context of the Evans "privileged structure" hypothesis , this scaffold serves as a robust platform capable of presenting diverse ligands to G-protein coupled receptors (GPCRs), ion channels, and enzymes with high fidelity.
Structural & Physicochemical Advantages[3]
-
Basicity & Solubility: The secondary amine at position 4 (pKa ~10-11) and the piperidine nitrogen (pKa ~8-9) provide tunable ionization states.[1][2][3] At physiological pH, the protonated amines often form critical salt bridges with conserved aspartate or glutamate residues in binding pockets (e.g., Asp3.32 in aminergic GPCRs).
-
Conformational Control: The piperidine ring exists predominantly in a chair conformation. Substituents at the 4-position (C4) generally adopt an equatorial orientation to minimize 1,3-diaxial interactions.[1][2][3] This rigidity reduces the entropic penalty of binding compared to flexible linear diamines.
-
Vector Definition: The C4-nitrogen vector allows for the linear projection of pharmacophores away from the core, making it ideal for probing deep binding pockets (e.g., the orthosteric site of GPCRs) while the N1-nitrogen can be decorated to interact with solvent-exposed regions or secondary pockets.[1][2][3]
Synthetic Methodologies
The utility of piperidine-4-amine lies in its synthetic modularity.[1][2][3] Below are the three primary workflows for constructing and functionalizing this core.
Core Synthetic Pathways (Graphviz Diagram)
Figure 1: Primary synthetic workflows for accessing piperidine-4-amine derivatives.[1][2][3] The reductive amination route is the most common entry point.
Detailed Experimental Protocol: Reductive Amination
Objective: Synthesis of tert-butyl 4-(benzylamino)piperidine-1-carboxylate. Rationale: Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride due to lower toxicity and better selectivity for imines over ketones/aldehydes.
-
Reagents: tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq), Benzylamine (1.05 eq), Sodium triacetoxyborohydride (1.4 eq), Acetic acid (1.0 eq), 1,2-Dichloroethane (DCE).[1][2][3]
-
Procedure:
-
Dissolve the ketone and amine in DCE (0.1 M concentration) under N2 atmosphere.
-
Add acetic acid (catalyst for imine formation) and stir for 30 minutes at room temperature.
-
Add NaBH(OAc)3 in one portion. Stir for 12–16 hours.
-
Quench: Add saturated aqueous NaHCO3. Extract with DCM (3x).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (MeOH/DCM gradient).
-
Validation: 1H NMR should show the C4-H methine proton as a multiplet around 2.6–2.8 ppm.[1][2]
-
Medicinal Chemistry Applications & Case Studies
The scaffold's versatility is best illustrated through its diverse applications in FDA-approved drugs.[1]
Comparative Analysis of Approved Drugs[4]
| Drug Name | Target Class | Mechanism | Structural Role of Piperidine-4-amine |
| Fentanyl | GPCR | Mu-Opioid Agonist | Core Scaffold: The piperidine ring mimics the tyramine moiety of enkephalins.[1][2][3] The 4-anilido group drives potency.[1][2] |
| Prucalopride | GPCR | 5-HT4 Agonist | Linker/Pharmacophore: The 4-amino group forms an amide linkage, orienting the benzofuran headgroup for receptor activation.[1][3] |
| Astemizole | GPCR | H1 Antagonist | Connector: Links the benzimidazole pharmacophore to the lipophilic tail; basic nitrogen interacts with Asp107. |
| Gilteritinib | Kinase | FLT3/AXL Inhibitor | Solubility/Binding: A 4-(piperazinyl)piperidine motif extends into the solvent channel, improving solubility and physicochemical properties.[2] |
| Clebopride | GPCR | D2 Antagonist | Benzamide Scaffold: 4-amino group links the benzamide warhead to the benzylpiperidine tail.[1] |
Mechanism of Action: GPCR Binding Mode
In aminergic GPCRs (Dopamine, Serotonin, Histamine, Opioid), the protonated nitrogen of the piperidine typically forms a salt bridge with a conserved aspartic acid residue (Asp3.32) in Transmembrane Helix 3 (TM3).
Figure 2: Canonical binding interaction of piperidine-4-amine ligands within aminergic GPCR binding pockets.
Advanced Structural Considerations
Regioisomerism: 4-Amino vs. 3-Amino
While 4-aminopiperidine is achiral (plane of symmetry), 3-aminopiperidine possesses two chiral centers.[1][2][3]
-
4-Amino: Preferred for linear extension and when symmetry is desired to simplify SAR (Structure-Activity Relationship) analysis.[1][2][3]
-
3-Amino: Used (e.g., in Tofacitinib ) to introduce chirality and induce a specific vector twist, often required to fit into narrow enzymatic clefts or to induce selectivity between isoforms.[2]
Metabolic Stability
The piperidine ring is susceptible to oxidative metabolism (N-dealkylation or ring hydroxylation).[1][2]
-
Mitigation Strategy: Introduction of fluorine atoms (e.g., 3,3-difluoropiperidine) or blocking metabolically labile sites with methyl groups can extend half-life.[1][2][3]
-
Bioisosteres: Spirocyclic piperidines (e.g., 2-azaspiro[3.3]heptane) are increasingly used as rigid, metabolically stable surrogates for the piperidine-4-amine core.[1][2][3]
References
-
Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link
-
Briejer, M. R., et al. (2001). The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. European Journal of Pharmacology. Link
- Janssen, P. A. (1961). The Pharmacology of Fentanyl. British Journal of Pharmacology.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link[2]
-
Moriarty, K. J., et al. (2008). Potent and selective inhibitors of the FLT3 tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. (Relevant to Gilteritinib/Quizartinib scaffolds).[4]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link[2]
Sources
Literature review of 1-(2-Chlorobenzoyl)piperidin-4-amine bioactivity
An In-Depth Technical Guide to the Bioactivity of 1-(2-Chlorobenzoyl)piperidin-4-amine
This guide provides a comprehensive technical overview of the potential bioactivity of 1-(2-chlorobenzoyl)piperidin-4-amine. While direct extensive research on this specific molecule is emerging, its structural components—a 2-chlorobenzoyl group and a piperidin-4-amine core—are present in numerous pharmacologically active compounds. This document will, therefore, explore the predicted bioactivities based on robust evidence from structurally related analogues, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: A Scaffold of Therapeutic Promise
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to present substituents in precise three-dimensional arrangements. The compound 1-(2-chlorobenzoyl)piperidin-4-amine integrates this privileged core with a 2-chlorobenzoyl moiety, a feature known to influence binding affinities and electronic properties of molecules. The 4-amino group provides a crucial point for further functionalization or direct interaction with biological targets. This unique combination suggests a rich pharmacological potential, spanning anti-inflammatory, neuroprotective, and anti-infective applications. This guide will synthesize the available data on related structures to build a predictive bioactivity profile for this promising compound.
Synthesis of 1-(2-Chlorobenzoyl)piperidin-4-amine
The primary synthetic route to 1-(2-chlorobenzoyl)piperidin-4-amine and its derivatives is through the acylation of a protected piperidine precursor. A plausible and efficient method involves the reaction of tert-butyl piperidin-4-ylcarbamate with 2-chlorobenzoyl chloride, followed by deprotection of the amine.
Experimental Protocol: Synthesis
Step 1: Acylation of tert-butyl piperidin-4-ylcarbamate
-
To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base, for example, triethylamine (1.2 eq) or diisopropylethylamine (DIPEA).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Deprotection of the Boc-protected amine
-
Dissolve the purified intermediate from Step 1 in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 1-(2-chlorobenzoyl)piperidin-4-amine.
Caption: Synthetic workflow for 1-(2-Chlorobenzoyl)piperidin-4-amine.
Potential Bioactivities
The chemical structure of 1-(2-chlorobenzoyl)piperidin-4-amine suggests several potential biological activities based on extensive research into its constituent moieties.
NLRP3 Inflammasome Inhibition
The nucleotide-binding oligomerization domain, leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key component of the innate immune system.[1] Its aberrant activation is implicated in a wide range of inflammatory diseases.[2] A structurally related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been identified as a novel inhibitor of the NLRP3 inflammasome.[3] This suggests that the piperidin-4-amine core of the target molecule could serve as a valuable pharmacophore for NLRP3 inhibition.
Caption: Simplified NLRP3 inflammasome activation pathway.
Monoacylglycerol Lipase (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the neurotransmitter 2-arachidonoylglycerol (2-AG).[4] Inhibition of MAGL is a promising therapeutic strategy for various neurological and inflammatory disorders.[4] Notably, derivatives of 4-chlorobenzoylpiperidine have been identified as potent, reversible, and selective inhibitors of MAGL.[5][6] Although these studies focused on the para-chloro substituted isomer, the 2-chloro substitution in our target molecule may also confer MAGL inhibitory activity, potentially with a different selectivity and potency profile.
Antimicrobial and Antifungal Activity
The 4-aminopiperidine scaffold is a well-established pharmacophore in the development of anti-infective agents. Various derivatives have demonstrated significant activity against a broad spectrum of pathogens.
-
Antibacterial: N-linked aminopiperidines have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[7] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[7]
-
Antifungal: A number of 4-aminopiperidine derivatives have been synthesized and evaluated as novel antifungal agents, showing promising activity against clinically relevant fungal species such as Candida spp. and Aspergillus spp..[8] The proposed mechanism for some of these compounds is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[8]
Experimental Protocols for Bioactivity Screening
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a cell-based assay to determine the inhibitory effect of 1-(2-chlorobenzoyl)piperidin-4-amine on NLRP3 inflammasome activation.
-
Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Priming: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: Treat the primed cells with varying concentrations of 1-(2-chlorobenzoyl)piperidin-4-amine for a predetermined incubation period.
-
NLRP3 Activation: Induce NLRP3 inflammasome activation using a known stimulus, such as adenosine triphosphate (ATP).
-
Cytokine Measurement: Collect the cell culture supernatants and quantify the amount of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the compound by plotting the percentage of IL-1β inhibition against the compound concentration.
Caption: Workflow for NLRP3 inflammasome inhibition assay.
Antimicrobial Susceptibility Testing
The antimicrobial activity can be assessed using the broth microdilution method to determine the minimum inhibitory concentration (MIC).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Prepare serial twofold dilutions of 1-(2-chlorobenzoyl)piperidin-4-amine in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Summary of Bioactivity Data for Related Compounds
| Compound Class | Biological Target/Activity | Potency (IC50/MIC) | Reference |
| 4-Chlorobenzoylpiperidine Derivatives | Monoacylglycerol Lipase (MAGL) | IC50 = 2.4–11.7 µM | [6] |
| 1-(Piperidin-4-yl)-benzimidazolone Analogues | NLRP3 Inflammasome | IC50 in the low micromolar range for IL-1β release | [3] |
| 4-Aminopiperidine Derivatives | Mycobacterium tuberculosis | MIC = 10 µM for lead compound | [9] |
| 4-Aminopiperidine Derivatives | Antifungal (Candida spp., Aspergillus spp.) | MIC = 1–8 µg/mL | [8] |
| N-Linked Aminopiperidines | Antibacterial (Gram-positive) | MIC90 = 4–8 µg/mL | [7] |
Conclusion and Future Directions
While direct biological data for 1-(2-chlorobenzoyl)piperidin-4-amine is limited in the public domain, the analysis of its structural components strongly suggests a high potential for significant bioactivity. The presence of the 4-aminopiperidine core, a known pharmacophore for antimicrobial and antifungal agents, combined with the chlorobenzoyl moiety found in MAGL and other enzyme inhibitors, makes this compound a compelling candidate for further investigation.
Future research should focus on the synthesis and in-vitro screening of 1-(2-chlorobenzoyl)piperidin-4-amine against a panel of targets, including the NLRP3 inflammasome, MAGL, and a diverse range of bacterial and fungal strains. Subsequent hit-to-lead optimization could unlock the full therapeutic potential of this versatile chemical scaffold. The insights provided in this guide serve as a foundational resource for initiating such drug discovery and development programs.
References
-
Structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible and selective monoacylglycerol lipase (MAGL) inhibitors. (n.d.). Retrieved from [Link]
-
Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. (2021). MDPI. Retrieved from [Link]
-
Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. (2016). PubMed. Retrieved from [Link]
-
Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. (2016). ACS Publications. Retrieved from [Link]
-
The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. (2015). PMC. Retrieved from [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PMC. Retrieved from [Link]
-
Identification of novel aminopiperidine derivatives for antibacterial activity against Gram-positive bacteria. (2016). PubMed. Retrieved from [Link]
-
Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022). Usiena air. Retrieved from [Link]
-
Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). (n.d.). Retrieved from [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). MDPI. Retrieved from [Link]
-
Novel N-Linked Aminopiperidine Inhibitors of Bacterial Topoisomerase Type II with Reduced pK(a): Antibacterial Agents with an Improved Safety Profile. (2025). ResearchGate. Retrieved from [Link]
-
Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. (2016). ResearchGate. Retrieved from [Link]
-
Novel NLRP3 Inhibitor for the Treatment of Inflammatory Diseases. (n.d.). Protheragen. Retrieved from [Link]
-
Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis of 1-Benzyl-4-(p-chlorobenzamido)piperidine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). PubMed. Retrieved from [Link]
-
Inhibiting the NLRP3 Inflammasome. (2020). MDPI. Retrieved from [Link]
-
Characterization of a small molecule inhibitor of the NLRP3 inflammasome and its potential use for acute lung injury. (2024). PubMed. Retrieved from [Link]
-
Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). (n.d.). PMC. Retrieved from [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa. (2021). MDPI. Retrieved from [Link]
-
Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (n.d.). SciELO. Retrieved from [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). PMC. Retrieved from [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Retrieved from [Link]
-
Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (2026). ResearchGate. Retrieved from [Link]
Sources
- 1. Novel NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - Protheragen [protheragen.com]
- 2. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Data Sheet (SDS) for 1-(2-Chlorobenzoyl)piperidin-4-amine
An In-depth Technical Guide to the Safety Profile of 1-(2-Chlorobenzoyl)piperidin-4-amine
Disclaimer: This document is an in-depth technical guide intended for researchers, scientists, and drug development professionals. The compound 1-(2-Chlorobenzoyl)piperidin-4-amine is a research chemical for which a comprehensive, manufacturer-issued Safety Data Sheet (SDS) is not widely available in the public domain. Therefore, this guide has been constructed by a Senior Application Scientist to provide an expert-level safety and handling profile based on a structural analysis of the molecule, data from analogous compounds, and established principles of chemical safety and toxicology. This guide is for informational purposes and should not be used as a substitute for a formal, batch-specific SDS provided by a supplier. All laboratory work should be conducted following a thorough, institution-specific risk assessment and in accordance with a documented Chemical Hygiene Plan.
Introduction: A Proactive Approach to Laboratory Safety
In the fast-paced environment of drug discovery and chemical research, novel compounds are often handled before exhaustive toxicological data is available. 1-(2-Chlorobenzoyl)piperidin-4-amine, a substituted piperidine derivative, represents such a case. Its structure, combining a chlorinated aromatic ring, an amide linker, and a basic piperidine amine, suggests a complex hazard profile that demands careful consideration.
This guide moves beyond a standard SDS template to provide a deeper, mechanistic understanding of the compound's anticipated hazards. By dissecting its constituent chemical moieties—the 2-chlorobenzoyl group and the piperidin-4-amine core—we can apply established structure-activity relationships for toxicity to build a robust framework for safe handling, risk mitigation, and emergency preparedness. This document is grounded in the principles of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory personnel from chemical hazards.[1][2]
Section 1: Compound Identification and Predicted Physicochemical Properties
A clear identification of the substance is the foundation of any safety assessment.
| Identifier | Value |
| IUPAC Name | 1-(2-Chlorobenzoyl)piperidin-4-amine |
| CAS Number | 1018662-01-5[3] |
| Molecular Formula | C₁₂H₁₅ClN₂O |
| Molecular Weight | 238.71 g/mol |
| Predicted State | Solid at room temperature (based on similar complex organic molecules) |
| Predicted Solubility | Likely soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is expected. |
Note: Quantitative data such as melting point, boiling point, and vapor pressure are not available in public literature and must be determined experimentally.
Section 2: Hazard Profile and Toxicological Assessment (A Structural Analysis Approach)
The toxicological profile of 1-(2-Chlorobenzoyl)piperidin-4-amine can be inferred by examining its two primary structural components:
-
The 2-Chlorobenzoyl Moiety: This portion is derived from 2-chlorobenzoyl chloride. Acyl chlorides are highly reactive and corrosive.[4][5][6] While the final product is a more stable amide, the electron-withdrawing nature of the chlorine atom on the aromatic ring can influence the compound's reactivity and metabolic profile. Thermal decomposition could potentially release hazardous gases like hydrogen chloride.[7]
-
The Piperidin-4-amine Moiety: The piperidine ring is a common scaffold in pharmaceuticals, but piperidine itself is a corrosive, toxic, and flammable substance.[8][9] The primary amine at the 4-position imparts basicity and is a common cause of skin and eye irritation, with the potential for causing severe eye damage.[10][11] Compounds with primary amine groups are also frequently cited as potential skin sensitizers.[7]
Predicted GHS Hazard Classification
Based on this structural analysis, a conservative hazard classification under the Globally Harmonized System (GHS) is proposed. The justification is rooted in the GHS's tiered approach, which allows for classification based on information from structurally related compounds.[12][13]
| Hazard Class | Predicted Category | Rationale and Explanation |
| Skin Corrosion/Irritation | Category 2 (Irritant) | The basic amine function is a known irritant. While not expected to be fully corrosive like its precursors, it is likely to cause reversible skin damage upon prolonged contact.[14][15] Classification as an irritant is a prudent starting point for risk assessment. |
| Serious Eye Damage/Irritation | Category 1 (Serious Eye Damage) | Primary amines are particularly hazardous to the eyes and can cause irreversible damage.[16][17][18] The GHS criteria for Category 1 include the production of tissue damage or serious physical decay of vision.[13] Given the presence of the amine, the risk of severe damage is high, and this classification is warranted. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 or higher (Warning/Data not available) | Piperidine derivatives can exhibit moderate acute toxicity.[9] Without specific data, it is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[19][20] |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | Primary amines are a well-known class of skin sensitizers. Repeated exposure could lead to an allergic response in susceptible individuals.[7][21] |
Primary Routes of Exposure:
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[19]
-
Skin Contact: Direct contact can cause skin irritation and potentially sensitization.[20][22]
-
Eye Contact: Poses a significant risk of serious, potentially irreversible eye damage.[5][22]
-
Ingestion: May be harmful if swallowed.
Section 3: The Hierarchy of Controls for Safe Handling
Effective risk management in the laboratory relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures first, as outlined by OSHA.[2][23]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Experimental Protocol: Safe Handling and Use
-
Pre-Use Risk Assessment:
-
Review this guide and any available supplier information.
-
Confirm that the proposed experiment is covered by the laboratory's Chemical Hygiene Plan (CHP).[1]
-
Identify the location of the nearest safety shower, eyewash station, and spill kit.
-
-
Engineering Controls:
-
Causality: To prevent inhalation of fine dust particles or aerosols, all weighing and handling of the solid compound must be performed inside a certified chemical fume hood.[2]
-
Ensure the fume hood has a face velocity appropriate for handling solid chemicals (typically 80-120 fpm).
-
-
Administrative Controls:
-
Follow a written Standard Operating Procedure (SOP) for the specific task.
-
Ensure all personnel have received training on the specific hazards of amine-containing compounds and the lab's CHP.[23]
-
Work in a designated area and clearly label all containers.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to ANSI Z87.1 or EN166 standards. Due to the predicted Category 1 eye hazard, a face shield should be worn in addition to goggles when handling larger quantities or if there is a splash risk.[5]
-
Skin Protection: Wear a flame-resistant lab coat. Use chemically resistant gloves (e.g., nitrile) and inspect them for tears or holes before each use. Change gloves immediately if contamination is suspected.[4][10]
-
Respiratory Protection: Not typically required if work is performed within a certified fume hood. If exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge may be necessary under a formal respiratory protection program.[23]
-
Section 4: Emergency Response and First Aid Protocols
Immediate and correct action is critical in the event of an exposure or spill.
Caption: Decision tree for responding to an exposure or spill incident.
First-Aid Measures Protocol
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][22]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][10]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][22]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5][22]
Section 5: Stability, Reactivity, and Disposal
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[19]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which can react exothermically with the amine group.[19][22]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[7][19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Disposal: All waste must be disposed of as hazardous chemical waste in accordance with federal, state, and local environmental regulations. Do not empty into drains.[19][22]
Conclusion: A Commitment to Scientific Integrity and Safety
While 1-(2-Chlorobenzoyl)piperidin-4-amine lacks a complete, publicly available safety dossier, a rigorous, science-led assessment of its structure provides a strong foundation for its safe use in a research setting. The predicted hazards—particularly the high risk of serious eye damage and potential for skin irritation/sensitization—mandate the stringent use of engineering controls and appropriate PPE. By integrating this proactive safety analysis into laboratory workflows, researchers can uphold their commitment to both scientific advancement and personal safety.
References
-
National Research Council (US) Committee on the Design and Evaluation of Safer Chemical Substitutions. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press (US). Available from: [Link]
-
ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Eye Irritation and Serious Eye Damage. Available from: [Link]
-
ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Skin Corrosion and Irritation. Available from: [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Available from: [Link]
-
ChemRadar. (n.d.). GHS Classification: Serious Eye Damage/Eye Irritation. Inventory Pedia. Available from: [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Available from: [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Available from: [Link]
-
U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available from: [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Available from: [Link]
-
Pesticide Registration Toolkit. (n.d.). Assigning hazard categories. Food and Agriculture Organization of the United Nations. Available from: [Link]
-
Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation. Available from: [Link]
-
Joint Research Centre, European Union. (n.d.). Eye Irritation/Serious Eye Damage. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69110, 2-Chlorobenzoyl chloride. Available from: [Link]
-
Haz-Map. (n.d.). 2-Chlorobenzoyl chloride - Hazardous Agents. U.S. National Library of Medicine. Available from: [Link]
-
U.S. Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Available from: [Link]
-
Society for Chemical Hazard Communication. (n.d.). Skin Corrosion / Irritation. Available from: [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available from: [Link]
-
Kishida Chemical Co., Ltd. (2025, September 8). Safety Data Sheet: 4-(3-Fluorobenzyl)piperidin-4-aminedihydrochloride. Available from: [Link]
-
Fisher Scientific. (2023, September 22). Safety Data Sheet: 1-(4-Chlorobenzhydryl)piperazine. Available from: [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Piperidine. Available from: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Piperidine: Human health tier II assessment. Australian Government Department of Health. Available from: [Link]
Sources
- 1. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 2. mastercontrol.com [mastercontrol.com]
- 3. 1018662-01-5|1-(2-Chlorobenzoyl)piperidin-4-amine|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. schc.org [schc.org]
- 14. chemsafetypro.com [chemsafetypro.com]
- 15. schc.org [schc.org]
- 16. chemsafetypro.com [chemsafetypro.com]
- 17. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]
- 18. Eye Irritation/Serious Eye Damage - Joint Research Centre [joint-research-centre.ec.europa.eu]
- 19. peptide.com [peptide.com]
- 20. fishersci.com [fishersci.com]
- 21. mmbio.byu.edu [mmbio.byu.edu]
- 22. fishersci.com [fishersci.com]
- 23. compliancy-group.com [compliancy-group.com]
Methodological & Application
Application Note: High-Efficiency Synthesis of 1-(2-Chlorobenzoyl)piperidin-4-amine
Abstract & Strategic Overview
This application note details a robust, scalable two-step protocol for the synthesis of 1-(2-chlorobenzoyl)piperidin-4-amine , a critical pharmacophore found in various G-protein coupled receptor (GPCR) antagonists and antifungal agents.
The synthesis utilizes 4-Boc-aminopiperidine as the starting material. The workflow is designed to minimize chromatographic purification, favoring crystallization and salt formation for intermediate and final product isolation. This approach aligns with "Process Chemistry" principles, ensuring high throughput and reproducibility for drug discovery campaigns.
Key Advantages of This Protocol:
-
Regioselectivity: The Boc-protection ensures exclusive acylation at the piperidine nitrogen.
-
Scalability: Avoids flash chromatography for the final step; relies on precipitation.
-
Safety: Replaces hazardous coupling reagents (e.g., EDC/HOBt) with acid chloride chemistry for the acylation step, reducing byproduct complexity.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two logical modules: N-Acylation and N-Deprotection .
Figure 1: Retrosynthetic disconnection showing the modular assembly of the target scaffold.
Experimental Protocols
Module A: N-Acylation (Amide Bond Formation)
Objective: Selective acylation of the secondary amine (piperidine) while retaining the Boc-protection on the primary amine.
Rationale: Using 2-chlorobenzoyl chloride is preferred over carboxylic acid coupling agents (like HATU/EDC) for this substrate. The acid chloride is highly reactive, overcoming the steric hindrance of the ortho-chloro substituent on the benzoyl ring, and generates simple HCl byproducts easily scavenged by base [1].
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 4-Boc-aminopiperidine | 200.28 | 1.0 | Substrate |
| 2-Chlorobenzoyl chloride | 175.01 | 1.1 | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.5 | Base (Scavenger) |
| Dichloromethane (DCM) | - | 10 V | Solvent |
Step-by-Step Procedure
-
Setup: Charge a dry round-bottom flask with 4-Boc-aminopiperidine (1.0 equiv) and DCM (10 volumes relative to mass of substrate).
-
Base Addition: Add Triethylamine (1.5 equiv) to the stirring solution. Cool the mixture to 0 °C using an ice bath.
-
Acylation: Add 2-Chlorobenzoyl chloride (1.1 equiv) dropwise over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 5 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 1:1) or LCMS. The starting amine should be consumed.
-
-
Workup:
-
Quench with water.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), Sat. NaHCO₃ (to remove unreacted acid), and Brine .
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Outcome: The product, tert-butyl (1-(2-chlorobenzoyl)piperidin-4-yl)carbamate , is typically obtained as a white to off-white foam/solid. Yields >90% are expected.[1][2]
Module B: Boc-Deprotection
Objective: Removal of the tert-butoxycarbonyl group to release the primary amine.
Rationale: While Trifluoroacetic acid (TFA) is common in medicinal chemistry, HCl in 1,4-Dioxane (or generated in situ via Acetyl Chloride/MeOH) is superior for this application. It precipitates the product directly as the hydrochloride salt, avoiding the formation of hygroscopic TFA salts and simplifying isolation [2, 3].
Materials Table
| Reagent | Equiv. | Role |
| Intermediate (from Mod A) | 1.0 | Substrate |
| 4M HCl in Dioxane | 5-10 | Acid/Deprotection |
| Diethyl Ether / MTBE | - | Anti-solvent |
Step-by-Step Procedure
-
Dissolution: Dissolve the intermediate from Module A in a minimal amount of 1,4-Dioxane or DCM (approx. 3-5 volumes).
-
Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) at RT.
-
Reaction: Stir at RT for 2–12 hours.
-
Observation: A white precipitate (the amine hydrochloride salt) should begin to form within 30 minutes.
-
-
Isolation (Salt Form):
-
Dilute the suspension with Diethyl Ether or MTBE (Methyl tert-butyl ether) to maximize precipitation.
-
Filter the solid under vacuum.[3]
-
Wash the filter cake with fresh ether.
-
-
Free Basing (Optional but recommended for biological assays):
Workflow Logic & Decision Tree
The following diagram illustrates the critical decision points during the workup to ensure high purity.
Figure 2: Decision tree for isolation of the final amine, distinguishing between salt and free-base forms.
Analytical Expectations
To validate the synthesis, compare your data against these expected parameters:
-
¹H NMR (DMSO-d₆, HCl Salt):
-
δ 8.0–8.5: Broad singlet (3H, NH₃⁺).
-
δ 7.3–7.6: Multiplet (4H, Aromatic protons of 2-chlorobenzoyl).
-
δ 3.0–4.5: Broad multiplets (Piperidine ring protons; rotamers often visible due to amide bond).
-
-
LCMS:
-
M+H: Expected mass approx. 239.1 (Free base MW = 238.71).
-
Note: The chlorine isotope pattern (³⁵Cl/³⁷Cl) should be visible as a 3:1 ratio in the mass spectrum.
-
Safety & Handling
-
2-Chlorobenzoyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water.
-
HCl/Dioxane: Corrosive and flammable.
-
4-Boc-aminopiperidine: Irritant.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 73874-95-0, tert-Butyl piperidin-4-ylcarbamate. Retrieved from [Link]
-
Gassama, A., et al. (2015).[5] Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Boc Protecting Group: Deprotection. Retrieved from [Link]
Sources
Reductive amination conditions for piperidin-4-amine derivatives
Application Note: Optimized Reductive Amination Protocols for Piperidin-4-amine Derivatives
Executive Summary
The piperidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous GPCR ligands (e.g., Muscarinic, Opioid receptors) and kinase inhibitors. While reductive amination is the standard method for functionalizing the exocyclic amine, the specific reactivity of the piperidine ring—particularly when the endocyclic nitrogen is protected (e.g., N-Boc, N-Bn)—presents unique challenges regarding solubility, steric hindrance, and chemoselectivity.
This guide provides two distinct, field-validated protocols:
-
Method A (The Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes and reactive ketones.
-
Method B (The Activator): Titanium(IV) Isopropoxide-mediated reduction for sterically hindered or electron-deficient ketones.
Mechanistic Principles & Logic
Reductive amination is not a single step; it is a delicate equilibrium followed by an irreversible reduction. Understanding the species in solution is critical for yield optimization.
The Chemoselectivity Paradox
The goal is to reduce the iminium ion (formed from amine + carbonyl) without reducing the starting carbonyl .
-
Sodium Borohydride (
): Too strong. Reduces aldehydes/ketones rapidly. -
Sodium Cyanoborohydride (
): Effective but toxic (HCN risk). Requires pH 6. -
Sodium Triacetoxyborohydride (STAB): The optimal reagent. The electron-withdrawing acetoxy groups stabilize the B-H bond, making it less nucleophilic. It reduces iminium ions rapidly but reacts negligibly with neutral carbonyls.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between imine formation and direct reduction.
Figure 1: Mechanistic pathway highlighting the iminium ion as the requisite substrate for selective reduction.
Critical Parameter Optimization
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DCE (1,2-Dichloroethane) | Why: DCE is non-coordinating and solubilizes both the organic substrate and the STAB reagent. THF is a viable alternative if avoiding chlorinated solvents, but reaction rates are often slower. Avoid MeOH with STAB (solvolysis of reagent). |
| Stoichiometry | 1.0 : 1.1 : 1.4 | (Amine : Carbonyl : Reductant). A slight excess of carbonyl ensures complete consumption of the amine, which is often the more valuable fragment. |
| pH / Additive | Acetic Acid (AcOH) | Essential for ketone substrates. Promotes the dehydration of the hemiaminal to the iminium ion. Use 1.0–2.0 equivalents. |
| Water Control | Molecular Sieves / Ti(OiPr)4 | Water drives the equilibrium back to the carbonyl. For difficult substrates, chemical dehydration (Ti) is superior to physical dehydration (sieves). |
Experimental Protocols
Protocol A: Standard STAB Method
Best for: Aromatic aldehydes, aliphatic aldehydes, and unhindered cyclohexanones.
Reagents:
-
Substrate: N-Boc-4-aminopiperidine (1.0 equiv)
-
Electrophile: Benzaldehyde derivative (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) [0.2 M concentration]
-
Additive: Glacial Acetic Acid (1.0 equiv)
Procedure:
-
Dissolution: In a dry reaction vial, dissolve N-Boc-4-aminopiperidine (1.0 mmol) in DCE (5 mL).
-
Activation: Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30 minutes.
-
Insight: This "pre-stir" allows the hemiaminal/imine equilibrium to establish before the reductant is introduced.
-
-
Reduction: Add STAB (1.4 mmol) in a single portion.
-
Note: Mild effervescence may occur.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the amine (M+H).
-
Workup: Quench with saturated aqueous
(10 mL). Stir vigorously for 15 minutes to quench borate salts. Extract with DCM (3 x 10 mL). -
Purification: Dry organics over
, concentrate, and purify via flash chromatography (typically MeOH/DCM gradients).
Protocol B: Titanium(IV) Mediated Method
Best for: Acetophenones, hindered ketones, or when Protocol A yields <30%.
Reagents:
-
Substrate: N-Boc-4-aminopiperidine (1.0 equiv)
-
Electrophile: Acetophenone derivative (1.1 equiv)
-
Lewis Acid: Titanium(IV) Isopropoxide (
) (neat or 2.0 equiv) -
Reductant: Sodium Borohydride (
) (2.0 equiv)
Procedure:
-
Imine Formation (The Critical Step): In a sealed vial, combine the amine (1.0 mmol) and ketone (1.1 mmol). Add
(2.0 mmol).-
Insight:
acts as both a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium to the imine species.
-
-
Incubation: Stir the mixture (often becomes a viscous oil) at RT for 6–12 hours.
-
Validation: Aliquot a small sample into MeOH and check by LC-MS. You should see the Imine mass (M+H) and minimal starting amine. Do not proceed to reduction until the imine is formed.
-
-
Dilution: Dilute the viscous mixture with absolute Ethanol (5 mL).
-
Reduction: Cool to 0°C. Add
(2.0 mmol) carefully. The reaction is exothermic. -
Workup (The "Titanium Emulsion" Fix):
-
Add water (2 mL) to quench. A white precipitate (
) will form. -
Crucial Step: Add 1N NaOH or aqueous
to adjust pH > 10. This helps break up titanium emulsions. -
Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
-
Purification: Concentrate the filtrate and purify via column chromatography.
Decision Logic for Method Selection
Use this flowchart to determine the appropriate protocol for your specific derivative.
Figure 2: Decision tree for selecting the optimal reductive amination conditions.
Troubleshooting & Quality Assurance
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Ketones) | Incomplete imine formation. | Switch to Protocol B . The equilibrium constant for ketones is low; STAB cannot reduce what isn't there. Ti(OiPr)4 forces the equilibrium. |
| Dialkylation | Primary amine is too nucleophilic. | 1. Use a slight excess of the amine (1.2 equiv) instead of the carbonyl. 2. Add the carbonyl slowly to the amine/STAB mixture. |
| Alcohol Formation | Direct reduction of carbonyl. | 1. Ensure you are using STAB , not NaBH4, for Protocol A. 2. If using Protocol B, ensure Imine formation is 100% complete before adding NaBH4. |
| Emulsion during Workup | Titanium salts.[3] | Use the Celite filtration method described in Protocol B. Washing with 10% potassium sodium tartrate (Rochelle's salt) also solubilizes aluminum/titanium salts. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link
-
Bhattacharyya, S. (1994).[4] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[1][2][3][6][7][8] Tetrahedron Letters, 35(15), 2401-2404. Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Gassama, A. , et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. Link
Sources
- 1. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 2. designer-drug.com [designer-drug.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Application Note: Regioselective Acylation of 4-Aminopiperidine with 2-Chlorobenzoyl Chloride
Abstract
The reaction between 2-chlorobenzoyl chloride and 4-aminopiperidine presents a classic challenge in chemoselectivity: distinguishing between two nucleophilic nitrogen centers within the same molecule. This application note details the mechanistic principles governing the preferential acylation of the secondary (endocyclic) amine over the primary (exocyclic) amine. We provide a validated protocol for the synthesis of (4-aminopiperidin-1-yl)(2-chlorophenyl)methanone , emphasizing stoichiometry control, temperature regulation, and workup procedures to minimize bis-acylation byproducts.
Part 1: Mechanistic Insight & Regioselectivity
The Nucleophilicity Paradox
The core challenge in this synthesis is the presence of two distinct nucleophiles on 4-aminopiperidine:
-
N1 (Secondary, Piperidine Ring): generally exhibits higher basicity (
) and nucleophilicity due to the inductive effect of the ring alkyl groups. -
N4 (Primary, Exocyclic): exhibits slightly lower basicity (
) and is attached to a secondary carbon.
In nucleophilic acyl substitution with highly reactive electrophiles like acid chlorides, the secondary cyclic amine (N1) is kinetically favored. This contradicts the general textbook rule that "primary amines are less hindered and thus faster," because the cyclic nature of the piperidine ring forces the lone pair into an accessible conformation, while the higher electron density at the secondary nitrogen dominates the reaction kinetics.
Reaction Pathway
The reaction proceeds via a tetrahedral intermediate.[1] The 2-chloro substituent on the benzoyl chloride introduces steric bulk at the ortho position, which actually aids selectivity by slowing the overall reaction rate, allowing the thermodynamic or kinetic difference between N1 and N4 to be more pronounced compared to an unhindered benzoyl chloride.
Key Mechanistic Steps:
-
Nucleophilic Attack: The piperidine nitrogen (N1) attacks the carbonyl carbon of 2-chlorobenzoyl chloride.
-
Tetrahedral Intermediate: Formation of the alkoxide intermediate.
-
Elimination: Collapse of the intermediate expels the chloride ion (
). -
Deprotonation: The auxiliary base (e.g., Triethylamine) removes the proton from the quaternary ammonium species to yield the neutral amide.
Pathway Visualization
The following diagram illustrates the competitive pathways and the preferential formation of the N1-acylated product.
Caption: Kinetic pathway favoring N1-acylation (green) over N4-acylation (red). Bis-acylation occurs only with excess electrophile.
Part 2: Experimental Strategy
To achieve high yield and purity of the monosubstituted N1-amide , specific process parameters must be strictly controlled.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 : 0.95 (Amine : Acid Chloride) | Using a slight deficit of acid chloride ensures the highly reactive reagent is fully consumed, preventing bis-acylation of the primary amine. |
| Temperature | 0°C to 5°C | Low temperature suppresses the reaction rate of the less nucleophilic primary amine (N4). |
| Solvent | Dichloromethane (DCM) | Provides excellent solubility for the acid chloride and allows for easy aqueous workup. Anhydrous conditions prevent hydrolysis. |
| Base | Triethylamine (TEA) or DIPEA | Scavenges the HCl byproduct. Must be used in excess (1.5 - 2.0 eq). |
| Addition Mode | Dropwise (Slow) | Prevents localized high concentrations of acid chloride, which would promote bis-acylation. |
Part 3: Detailed Protocol
Target Molecule: (4-aminopiperidin-1-yl)(2-chlorophenyl)methanone CAS Registry Number: 1018662-01-5
Materials
-
Reagent A: 4-Aminopiperidine (MW: 100.16 g/mol )
-
Reagent B: 2-Chlorobenzoyl chloride (MW: 175.01 g/mol )[2][3]
-
Base: Triethylamine (TEA) (MW: 101.19 g/mol )
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure
-
Preparation of Amine Solution:
-
In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Aminopiperidine (10.0 mmol, 1.00 g) in DCM (40 mL) .
-
Add Triethylamine (15.0 mmol, 2.1 mL) to the solution.
-
Cool the mixture to 0°C using an ice/water bath. Ensure the system is under an inert atmosphere (
or ) to prevent moisture ingress.
-
-
Controlled Addition of Electrophile:
-
Dissolve 2-Chlorobenzoyl chloride (9.5 mmol, 1.66 g) in DCM (10 mL) in a separate pressure-equalizing addition funnel.
-
Note: We use 0.95 equivalents to ensure the diamine is in slight excess.
-
Add the acid chloride solution dropwise to the amine solution over 30 minutes , maintaining the internal temperature below 5°C.
-
-
Reaction Maintenance:
-
Once addition is complete, allow the reaction to stir at 0°C for 1 hour .
-
Remove the ice bath and allow the mixture to warm to room temperature (20-25°C) . Stir for an additional 2 hours.
-
In-Process Control (IPC): Check reaction progress via TLC (System: 10% MeOH in DCM with 1%
) or LC-MS. The starting material (2-chlorobenzoyl chloride) should be undetectable.
-
-
Workup & Purification:
-
Quench: Add water (30 mL) to the reaction mixture.
-
Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM (20 mL).
-
Wash: Wash the combined organic phases with saturated
(30 mL) to remove acidic byproducts, followed by brine (30 mL). -
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude residue is typically a viscous oil or solid. If bis-acylated byproduct is observed, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
-
Workflow Diagram
Caption: Step-by-step synthetic workflow for the regioselective acylation.
Part 4: Strategic Considerations (The "Expert" View)
Alternative Regioisomer (N4-Acylation)
If the target molecule is N-(piperidin-4-yl)-2-chlorobenzamide (acylation at the primary amine), the protocol above will fail . The secondary amine dominates the reactivity.[4]
-
Solution: You must use 1-Boc-4-aminopiperidine .
-
Protocol Adjustment: React 1-Boc-4-aminopiperidine with 2-chlorobenzoyl chloride (standard conditions). The Boc group protects the N1 position.
-
Deprotection: Subsequent treatment with TFA/DCM or HCl/Dioxane removes the Boc group, yielding the N4-acylated product.
Safety & Toxicology (2-Chlorobenzoyl Chloride)
-
Hazards: Causes severe skin burns (H314) and eye damage.[5][6][7] It is a lachrymator.[6][8]
-
Decomposition: Reacts violently with water to release HCl gas.
-
Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended. Quench all glassware and syringes with dilute NaOH before removal from the hood.
References
-
Nucleophilicity of Amines: Mayr, H., et al. "Nucleophilicities of Primary and Secondary Amines in Water."[4] Journal of Organic Chemistry, 2007, 72(10), 3679–3688.[4]
-
Product Characterization: ChemScene. "(4-Aminopiperidin-1-yl)(2-chlorophenyl)methanone - CAS 1018662-01-5."
-
Safety Data: Sigma-Aldrich. "Safety Data Sheet: 2-Chlorobenzoyl chloride."
-
Synthetic Methodology: Hatae, N., et al. "Synthesis of 4-Arylpiperidin-4-ol Derivatives..."[9] Heterocycles, 2013.[9] (Demonstrates reactivity of piperidine nitrogen in similar scaffolds).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. medline.com [medline.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
N-Acylation of 4-Aminopiperidine: A Detailed Guide for Researchers
Abstract
The N-acylation of 4-aminopiperidine is a cornerstone chemical transformation in the synthesis of a multitude of pharmacologically active compounds. The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, and its derivatization through N-acylation allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.[1][2][3] This application note provides a comprehensive overview of the common procedures for the N-acylation of 4-aminopiperidine, detailing the underlying chemical principles, offering step-by-step protocols, and discussing the critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of bioactive molecules.
Introduction: The Significance of N-Acylated 4-Aminopiperidines
The 4-aminopiperidine moiety is a key building block in the design of numerous therapeutic agents. Its presence is noted in compounds targeting a wide range of biological targets, including N-type calcium channels and hepatitis C virus (HCV) assembly.[1][3] The ability to introduce various acyl groups onto the piperidine nitrogen allows for the modulation of a compound's lipophilicity, polarity, and steric bulk, all of which are critical determinants of its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.[4]
The N-acylation reaction, which forms a stable amide bond, is a robust and versatile method for derivatization.[5] This guide will explore several common and effective methods for achieving this transformation, including the use of acyl chlorides, acid anhydrides, and coupling agents.
Mechanistic Principles of N-Acylation
The N-acylation of an amine, such as 4-aminopiperidine, is a nucleophilic acyl substitution reaction. The reaction proceeds through a two-step addition-elimination mechanism.[6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride, anhydride). This initial attack forms a tetrahedral intermediate.[6][7][8]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the leaving group (e.g., chloride ion, carboxylate).[6]
A base is typically required to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride), which would otherwise protonate the starting amine and render it non-nucleophilic, thus halting the reaction.[9][10]
Key Methodologies for N-Acylation
This section details three widely employed methods for the N-acylation of 4-aminopiperidine, each with its own advantages and considerations.
Acylation with Acyl Chlorides (Schotten-Baumann Conditions)
The reaction of amines with acyl chlorides, often under what is known as Schotten-Baumann conditions, is a classic and highly effective method for amide bond formation.[7][8][11] This method is characterized by its typically high yields and relatively fast reaction times.
Causality Behind Experimental Choices:
-
Acyl Chlorides: These are highly reactive acylating agents due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic.[9]
-
Base: A base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an aqueous solution of sodium hydroxide, is essential to scavenge the hydrochloric acid (HCl) byproduct.[5][10] The choice of base can influence the reaction rate and the potential for side reactions. For sensitive substrates, a non-nucleophilic organic base like DIPEA is often preferred.
-
Solvent: A two-phase system, often consisting of an organic solvent like dichloromethane (DCM) or diethyl ether and an aqueous phase containing the base, is characteristic of Schotten-Baumann conditions.[11] This setup helps to minimize the hydrolysis of the acyl chloride.[8] Aprotic solvents like DCM or tetrahydrofuran (THF) are also commonly used in the absence of an aqueous phase.[5]
Workflow Diagram: Acylation with Acyl Chlorides
Caption: Workflow for N-acylation using an acyl chloride.
Acylation with Acid Anhydrides
Acid anhydrides are another class of effective acylating agents. They are generally less reactive than acyl chlorides, which can be advantageous for substrates with sensitive functional groups.[9]
Causality Behind Experimental Choices:
-
Acid Anhydrides: The leaving group is a carboxylate anion, which is less reactive than a chloride ion. This moderates the reactivity of the acylating agent.
-
Base: A base is still required to neutralize the carboxylic acid byproduct.[12] Pyridine is often used as both a base and a catalyst in these reactions.
-
Temperature: Reactions with anhydrides may require heating to proceed at a reasonable rate due to their lower reactivity compared to acyl chlorides.
Amide Coupling using Coupling Reagents
For more complex substrates or when milder reaction conditions are necessary, amide coupling reagents are employed. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that readily reacts with the amine. This method avoids the need to pre-form a harsh acylating agent like an acyl chloride.[5][13]
Causality Behind Experimental Choices:
-
Coupling Reagents: A wide variety of coupling reagents are available, broadly categorized into carbodiimides (e.g., DCC, EDC) and phosphonium or aminium/uronium salts (e.g., PyBOP, HATU, HBTU).[5][13][14] These reagents convert the carboxylic acid into a more reactive species, such as an O-acylisourea or an active ester.[5]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides to suppress side reactions and minimize racemization, particularly in peptide synthesis.[14]
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically used to dissolve the reactants and facilitate the reaction.[5]
Reaction Mechanism: Carbodiimide-Mediated Coupling
Caption: Simplified mechanism of carbodiimide-mediated N-acylation.
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride
This protocol describes a general procedure for the N-acylation of 4-aminopiperidine with an acyl chloride.
Materials:
-
4-Aminopiperidine (or a protected version such as 4-amino-1-Boc-piperidine)
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[15]
Protocol 2: N-Acylation using a Coupling Reagent (HATU)
This protocol outlines the N-acylation of 4-aminopiperidine with a carboxylic acid using HATU as the coupling reagent.
Materials:
-
4-Aminopiperidine (or a protected version)
-
Carboxylic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Addition of Amine: Add a solution of 4-aminopiperidine (1.2 equivalents) in a small amount of DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Comparison of Acylation Methods
| Method | Acylating Agent | Typical Base | Solvent(s) | Temperature | Reaction Time | Advantages | Disadvantages |
| Schotten-Baumann | Acyl Chloride | TEA, DIPEA, NaOH | DCM/Water, THF | 0 °C to RT | 1-6 hours | High reactivity, cost-effective. | Harsh reagents, byproduct (HCl). |
| Anhydride Acylation | Acid Anhydride | Pyridine, TEA | DCM, Pyridine | RT to Reflux | 2-12 hours | Milder than acyl chlorides. | Less reactive, may require heat. |
| Coupling Reagent | Carboxylic Acid | DIPEA, NMM | DMF, DCM | RT | 4-24 hours | Mild conditions, high yields. | Expensive reagents, byproduct removal. |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Acyl chlorides and some coupling reagents are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Stoichiometry: Precise control of the stoichiometry of the reactants and base is crucial for optimal yield and to minimize side reactions.
-
Exothermic Reactions: The addition of acyl chlorides can be exothermic. Maintaining a low temperature (0 °C) during addition is important to control the reaction rate and prevent side product formation.
-
Purification: The choice of purification method will depend on the properties of the final product. Flash column chromatography is a common and effective technique.[15]
-
Protecting Groups: If the 4-aminopiperidine has other reactive functional groups, the use of protecting groups (e.g., a Boc group on the piperidine nitrogen) may be necessary to achieve selective acylation.[16][17]
Conclusion
The N-acylation of 4-aminopiperidine is a fundamental and versatile reaction in medicinal chemistry and drug discovery. The choice of method—be it the classic Schotten-Baumann conditions with acyl chlorides, the use of acid anhydrides, or modern amide coupling reagents—depends on the specific substrate, the desired scale of the reaction, and the required level of mildness. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse library of N-acylated 4-aminopiperidine derivatives for biological evaluation.
References
- Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
- acylation of amines - Mastering Chemistry Help. (2013, February 13).
- Schotten-Baumann Conditions. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate. (2025, November). Benchchem.
- Schotten–Baumann reaction. (n.d.). Grokipedia.
- The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy. (2005, June 10). ACS Publications.
- Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols - Wikidot.
-
Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC.
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
- Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.).
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC.
- 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (n.d.). PMC.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
- N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. (n.d.). Scholars Research Library - Der Pharma Chemica.
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2021, July 8). PubMed. Retrieved February 17, 2026, from [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004, November 18). PubMed. Retrieved February 17, 2026, from [Link]
- 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. (n.d.).
- 3.4 Acid Anhydrides. (n.d.).
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). PMC - NIH.
-
4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. (2009, November 5). PubMed. Retrieved February 17, 2026, from [Link]
- N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar.
- Acylation of N-Aryl systems using acyl chlorides. (2025, May 7). r/Chempros - Reddit.
- Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
- N-Acylation in combinatorial chemistry. (n.d.). arkat usa.
- Method for preparing 4-Boc-aminopiperidine. (n.d.). Google Patents.
- Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. (2022, September 8).
Sources
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lab Reporter [fishersci.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. grokipedia.com [grokipedia.com]
- 9. acylation of amines [entrancechemistry.blogspot.com]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. hepatochem.com [hepatochem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
Application Note & Protocols: Functionalizing 1-(2-Chlorobenzoyl)piperidin-4-amine for High-Throughput Library Synthesis
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in drug design.[1][2] This guide focuses on a particularly useful building block: 1-(2-Chlorobenzoyl)piperidin-4-amine. The fixed 2-chlorobenzoyl group provides a stable anchor with specific steric and electronic properties that can influence binding and metabolic stability, while the primary amine at the 4-position serves as a versatile and highly reactive handle for diversification.[3] This document provides a detailed exploration of four robust methods for functionalizing this amine—acylation, sulfonylation, reductive amination, and urea/thiourea formation—to enable the efficient synthesis of diverse chemical libraries for drug discovery programs.
The Strategic Value of the 1-(2-Chlorobenzoyl)piperidin-4-amine Scaffold
The choice of a starting scaffold is a critical decision in library design. The 1-(2-Chlorobenzoyl)piperidin-4-amine core offers several distinct advantages:
-
Structural Rigidity and Vectorial Control: The N-acyl group restricts the conformational flexibility of the piperidine nitrogen, providing a more defined orientation for substituents introduced at the C4-amine. The 2-chloro substituent on the benzoyl ring introduces a specific electronic and steric influence, which can be exploited for interactions with biological targets.[3]
-
Versatile Reaction Handle: The primary amine at the 4-position is a potent nucleophile, readily participating in a wide range of reliable and well-characterized chemical transformations. This allows for the attachment of a vast array of chemical moieties, exploring different physicochemical properties and pharmacophoric features.
-
"Rule of Three" Compliance: The core scaffold itself aligns well with the principles of fragment-based drug discovery (FBDD), making its derivatives suitable for screening campaigns.
The following sections detail validated protocols for leveraging the C4-amine to build out molecular complexity, providing the scientific rationale behind each procedural step.
Sources
Application Note: Strategic Solvent Selection for the Dissolution of 1-(2-Chlorobenzoyl)piperidin-4-amine
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for dissolving 1-(2-Chlorobenzoyl)piperidin-4-amine. Due to the absence of extensive public solubility data for this compound, this document establishes a foundational framework based on theoretical physicochemical principles and provides a detailed experimental protocol for empirical solubility determination. The guidance herein emphasizes not only the efficacy of dissolution but also the critical importance of safety, health, and environmental (SHE) considerations in solvent choice, aligning with modern green chemistry principles advocated by leading pharmaceutical organizations.[1][2][3][4][5]
Introduction: The Critical Role of Solvent Selection
1-(2-Chlorobenzoyl)piperidin-4-amine is a substituted piperidine derivative, a structural motif frequently encountered in medicinal chemistry.[6] The ability to effectively dissolve this compound is a linchpin for a multitude of downstream applications, including chemical synthesis, purification, formulation development, and various biological assays.[7] An improper solvent choice can lead to inaccurate experimental results, impede process scalability, and introduce unnecessary safety and environmental hazards.
This guide is structured to provide a two-pronged approach to solvent selection: a theoretical assessment of the solute's properties followed by a robust experimental validation protocol.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is the cornerstone of solubility prediction. To apply this, we must first analyze the molecular structure of 1-(2-Chlorobenzoyl)piperidin-4-amine.
Molecular Structure Analysis:
-
Molecular Formula: C₁₂H₁₅ClN₂O
-
Key Functional Groups:
-
Aromatic Ring (Chlorobenzoyl group): The benzene ring substituted with a chlorine atom introduces a degree of non-polar, hydrophobic character. The chlorine atom itself is electronegative, contributing to a dipole moment.
-
Amide Linkage (-C(=O)N-): This is a polar group capable of acting as a hydrogen bond acceptor at the oxygen and, to a lesser extent, a donor at the nitrogen (though hindered).
-
Piperidine Ring: A saturated heterocyclic ring, which is generally non-polar and flexible.
-
Primary Amine (-NH₂): This is a key functional group, rendering the molecule basic. It is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar protic solvents.[8]
-
Predicted Solubility Behavior:
Based on this structure, 1-(2-Chlorobenzoyl)piperidin-4-amine is an amphiphilic molecule with both polar and non-polar regions. The presence of the primary amine and the amide group suggests that polar solvents should be effective. The primary amine is basic and can be protonated in acidic media to form a more soluble salt.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These are likely to be effective due to their ability to engage in hydrogen bonding with the amine and amide groups. Solubility in water is expected to be pH-dependent; higher solubility is anticipated at a lower pH where the primary amine is protonated.[7][9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, making them good candidates for dissolving polar molecules.
-
Non-polar Solvents (e.g., hexanes, toluene): These are expected to be poor solvents due to the significant polarity imparted by the amine and amide functional groups.
-
Chlorinated Solvents (e.g., dichloromethane): While potentially effective due to their ability to dissolve a range of compounds, their use is often discouraged due to safety and environmental concerns.[5]
Prioritizing Safety and Sustainability in Solvent Selection
Modern pharmaceutical and chemical research places a strong emphasis on "green chemistry."[3][5] Several leading organizations have developed solvent selection guides that rank common solvents based on Safety, Health, and Environmental (SHE) criteria.[1][2][3][4] It is imperative to consult these guides during the selection process.
Table 1: Overview of Solvent Selection Guides
| Guide/Organization | Key Ranking Criteria | Classification System |
| ACS GCI Pharmaceutical Roundtable | Safety, Health, Environment (Air, Water, Waste) | Numerical score (1-10, with 10 being of most concern) and color-coding (Green, Yellow, Red).[4] |
| CHEM21 | Safety, Health, Environment | Ranks solvents as Recommended, Problematic, or Hazardous.[2] |
| Sanofi Solvent Selection Guide | Safety, Health, Environmental, Quality, Industrial Constraints | Four classes: Recommended, Usable, Problematic, Banned.[3][5] |
| GSK Solvent Selection Guide | Waste, Environment, Human Health, Safety | Numerical score (1-10, with 10 having few known issues).[1] |
For 1-(2-Chlorobenzoyl)piperidin-4-amine, solvents categorized as "Recommended" or "Green" such as ethanol, isopropanol, and ethyl acetate should be prioritized for initial screening where theoretically applicable. Problematic solvents like dichloromethane or chloroform should only be used when no greener alternative is viable and with appropriate engineering controls.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[7][9][10] This method is robust and provides thermodynamic solubility data.
Materials and Equipment
-
1-(2-Chlorobenzoyl)piperidin-4-amine (solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Analytical balance
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid 1-(2-Chlorobenzoyl)piperidin-4-amine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[7]
-
Solvent Addition: Accurately add a known volume of each test solvent to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[7]
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of 1-(2-Chlorobenzoyl)piperidin-4-amine in the diluted sample using a validated, stability-indicating HPLC method.[11]
-
-
Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or mol/L. A minimum of three replicate determinations should be performed for each solvent.[9]
Data Presentation and Interpretation
The results of the solubility screening should be compiled into a clear and concise table for easy comparison.
Table 2: Solubility Data for 1-(2-Chlorobenzoyl)piperidin-4-amine at 25°C (Example Data)
| Solvent | Solvent Type | SHE Classification (Example) | Mean Solubility (mg/mL) ± SD |
| Methanol | Polar Protic | Recommended (CHEM21) | [Insert experimental value] |
| Ethanol | Polar Protic | Recommended (CHEM21) | [Insert experimental value] |
| Isopropanol | Polar Protic | Recommended (CHEM21) | [Insert experimental value] |
| Acetonitrile | Polar Aprotic | Problematic (CHEM21) | [Insert experimental value] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Problematic (CHEM21) | [Insert experimental value] |
| Ethyl Acetate | Ester | Recommended (CHEM21) | [Insert experimental value] |
| Dichloromethane | Chlorinated | Hazardous (CHEM21) | [Insert experimental value] |
| Toluene | Aromatic Hydrocarbon | Problematic (CHEM21) | [Insert experimental value] |
| Heptane | Aliphatic Hydrocarbon | Recommended (CHEM21) | [Insert experimental value] |
| Water (pH 7.0) | Polar Protic | Recommended (CHEM21) | [Insert experimental value] |
| 0.1 M HCl (pH 1.0) | Aqueous Acid | Recommended (CHEM21) | [Insert experimental value] |
Note: SHE classifications are illustrative and should be verified using the latest versions of the referenced guides.
Logical Framework for Solvent Selection
The final selection of a solvent or solvent system is a multi-parameter decision. The following diagram illustrates the logical process.
Caption: Decision-making flowchart for solvent selection.
Conclusion and Recommendations
The selection of an appropriate solvent for 1-(2-Chlorobenzoyl)piperidin-4-amine requires a systematic approach that balances dissolution efficacy with safety and environmental responsibility. Based on its chemical structure, polar protic and aprotic solvents are predicted to be the most effective. Due to the presence of a basic amine, aqueous solubility is expected to be significantly enhanced under acidic conditions.
It is strongly recommended that researchers perform the empirical shake-flask method outlined in this note to generate reliable solubility data. This data, when cross-referenced with established solvent selection guides, will enable an informed, responsible, and effective choice of solvent, ensuring the integrity of subsequent research and development activities.
References
-
World Health Organization. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Retrieved from [Link]
-
Gama, N., et al. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Retrieved from [Link]
-
Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
De La Guardia, M., & Armenta, S. (2021). Solvent Selection from the Green Perspective. LCGC International. Retrieved from [Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]
-
American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]
-
University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: Guideline on submission of documentation for a multisource (generic) finished pharmaceutical product: quality part. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Pearson. (n.d.). Identify all the functional groups present in the following:(a). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 4. acs.org [acs.org]
- 5. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 6. Buy (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride (EVT-3363647) | 1261229-69-9 [evitachem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Identify all the functional groups present in the following:(a) - Frost 4th Edition Ch 1 Problem 19a [pearson.com]
- 9. who.int [who.int]
- 10. fda.gov [fda.gov]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Application Notes & Protocols: The 1-(2-Chlorobenzoyl)piperidin-4-amine Scaffold for GPCR Ligand Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Privileged Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of clinically approved drugs.[1][2][3] Its conformational flexibility and ability to present substituents in a defined three-dimensional orientation make it an ideal framework for interacting with G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a major target for drug discovery.[4] This application note delves into the utility of the 1-(2-Chlorobenzoyl)piperidin-4-amine scaffold, a versatile and promising starting point for the development of novel GPCR ligands.
The incorporation of a benzoyl group at the 1-position of the piperidine ring, particularly with halogen substitutions, has been shown to be a critical determinant for affinity at various aminergic GPCRs. For instance, the closely related 4-(p-fluorobenzoyl)piperidine moiety is a key pharmacophore for high-affinity binding to serotonin 5-HT2A and dopamine D2 receptors.[5] The 2-chloro substitution in the present scaffold likely modulates the electronic and steric properties of the benzoyl ring, potentially influencing selectivity and potency at these and other GPCR targets. Furthermore, the 4-amino group provides a crucial vector for further chemical modification, allowing for the exploration of a wide chemical space to fine-tune pharmacological activity.
This guide provides a comprehensive overview of the potential applications of the 1-(2-Chlorobenzoyl)piperidin-4-amine scaffold, along with detailed protocols for the synthesis, characterization, and biological evaluation of its derivatives as GPCR ligands.
Pharmacological Profile: Potential GPCR Targets
While specific binding data for 1-(2-Chlorobenzoyl)piperidin-4-amine is not extensively published, based on the rich pharmacology of related piperidine scaffolds, several high-value GPCR targets can be proposed for initial screening and characterization.
-
Serotonin and Dopamine Receptors: As mentioned, the benzoylpiperidine motif is a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptors.[5] The 1-(2-Chlorobenzoyl)piperidin-4-amine scaffold is a prime candidate for developing ligands targeting receptors such as 5-HT2A, 5-HT2C, and D2, which are implicated in a range of neuropsychiatric disorders.
-
Histamine Receptors: Piperidine derivatives have also been successfully developed as histamine H3 receptor antagonists, with applications in cognitive disorders and other neurological conditions.
-
Chemokine Receptors: The 4-aminopiperidine moiety is a key structural feature in antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells.[2]
-
Opioid Receptors: The piperidine core is central to the development of potent analgesics that target opioid receptors.[2]
The following table provides a template for summarizing the screening results of derivatives based on the 1-(2-Chlorobenzoyl)piperidin-4-amine scaffold against a panel of potential GPCR targets.
| Derivative | Target GPCR | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type |
| Example 1 | 5-HT2A | Experimental Value | Experimental Value | Calcium Mobilization |
| Example 2 | D2 | Experimental Value | Experimental Value | cAMP Inhibition |
| Example 3 | H3 | Experimental Value | Experimental Value | Radioligand Binding |
| Example 4 | CCR5 | Experimental Value | Experimental Value | Chemotaxis Assay |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Chlorobenzoyl)piperidin-4-amine Derivatives
This protocol describes a general method for the derivatization of the 4-amino group of the parent scaffold via reductive amination.
Objective: To synthesize a library of N-substituted derivatives of 1-(2-Chlorobenzoyl)piperidin-4-amine for structure-activity relationship (SAR) studies.
Materials:
-
1-(2-Chlorobenzoyl)piperidin-4-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)
-
Various aldehydes or ketones
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
-
Formation of the Imine/Enamine:
-
To a solution of 1-(2-Chlorobenzoyl)piperidin-4-one (1.0 eq) in anhydrous MeOH or DCM, add the desired aldehyde or ketone (1.1 eq) and ammonium acetate (5-10 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine/enamine formation can be monitored by thin-layer chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. Caution: NaBH3CN is toxic and should be handled in a fume hood.
-
Allow the reaction to warm to room temperature and stir for an additional 4-16 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Partition the residue between EtOAc and saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and EtOAc to afford the desired N-substituted 1-(2-Chlorobenzoyl)piperidin-4-amine derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: Radioligand Binding Assay for GPCRs
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific GPCR using a competitive radioligand binding assay.
Objective: To quantify the affinity of a synthesized derivative for a target GPCR.
Materials:
-
Cell membranes expressing the target GPCR of interest (e.g., from a stable cell line).
-
Radioligand specific for the target GPCR (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).
-
Test compounds (synthesized derivatives).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives like MgCl2).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and serial dilutions of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of an unlabeled competitor).
-
-
Incubation:
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Functional Assay - cAMP Measurement for Gs/Gi-Coupled Receptors
This protocol describes a method to assess the functional activity of a compound at GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G-proteins by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine if a synthesized derivative acts as an agonist, antagonist, or inverse agonist at a Gs- or Gi-coupled GPCR.
Materials:
-
A cell line stably expressing the target Gs- or Gi-coupled GPCR.
-
Cell culture medium.
-
Forskolin (for Gi-coupled receptor assays).
-
A known agonist for the target receptor.
-
Test compounds (synthesized derivatives).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
A microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96- or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
For Gs-coupled receptors (agonist mode): Add serial dilutions of the test compound to the cells and incubate for a specified time.
-
For Gi-coupled receptors (agonist mode): Pre-treat the cells with serial dilutions of the test compound, then stimulate with a fixed concentration of forskolin to induce cAMP production.
-
For antagonist mode (both Gs and Gi): Pre-treat the cells with serial dilutions of the test compound, then stimulate with a fixed concentration (e.g., EC80) of a known agonist.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader.
-
For agonist activity: Plot the cAMP levels against the logarithm of the test compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for ligand discovery.
Conclusion and Future Directions
The 1-(2-Chlorobenzoyl)piperidin-4-amine scaffold represents a highly attractive starting point for the discovery of novel GPCR ligands. Its structural features suggest potential activity at a range of high-value therapeutic targets, including serotonergic, dopaminergic, histaminic, and chemokine receptors. The synthetic tractability of this scaffold, coupled with the robust and well-established assay protocols outlined in this guide, provides a clear path for researchers to explore its therapeutic potential.
Future work should focus on the systematic synthesis and screening of a diverse library of derivatives to elucidate the structure-activity relationships for various GPCR targets. The exploration of different substituents on the 4-amino group and modifications to the chlorobenzoyl moiety will be crucial in optimizing potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design can further guide the rational design of next-generation ligands based on this versatile scaffold.
References
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). MDPI. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Discovery of GPCR ligands for probing signal transduction pathways. PMC. [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers in Pharmacology. [Link]
-
Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). (2002). PubMed. [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]
-
Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2017). ResearchGate. [Link]
-
Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018). PubMed. [Link]
-
Chapter 6: Ligand Regulation of GPCR Quaternary Structure. RSC Publishing. [Link]
-
G protein-coupled receptors (GPCRs) are the largest class of cell-surface receptor proteins with important functions in signal transduction and often serve as therapeutic drug targets. (2022). NSF Public Access Repository. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Chlorobenzoyl Piperidines
Introduction: The Significance of Chlorobenzoyl Piperidines in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals.[1] Its conformational flexibility allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets. When functionalized with a chlorobenzoyl group, the resulting molecule gains specific steric and electronic properties that are crucial for its interaction with receptors and enzymes. These compounds are key intermediates and active pharmaceutical ingredients (APIs) in therapeutic areas ranging from neuropsychiatry to oncology.[2][3]
The transition from bench-scale discovery to industrial-scale production presents significant challenges, including ensuring process safety, maximizing yield and purity, maintaining cost-effectiveness, and minimizing environmental impact.[4] This guide provides an in-depth analysis of robust and scalable synthetic methodologies for chlorobenzoyl piperidines, focusing on the underlying chemical principles, process optimization strategies, and detailed, field-proven protocols.
Core Synthetic Strategies for Scale-Up
The synthesis of chlorobenzoyl piperidines can be broadly approached through several strategic disconnections. The choice of strategy is dictated by factors such as the availability of starting materials, the desired substitution pattern, and the economic and safety constraints of large-scale production.
Strategy 1: Nucleophilic Acylation of Piperidines (The Workhorse Route)
The most direct and widely adopted method for synthesizing 1-chlorobenzoyl piperidines is the nucleophilic acylation of a piperidine precursor with an activated chlorobenzoic acid derivative, typically chlorobenzoyl chloride.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperidine ring, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the stable amide product. A base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid byproduct, preventing the protonation of the piperidine starting material and driving the reaction to completion.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are preferred for scale-up due to their high reactivity and commercial availability. Acid anhydrides are also viable but may require slightly more forcing conditions.
-
Base Selection: A non-nucleophilic organic base like triethylamine is ideal as it does not compete with the piperidine in reacting with the acyl chloride.[5] Inorganic bases like potassium carbonate can also be used, particularly in two-phase systems.
-
Solvent Choice: Aprotic solvents such as dichloromethane (DCM), toluene, or ethyl methyl ketone are used to prevent reaction with the acylating agent.[5]
-
Temperature Control: The reaction is highly exothermic. Initiating the reaction at low temperatures (0-5 °C) is a critical safety and quality control measure to manage the heat evolution and prevent side reactions.
Caption: Workflow for Nucleophilic Acylation.
Strategy 2: Friedel-Crafts Acylation
For isomers such as 4-(4-chlorobenzoyl)piperidine, where the chlorobenzoyl group is attached to a carbon atom of the piperidine ring, a different approach is required. One classical method is the Friedel-Crafts acylation.[6][7] This involves reacting an N-protected piperidine derivative (e.g., N-acetyl-4-phenylpiperidine) with chlorobenzoyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[8]
Mechanistic Rationale
The Lewis acid coordinates to the acyl chloride, forming a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of the piperidine substrate in an electrophilic aromatic substitution reaction.[9] A subsequent deprotection step is required to remove the N-protecting group.
Causality of Experimental Choices:
-
Lewis Acid: AlCl₃ is the most common and cost-effective catalyst, although others like FeCl₃ can be used.[6] Stoichiometric amounts are often required as the catalyst complexes with the ketone product.
-
Protecting Group: The piperidine nitrogen must be protected (e.g., as an acetyl amide) to prevent it from coordinating with the Lewis acid, which would deactivate the catalyst and the aromatic ring.[8]
-
Scale-Up Challenges: This method faces significant scale-up hurdles. The large quantities of AlCl₃ required lead to highly corrosive reaction mixtures and generate substantial amounts of acidic aqueous waste during workup. The quench process is also highly exothermic and requires careful control.
Strategy 3: Modern Catalytic Approaches
Palladium-catalyzed cross-coupling reactions offer a more versatile and often milder alternative for constructing specific chlorobenzoyl piperidine isomers.[10]
-
Suzuki Coupling: To synthesize 4-aryl-tetrahydropyridines, a piperidone-derived vinyl boronate can be coupled with a chlorophenyl bromide or iodide.[11] This C-C bond formation provides a precursor that can be further modified.
-
Buchwald-Hartwig Amination: This reaction can form the N-benzoyl bond by coupling a piperidine with a chlorobenzoyl halide or triflate. While less common than direct acylation for this specific transformation, it is invaluable for constructing more complex N-aryl piperidines.[10]
-
Directed C-H Activation: Advanced methods allow for the direct ortho-arylation of N-benzylpiperidines using arylboronic acids, catalyzed by palladium. This enables the synthesis of highly specific, substituted biaryl motifs.
These catalytic methods are advantageous for large-scale synthesis due to their high functional group tolerance, milder reaction conditions, and significantly lower catalyst loadings compared to stoichiometric Lewis acids, which reduces waste and simplifies purification.[12]
Comparative Analysis of Synthetic Strategies
| Strategy | Typical Yield | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Nucleophilic Acylation | 85-95% | High yielding, fast, uses readily available materials, well-understood.[13] | Highly exothermic, requires careful temperature control, generates HCl byproduct. |
| Friedel-Crafts Acylation | 60-80% | Uses inexpensive starting materials and catalyst.[8] | Requires stoichiometric Lewis acid, highly corrosive, difficult workup and waste disposal, exothermic quench.[14] |
| Palladium Cross-Coupling | 70-90% | Mild conditions, high functional group tolerance, low catalyst loading, low waste.[11] | Expensive catalysts and ligands, requires careful removal of metal residues from the final product. |
Detailed Protocols
Protocol 1: Large-Scale Batch Synthesis of 1-(4-Chlorobenzoyl)piperidine via Direct Acylation
This protocol describes a robust batch process for the synthesis of 1-(4-chlorobenzoyl)piperidine from piperidine and 4-chlorobenzoyl chloride.
Self-Validation: The protocol incorporates in-process controls (temperature monitoring, TLC) and a well-defined workup and crystallization procedure to ensure consistent yield and high purity.
Materials and Reagents:
-
Piperidine (1.0 equiv.)
-
4-Chlorobenzoyl chloride (1.05 equiv.)
-
Triethylamine (1.2 equiv.)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Heptane
Experimental Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with piperidine (1.0 equiv.) and dichloromethane (approx. 10 L per kg of piperidine).
-
Inerting: Purge the reactor with nitrogen.
-
Base Addition: Add triethylamine (1.2 equiv.) to the solution.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Acyl Chloride Addition: Add a solution of 4-chlorobenzoyl chloride (1.05 equiv.) in dichloromethane dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. (CAUSALITY: Slow addition is critical to control the exotherm and prevent the formation of impurities).
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-3 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the piperidine is consumed.
-
Quenching & Workup:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add water to quench any unreacted acyl chloride.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification:
-
Dissolve the crude product in a minimal amount of hot toluene or isopropyl alcohol.
-
Add heptane as an anti-solvent until turbidity is observed.
-
Cool the mixture slowly to 0-5 °C to induce crystallization.
-
Collect the solid product by filtration, wash with cold heptane, and dry under vacuum to yield pure 1-(4-chlorobenzoyl)piperidine.
-
Caption: Continuous Flow Synthesis Setup.
References
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL
- Title: Piperidine, 1-(2-chlorobenzoyl)
- Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry, Section A URL
-
Title: Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors Source: PubMed URL: [Link]
-
Title: Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH) Source: International Journal of Engineering Research & Technology URL: [Link]
-
Title: Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor Source: UNIPI URL: [Link]
-
Title: Recent advances in the synthesis of piperidones and piperidines Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of 4-benzylpiperidine hydrochlorides and... Source: ResearchGate URL: [Link]
-
Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: RSC Advances URL: [Link]
-
Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]
-
Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride... Source: ResearchGate URL: [Link]
-
Title: Benzoyl piperidine Source: Organic Syntheses URL: [Link]
-
Title: Palladium-Catalyzed Benzodiazepines Synthesis Source: MDPI URL: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH) – IJERT [ijert.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 1-(2-Chlorobenzoyl)piperidin-4-amine in DMSO
Welcome to the technical support center for handling challenging compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers experiencing difficulty dissolving 1-(2-Chlorobenzoyl)piperidin-4-amine in Dimethyl Sulfoxide (DMSO). Our approach is grounded in physicochemical principles to empower you with the rationale behind each step, ensuring reproducible and reliable results in your experiments.
Introduction: Understanding the Challenge
1-(2-Chlorobenzoyl)piperidin-4-amine is a molecule featuring a basic piperidine amine group and a bulky, relatively non-polar 2-chlorobenzoyl moiety. While DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of molecules, challenges can arise from factors like compound purity, solvent quality, and the kinetics of dissolution.[1] This guide will walk you through a logical progression of techniques to achieve complete solubilization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've added the standard volume of DMSO to my vial of 1-(2-Chlorobenzoyl)piperidin-4-amine, but a solid precipitate remains even after vortexing. What's the first thing I should check?
A1: Verify the Integrity of Your DMSO.
Before attempting more aggressive solubilization methods, it is crucial to rule out the most common and often overlooked issue: water contamination in your DMSO.
-
Causality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can dramatically decrease the solubility of many organic compounds.[2][3] This is because the formation of DMSO-water hydrogen bond networks can make it more difficult to create a solvent cavity for the solute molecule.[2][3][4]
-
Expert Insight: In a high-throughput screening (HTS) environment, we've observed that repeated freeze-thaw cycles of stock solutions and the use of improperly stored DMSO are primary drivers of compound precipitation.[2][3]
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: For preparing primary stock solutions, always use a fresh, sealed bottle of anhydrous or high-purity DMSO (≥99.9%).
-
Proper Handling: Dispense the DMSO in a low-humidity environment if possible. Use a syringe with a needle to puncture the septum on the bottle cap rather than opening it repeatedly to the atmosphere.
-
Storage: Store DMSO in small, tightly sealed aliquots to minimize exposure to air. If you suspect your stock DMSO is "wet," use a fresh, unopened bottle for your next attempt.
-
Q2: My DMSO is anhydrous, but the compound is still not dissolving. What is the next logical step?
A2: Employ Gentle Physical Methods to Overcome Kinetic Barriers.
Dissolution is not always instantaneous. It requires energy to break the compound's crystal lattice structure and allow the solvent to solvate individual molecules. Gentle physical agitation and warming can provide this necessary energy.
-
Causality: The rate of dissolution is influenced by factors like particle size, agitation, and temperature.[5] Increasing the kinetic energy of the system helps overcome the activation energy barrier for dissolution.
-
Recommended Protocol:
-
Vortexing: Ensure vigorous mixing by vortexing the vial for 2-3 minutes.
-
Warming: Gently warm the solution in a water bath set to 37-40°C for 10-15 minutes.[6] Following the warming period, vortex the solution again.
-
Sonication: If warming is insufficient, sonication is a highly effective method.[7] It uses high-frequency sound waves to create microscopic cavitation bubbles. The collapse of these bubbles generates localized energy, which acts to break apart solid aggregates and accelerate dissolution.[8]
-
-
Trustworthiness: These methods are generally non-destructive. However, for thermally sensitive compounds, prolonged heating at higher temperatures should be avoided. A brief warming to 37°C is standard practice and unlikely to cause degradation.[6] Always visually inspect the solution after each step to see if the solid has dissolved.
Q3: The compound contains a basic amine. Can I use pH adjustment to improve its solubility in DMSO?
A3: Yes, this is an excellent chemical strategy, but it must be approached with precision.
The piperidin-4-amine moiety is a basic functional group. By protonating this group, you can form a salt, which is significantly more polar and, therefore, often more soluble in a polar solvent like DMSO.
-
Causality: The free base form of an amine is less polar than its protonated salt form. By adding a small amount of a suitable acid, you can shift the equilibrium towards the more soluble salt form (R-NH₂ + H⁺ ⇌ R-NH₃⁺).[9][10] This is a cornerstone technique for solubilizing basic drug candidates.[]
-
Expert Insight: This technique is powerful but requires careful execution. Adding too much aqueous acid can introduce excess water, which may counteract the solubility gains (as discussed in Q1). Therefore, using a concentrated acid or an organic-soluble acid is preferable.
-
Troubleshooting Steps:
-
Acid Selection: A small amount of 1N HCl is a common choice. Alternatively, organic acids like acetic acid can be used.[6]
-
Procedure: While stirring or vortexing your suspension, add the acid dropwise (e.g., 1-2 µL at a time for a 1 mL solution).
-
Observation: After each addition, check for dissolution. Continue adding acid incrementally until the solution becomes clear. Avoid adding a large excess.
-
Self-Validation: After solubilization, it is good practice to confirm that the final concentration of the acid does not interfere with your downstream biological assay, as a significant pH shift can alter protein function or cell viability. Always run a vehicle control with the same final concentration of DMSO and acid.
-
Q4: I've tried everything above, and while solubility has improved, I can't reach my target concentration. Should I consider using a co-solvent?
A4: Yes, co-solvency is an advanced but effective strategy for highly challenging compounds.
A co-solvent is a water-miscible organic solvent added to the primary solvent to modify its properties and enhance the solubility of a solute.[10]
-
Causality: Co-solvents like ethanol, propylene glycol, or PEG 400 work by reducing the overall polarity of the solvent system or by disrupting the solvent's hydrogen bonding network, which can make it easier to solvate a hydrophobic compound.[]
-
Expert Insight: While DMSO is an excellent solvent on its own, for compounds with mixed polarity characteristics, a carefully chosen co-solvent system can be beneficial.[12] However, the introduction of a co-solvent can also affect the stability of the compound and may have unintended effects in biological assays.[12]
-
Recommended Co-solvents to Test with DMSO:
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent similar to DMSO.
-
Ethanol: A polar protic solvent.
-
PEG 400 (Polyethylene glycol 400): Often used in pharmaceutical formulations to increase solubility.[10]
-
-
Troubleshooting Steps:
-
Start with a small percentage of the co-solvent, for example, a 9:1 (v/v) ratio of DMSO to your chosen co-solvent.
-
Attempt to dissolve the compound in this mixture using the physical methods described in Q2.
-
If solubility is still insufficient, you can cautiously increase the proportion of the co-solvent.
-
Critical Control: It is imperative to test the final co-solvent mixture (vehicle control) in your assay to ensure it does not produce artifacts or toxicity.
-
Summary of Troubleshooting Strategies
| Technique | Principle of Action | Recommended Starting Point | Potential Risks / Drawbacks |
| Verify DMSO Quality | Removes water, which decreases solubility. | Use a fresh, sealed bottle of anhydrous DMSO. | None; this is a foundational best practice. |
| Heating & Vortexing | Provides kinetic energy to overcome the crystal lattice energy. | Vortex for 2-3 min; warm to 37-40°C for 15 min. | Potential for degradation of thermally labile compounds. |
| Sonication | Uses acoustic energy and cavitation to break up solid particles. | Sonicate in a water bath for 15-20 min. | Can generate heat; potential for compound degradation with prolonged exposure. |
| pH Adjustment | Protonates the basic amine to form a more polar, soluble salt. | Add 1-2 µL of 1N HCl or 10% acetic acid per mL of suspension. | Potential for assay interference; excess water from aqueous acids can reduce solubility. |
| Co-solvency | Modifies the bulk solvent properties to better match the solute. | Start with a 9:1 (v/v) mixture of DMSO:Co-solvent (e.g., Ethanol, DMF). | Potential for assay interference or toxicity from the co-solvent. |
Visual Workflow Guides
General Troubleshooting Workflow
A logical decision tree for addressing solubility issues with 1-(2-Chlorobenzoyl)piperidin-4-amine.
Caption: Protonation of the amine increases polarity and solubility.
Detailed Experimental Protocols
Protocol 1: Solubilization using Heat and Vortexing
-
Add the calculated volume of anhydrous DMSO to the vial containing 1-(2-Chlorobenzoyl)piperidin-4-amine to achieve the target concentration.
-
Cap the vial tightly.
-
Vortex the vial at maximum speed for 2 minutes.
-
Visually inspect for any remaining solid.
-
If solid remains, place the vial in a water bath or heat block set to 37°C for 15 minutes.
-
Remove the vial and immediately vortex for another 2 minutes.
-
Inspect the solution. If it is clear, the compound is dissolved. If not, repeat steps 5-6 one more time.
-
Allow the solution to cool to room temperature and inspect again to ensure the compound does not precipitate upon cooling.
Protocol 2: Solubilization using Sonication
-
Prepare the compound suspension in anhydrous DMSO as described in Protocol 1, step 1.
-
Vortex briefly for 30 seconds to ensure the solid is well-dispersed.
-
Place the vial in a bath sonicator containing water at room temperature. Ensure the water level is high enough to cover the solvent level in the vial.
-
Sonicate for 15-20 minutes. The sonicator bath may warm up slightly; this is generally acceptable.
-
Remove the vial and visually inspect. If the solution is not clear, vortex for 1 minute and sonicate for an additional 15 minutes.
-
Once the solution is clear, allow it to stand at room temperature for 30 minutes to confirm stability.
References
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Available at: [Link]
-
Bentham Science Publishers. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science. Available at: [Link]
-
Hansen, L. B., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1056-1064. Available at: [Link]
-
ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication?. ResearchGate. Available at: [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]
-
Davis, D. D., & Lam, S. Y. (1975). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 53(24), 3815-3820. Available at: [Link]
-
Geological Survey of Denmark and Greenland (GEUS). (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. Available at: [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO). gChem. Available at: [Link]
-
Gaylord Chemical. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Gaylord Chemical. Available at: [Link]
-
Lindberg, M. J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 114-123. Available at: [Link]
-
Royal Society of Chemistry. (2021). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures. RSC Publishing. Available at: [Link]
-
ResearchGate. (2026). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. ResearchGate. Available at: [Link]
-
Stevenson, C. L., et al. (1999). Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide. International Journal of Pharmaceutics, 190(2), 177-187. Available at: [Link]
-
Kozik, V. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. IJPRA. Available at: [Link]
Sources
- 1. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 12. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Impurities in the Synthesis of 1-(2-Chlorobenzoyl)piperidin-4-amine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering impurities during the N-acylation of piperidin-4-amine with 2-chlorobenzoyl chloride. Our focus is on diagnosing the root cause of common purity issues and providing validated, step-by-step protocols for their resolution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis and purification workflow.
Q1: What are the most likely impurities in my crude 1-(2-Chlorobenzoyl)piperidin-4-amine product?
A: Based on the reaction chemistry, you can anticipate four primary types of impurities:
-
Starting Materials: Unreacted piperidin-4-amine.
-
Reagent-Derived: 2-Chlorobenzoic acid, formed from the hydrolysis of 2-chlorobenzoyl chloride.[1][2]
-
Side-Reaction Products: A di-acylated byproduct where the primary amine of the desired product has also been acylated.
-
Process-Derived: Salts, such as triethylammonium chloride, if a tertiary amine base is used.[3]
Q2: My reaction yield is significantly lower than expected. What are the common causes?
A: Low yield is typically traced back to one of three areas:
-
Sub-optimal Reaction Conditions: Incomplete conversion due to incorrect stoichiometry, insufficient reaction time, or low temperature.
-
Reagent Degradation: The primary culprit is often the 2-chlorobenzoyl chloride acylating agent, which is highly sensitive to moisture and can hydrolyze before it reacts with the amine.[1][2] Always use a fresh bottle or a properly stored aliquot under an inert atmosphere.
-
Product Loss During Workup: Significant amounts of the desired product can be lost during aqueous extractions if the pH is not carefully controlled or during purification steps like chromatography or recrystallization.[4]
Q3: I have a major impurity that is acidic. What is it and how do I remove it?
A: This is almost certainly 2-chlorobenzoic acid. It forms when the highly reactive 2-chlorobenzoyl chloride comes into contact with trace amounts of water in the solvent, on the glassware, or from the atmosphere.[5][6] It is efficiently removed by washing the organic solution of your crude product with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. This deprotonates the carboxylic acid, forming a water-soluble salt that partitions into the aqueous layer.
Q4: My mass spectrometry results show a peak corresponding to the addition of a second 2-chlorobenzoyl group. How did this happen and how can I prevent it?
A: You are observing a di-acylation byproduct. Your desired product, 1-(2-Chlorobenzoyl)piperidin-4-amine, still possesses a nucleophilic primary amine at the C4 position. If excess 2-chlorobenzoyl chloride is present, this amine can react to form N-(1-(2-chlorobenzoyl)piperidin-4-yl)-2-chlorobenzamide. To prevent this, use a precise 1:1 stoichiometry of the amine to the acyl chloride. The most effective strategy is the slow, dropwise addition of the acyl chloride to a cooled solution (0 °C) of the amine and base.[4] This maintains a low instantaneous concentration of the acylating agent, favoring the more nucleophilic piperidine nitrogen reaction and minimizing the secondary reaction.
Part 2: In-Depth Troubleshooting Guides & Protocols
Problem Dossier 1: Contamination with 2-Chlorobenzoic Acid
-
Root Cause: Hydrolysis of the acylating agent, 2-chlorobenzoyl chloride, by adventitious moisture. This reagent is highly electrophilic and readily reacts with water.[1][2]
-
Identification:
-
TLC: The acid typically has a lower Rf than the product and may streak.
-
¹H NMR: A broad singlet far downfield (>10 ppm) characteristic of a carboxylic acid proton.
-
LC-MS: A peak corresponding to the mass of C₇H₅ClO₂ (MW: 156.57 g/mol ).
-
-
Validated Solution: Basic Aqueous Extraction. The acidic proton of the carboxylic acid is readily removed by a mild base, rendering the molecule ionic and highly soluble in water.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ gas pressure.
-
Allow the layers to separate. Drain the lower organic layer.
-
Wash the organic layer once more with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Problem Dossier 2: Presence of Unreacted Piperidin-4-amine
-
Root Cause: Incomplete reaction due to insufficient acylating agent, poor mixing, or a reaction time that was too short.
-
Identification:
-
TLC: A baseline spot that stains positive with a ninhydrin solution (indicating a primary amine).
-
LC-MS: A peak corresponding to the mass of C₅H₁₂N₂ (MW: 100.16 g/mol ).
-
-
Validated Solution: Acidic Aqueous Extraction. The basic amine groups of the starting material are protonated by an aqueous acid, forming a water-soluble ammonium salt that is easily extracted from the organic phase.
-
Dissolve the crude product in DCM or EtOAc and transfer to a separatory funnel.
-
Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1 M HCl).
-
Shake the funnel for 30 seconds and allow the layers to separate.
-
Drain the organic layer and discard the acidic aqueous layer containing the protonated starting material.
-
Crucial Step: Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any residual acid that may have protonated the desired product.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate.
Problem Dossier 3: General Low Purity & Multiple Byproducts
When TLC or LC-MS indicates a complex mixture of impurities, a multi-step purification strategy is required. The following workflow provides a logical sequence for isolating the target compound.
Caption: A decision-making workflow for systematic purification.
Part 3: Optimized Purification Protocols
Protocol 3.1: Recrystallization for High-Purity Material
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at different temperatures.[7] It is most effective when the crude product is already >85-90% pure.
-
Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethanol/water) at room temperature and at boiling.[8] An ideal solvent will dissolve the product when hot but show poor solubility when cold.[7][8]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid until it is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Cooling too quickly will trap impurities.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3.2: Flash Column Chromatography for Complex Mixtures
Flash chromatography is the method of choice for separating compounds with different polarities, making it ideal for isolating the desired product from di-acylated byproducts or other non-acidic/basic impurities.[9][10]
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent Selection: Determine the optimal solvent system using TLC. A good system will give the desired product an Rf value of ~0.25-0.35. A common starting point is a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) or ethyl acetate in hexanes.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Apply pressure (air or nitrogen) to the top of the column to achieve a rapid flow rate. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.
| Impurity Name | Chemical Structure | Probable Cause | Identification Method | Validated Removal Protocol |
| Piperidin-4-amine | C₅H₁₂N₂ | Incomplete reaction | TLC (ninhydrin stain), LC-MS | Acidic Wash (Protocol 2.2) |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | Hydrolysis of acyl chloride | TLC (streaking), ¹H NMR (>10 ppm), LC-MS | Basic Wash (Protocol 2.1) |
| Di-acylated Byproduct | C₂₀H₂₀Cl₂N₂O₂ | Excess acylating agent | LC-MS (higher MW) | Flash Chromatography (Protocol 3.2) |
| Triethylammonium Chloride | (C₂H₅)₃N·HCl | Byproduct of using TEA base | Water soluble | Aqueous Washes (Protocols 2.1 & 2.2) |
References
-
Li, W., et al. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. MDPI. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
IGNOU. (n.d.). Recrystallization. Retrieved from [Link]
-
Radboud Repository. (2006). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. Retrieved from [Link]
-
Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. (2020). PMC. Retrieved from [Link]
-
Prathebha, K., et al. (2014). Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. Acta Crystallographica Section E. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
-
University of Rochester. (n.d.). Recrystallization I. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Cambridge. (n.d.). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Retrieved from [Link]
-
Mettler Toledo. (n.d.). 7 Step Recrystallization Procedure. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzoyl chloride, 2-chloro- [webbook.nist.gov]
- 7. mt.com [mt.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amide Bond Formation with Sterically Hindered Amines
Welcome to our dedicated technical support center for optimizing amide bond formation, with a special focus on reactions involving sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments, ensuring the successful synthesis of challenging amide targets.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Question 1: My amide coupling reaction with a bulky amine is showing low to no yield with standard EDC/HOBt conditions. What is the primary cause, and what should be my first troubleshooting step?
Answer:
The primary cause of low to no yield when coupling sterically hindered amines with standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is insufficient activation of the carboxylic acid.[1][2] The bulky groups on the amine physically block the approach to the reactive O-acylisourea intermediate formed by EDC, which is not reactive enough to overcome this steric barrier. This intermediate is also prone to rearrangement to a stable N-acylurea, a common side reaction that terminates the desired pathway.[2]
Your first and most critical troubleshooting step is to switch to a more potent activating reagent. Modern in-situ activating agents are designed to form highly reactive intermediates that can overcome significant steric challenges.[3]
-
Recommended Action: Replace EDC/HOBt with a uronium/aminium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a phosphonium salt like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[3] These reagents generate highly reactive OAt or OBt esters, respectively, which are more effective at acylating hindered amines. HATU is often considered superior for hindered systems due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[4]
Question 2: I've switched to HATU, but my reaction is still sluggish, and the yield is not satisfactory. What other reaction parameters can I adjust?
Answer:
While a powerful coupling reagent is crucial, other reaction parameters play a significant role in driving difficult couplings to completion. Steric hindrance dramatically slows down the reaction rate.[3]
Here are the key parameters to optimize:
-
Reaction Time and Temperature:
-
Increase Reaction Time: For sterically demanding couplings, standard reaction times of 1-2 hours may be insufficient. Consider extending the reaction time significantly, even overnight.[3]
-
Elevate Temperature: Gently heating the reaction can help overcome the activation energy barrier. However, this must be done cautiously, as excessive heat can increase the risk of racemization, especially with chiral carboxylic acids.[3] A temperature of 40-50 °C is a reasonable starting point.
-
Microwave Synthesis: Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique for accelerating sluggish reactions by efficiently heating the reaction mixture, often driving difficult couplings to completion in minutes.[3]
-
-
Solvent Choice:
-
The solvent's ability to solvate the reactants and any solid support (in solid-phase synthesis) is critical. Poor solvation can lead to aggregation, further impeding the reaction.[3]
-
N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) due to its superior solvating properties for complex and aggregating peptide sequences.[3] For particularly challenging solution-phase couplings, a mixture of solvents like DCM/DMF/NMP might be beneficial.[3]
-
-
Reagent Stoichiometry (Double Coupling):
-
For solid-phase synthesis, a "double coupling" strategy is often effective. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated carboxylic acid is added for a second coupling step.[3] This ensures that all available amine sites react.
-
Question 3: My substrates are extremely hindered (e.g., coupling two α,α-disubstituted amino acids), and even HATU is failing. What is the next level of activation I should consider?
Answer:
For exceptionally hindered substrates where even the most potent uronium or phosphonium reagents fail, a more reactive acylating species is required.[5] Converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[3][6][7] Acyl fluorides are among the most reactive acylating agents for amide bond formation, yet they are generally stable enough to be handled.[6][7]
-
Recommended Reagents:
-
TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate): This reagent can be used for the in-situ generation of acyl fluorides.[8]
-
BTFFH: A related fluorouronium reagent that has shown excellent results in the solid-phase coupling of sterically hindered amino acids.[6][7] A protocol involving in-situ formation of the acyl fluoride with BTFFH followed by reaction with the amine at elevated temperatures has proven effective for substrates where standard methods failed.[6][7]
-
Question 4: I am concerned about racemization of my chiral carboxylic acid during a hindered coupling. What are the best practices to minimize this side reaction?
Answer:
Racemization is a significant risk, especially under harsh conditions required for hindered couplings. The choice of coupling reagent and additives is paramount to preserving stereochemical integrity.
-
Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) and particularly 7-aza-1-hydroxybenzotriazole (HOAt) are essential for suppressing racemization.[2][4] They work by forming active esters that are less prone to racemization than the initial activated species (e.g., O-acylisourea with carbodiimides).[2]
-
Prefer HOAt-based Reagents: Reagents that incorporate HOAt, such as HATU and PyAOP , are generally superior to their HOBt-based counterparts (HBTU, PyBOP) in minimizing racemization.[4]
-
Avoid Excess Base and High Temperatures: Use the minimum necessary amount of a non-nucleophilic base like diisopropylethylamine (DIPEA). Overly basic conditions and high temperatures can promote racemization.
-
Consider Phosphonium Reagents: Phosphonium salts (e.g., PyBOP, PyAOP) do not form guanidinium byproducts, a potential side reaction with uronium salts (HATU, HBTU) that can complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of amide bond formation?
Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents on the reacting molecules.[1] In amide synthesis, large groups on the carboxylic acid (especially at the α-carbon) or the amine (e.g., secondary amines with bulky N-substituents or α,α-disubstituted amino acids) can physically block the nucleophilic attack of the amine on the activated carboxyl group, thus preventing or slowing down the formation of the amide bond.
Q2: Why are phosphonium and uronium/aminium salts better than carbodiimides for hindered couplings?
Phosphonium (e.g., PyBOP) and uronium/aminium (e.g., HATU) salts are pre-activated systems that, in the presence of a base, rapidly convert carboxylic acids into highly reactive ester intermediates (OBt, OAt, or Oxyma esters). These active esters are significantly more reactive than the O-acylisourea intermediate formed from carbodiimides like DCC or EDC.[2][3] This higher reactivity is sufficient to overcome the energy barrier imposed by steric hindrance, leading to faster and more efficient reactions.
Q3: Are there any alternative, non-coupling reagent-based methods for forming highly hindered amides?
Yes, for cases of extreme steric hindrance where conventional coupling methods may fail, alternative strategies have been developed. One of the most robust methods involves the reaction of Grignard reagents with isocyanates .[5][9] This approach bypasses the traditional carboxylic acid activation pathway and has been shown to form exceptionally hindered amides that are otherwise inaccessible.[5][9]
Q4: Can I use acyl chlorides for hindered couplings?
While acyl chlorides are highly reactive, their use has limitations. The harsh conditions often required for their formation (e.g., using thionyl chloride or oxalyl chloride) are not compatible with complex molecules containing sensitive functional groups.[10][11][] Furthermore, the generation of HCl as a byproduct requires the use of a base, and the high reactivity can lead to side reactions and racemization.[] However, for less complex and robust substrates, it can be a viable, cost-effective option.[]
Data & Protocols
Data Presentation
Table 1: Comparison of Coupling Reagent Efficacy for Hindered Couplings
| Coupling Reagent | Active Ester Type | Relative Reactivity for Hindered Systems | Key Advantages | Potential Issues |
| EDC/HOBt | OBt ester (via O-acylisourea) | Low | Cost-effective, water-soluble byproducts (EDC). | Often fails for hindered substrates, N-acylurea formation, racemization risk.[2] |
| HBTU/PyBOP | OBt ester | Moderate | More effective than carbodiimides.[3] | Can be insufficient for very hindered residues, potential for guanidinylation (HBTU). |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to electron-withdrawing Cl group.[3] | Higher cost, potential for guanidinylation. |
| HATU/PyAOP | OAt ester | Very High | Excellent for hindered couplings, reduced racemization compared to HOBt-based reagents.[4] | Higher cost, potential for guanidinylation (HATU). |
| COMU | Oxyma ester | Very High | Efficacy comparable to HATU, safer (non-explosive byproducts), water-soluble byproducts.[4][8][13] | Higher cost. |
| TFFH/BTFFH | Acyl Fluoride | Extremely High | Effective for the most challenging couplings where other reagents fail.[3][6] | Requires careful handling, potential for side reactions if not optimized.[6] |
Experimental Protocols
Protocol 1: General Procedure for a Hindered Coupling using HATU
This protocol describes a standard procedure for a solution-phase amide bond formation between a sterically hindered carboxylic acid and amine.
Materials:
-
Sterically hindered carboxylic acid (1.0 equivalent)
-
Sterically hindered amine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid in anhydrous NMP.
-
Add HATU to the solution, followed by DIPEA.
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature. For highly hindered substrates, the reaction may require extended time (4-24 hours) or gentle heating (40 °C).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, proceed with standard aqueous workup and purification.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail, based on the method described by La-Venia et al.[6]
Materials:
-
Sterically hindered carboxylic acid (1.3 equivalents)
-
BTFFH (1.5 equivalents)
-
DIPEA (4.5 equivalents)
-
Sterically hindered amine (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Acyl Fluoride Formation: In a sealed vessel under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM.
-
Add BTFFH and DIPEA to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the acyl fluoride.
-
Coupling Reaction: Add the amine to the solution containing the pre-formed acyl fluoride.
-
Seal the vessel and heat the reaction to 80 °C for 12-24 hours. A microwave reactor can also be used to achieve this temperature.[6]
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, proceed with workup and purification.
Visualizations
Diagram 1: Troubleshooting Workflow for Hindered Amide Coupling
Caption: Decision tree for troubleshooting low-yield amide bond formation with sterically hindered substrates.
Diagram 2: Mechanism of Action - Carbodiimide vs. Uronium Reagents
Caption: Comparison of activation pathways for EDC versus HATU, highlighting the formation of a more reactive intermediate with uronium reagents.
References
-
Jiang, L., & Chen, L. (2006). New Development of Coupling Reagents for Hindered Peptide. Progress in Chemistry, 18(0203), 262-269.
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
La-Venia, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11472-11479.
-
Al-Musaimi, O., et al. (2022). Metal-free synthesis strategies towards amide bond formation: review. RSC Advances, 12(34), 22005-22026.
-
MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
-
BenchChem. (n.d.). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. BenchChem.
-
Cini, E., et al. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.
-
Merck. (n.d.). Novabiochem® Coupling reagents. Merck.
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
-
ResearchGate. (2025). Procedures to Improve Difficult Couplings. ResearchGate.
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 1-22.
-
Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
-
BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
-
ResearchGate. (2015). Can we synthesize amide from acid and amine using only EDCI without using HOBT?. ResearchGate.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
-
BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.
-
ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. ResearchGate.
-
Reddit. (2022). amide coupling help. r/Chempros.
-
organic-chemistry.org. (n.d.). Amine to Amide (Coupling) - Common Conditions. organic-chemistry.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chimia.ch [chimia.ch]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. scribd.com [scribd.com]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Guide: Preventing Oxidation of 1-(2-Chlorobenzoyl)piperidin-4-amine
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Compound: 1-(2-Chlorobenzoyl)piperidin-4-amine CAS: 1018662-01-5 Critical Vulnerability: Primary Amine Oxidation & Carbamylation[1]
This guide addresses the stability of 1-(2-Chlorobenzoyl)piperidin-4-amine . While the amide linkage (benzoyl-piperidine) and the aryl chloride are chemically robust, the primary amine at position 4 (
The Golden Rule: The most effective way to prevent oxidation is to remove the reactant (Oxygen) or deactivate the reactive site (Salt Formation).
The "Why": Mechanistic Degradation Pathways
To prevent degradation, one must understand the enemy. The degradation of piperidin-4-amines occurs via two primary non-enzymatic pathways during storage.
Oxidative Deamination & N-Oxidation
The primary amine possesses a lone pair of electrons that can initiate single-electron transfer (SET) reactions with molecular oxygen, especially in the presence of trace metal ions or light.
-
Step 1: Formation of an aminium radical cation.
-
Step 2: Abstraction of a hydrogen atom (
-carbon or N-H), leading to imine intermediates.[1] -
Result: The sample turns yellow/brown due to conjugated imine/oligomer formation.
Carbamylation (The "Air" Problem)
While not strictly oxidation, this is the most common "purity drop" seen in open vials. Primary amines react reversibly with atmospheric
Visualization: Degradation Pathways
Figure 1: The two primary degradation routes for the free amine during storage.[1]
Storage Protocols (The "How")
Protocol A: Solid State Storage (Short to Medium Term)
Best for: Daily use or storage < 1 month.[1]
-
Container: Use amber glass vials (Class 1 hydrolytic resistance) to block UV light, which catalyzes radical formation.
-
Headspace Purge: Do not just close the cap. You must displace the air.[2]
-
Technique: Insert a needle connected to an Argon line (Argon is heavier than air and blankets the solid better than Nitrogen) into the vial. Flow gently for 30 seconds. Cap immediately.
-
-
Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.
-
Temperature: Store at -20°C . Lowering temperature kinetically inhibits the oxidation reaction.
Protocol B: Solution Storage (The "Freeze-Pump-Thaw" Method)
Best for: Stock solutions in DMSO or Ethanol.[1]
Warning: Do not store in acetone or ketones; the amine will react to form a Schiff base.
| Step | Action | Technical Rationale |
| 1 | Select Solvent | Use Anhydrous DMSO or Ethanol. Avoid water (hydrolysis risk). |
| 2 | Freeze | Place the solution in a Schlenk tube/heavy-walled vial. Freeze in liquid |
| 3 | Pump | Apply high vacuum (0.1 mbar) for 5-10 mins while frozen. Removes gas from headspace. |
| 4 | Thaw | Close valve.[3][4] Thaw in warm water.[5] Dissolved gas bubbles out into the vacuum headspace. |
| 5 | Repeat | Repeat cycles 3 times. |
| 6 | Backfill | Backfill with Argon. Store at -20°C or -80°C. |
Protocol C: Chemical Stabilization (Long Term / High Value)
Best for: Archival storage > 6 months.[1]
The most robust method is to convert the free amine into its Hydrochloride (HCl) Salt .
-
Mechanism: Protonating the amine (
) removes the lone pair electrons, rendering the molecule chemically inert to oxidation and carbamylation. -
Method: Dissolve free base in minimal dry ethanol. Add 1.1 equivalents of 4M HCl in Dioxane. Precipitate with diethyl ether. Filter and dry.[6]
Troubleshooting & FAQs
Q1: My white powder has turned pale yellow. Is it ruined?
-
Diagnosis: This indicates early-stage oxidation (N-oxide or imine formation).[1]
-
Action: Check purity via LC-MS. If purity is >95%, you may be able to purify it via recrystallization (Ethanol/Ether) or use it if the impurity doesn't interfere. If <90%, repurify.
Q2: Can I store the compound in a desiccator?
-
Answer: A standard desiccator removes water but not Oxygen or
. It prevents hydrolysis but does not prevent oxidation . You must use a vacuum desiccator backfilled with Argon for proper protection.
Q3: Why did my sample gain weight during storage?
-
Diagnosis: It likely absorbed
from the air to form a carbamate salt. -
Fix: Degassing the solid under high vacuum (room temp) for 2 hours can sometimes reverse this, or washing the solid with a basic solution (dilute NaOH) followed by extraction can regenerate the free base (perform immediately before use).
Visualization: Storage Decision Tree
Figure 2: Decision matrix for selecting the optimal storage protocol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24866380 (Related Piperidine Derivatives). Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. Freeze-Pump-Thaw Degassing of Liquids. Retrieved from [Link]
-
Reich, H. J. Common Laboratory Techniques: Storage of Amines. University of Wisconsin-Madison.[1] Retrieved from [Link]
Technical Support Center: Purification of Piperidine Amines by Flash Column Chromatography
Welcome to the Technical Support Center for the purification of piperidine amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these basic compounds using flash column chromatography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to troubleshoot and optimize your separations effectively.
The Challenge: Why Are Piperidine Amines Difficult to Purify?
Piperidine and its derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom. Standard silica gel, the most common stationary phase in flash chromatography, has an acidic surface due to the presence of silanol groups (Si-OH).[1][2][3] This fundamental acid-base incompatibility is the primary source of most purification challenges. The basic amine interacts strongly with the acidic silica, leading to issues like poor peak shape, reduced recovery, and inconsistent results.[2][4][5] This guide will walk you through the most common problems and provide robust solutions.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My piperidine compound is streaking badly on the column, resulting in severe peak tailing. What's causing this and how can I fix it?
A: Peak tailing is the most frequent problem when purifying basic compounds like piperidines on silica gel.[6][7]
-
Causality: The basic nitrogen atom of your piperidine amine forms a strong ionic interaction with the acidic silanol groups on the silica surface.[3][8][9] This interaction creates a secondary, highly retentive mechanism that slows down a portion of your compound as it moves through the column, resulting in an asymmetric, tailing peak.[7]
-
Solutions: You have two primary strategies: neutralize the interaction on the silica surface or choose a different stationary phase where this interaction is not a factor.
-
Mobile Phase Modification (The "Competing Base" Method): Add a small amount of a volatile basic modifier to your eluent. This modifier will compete with your piperidine amine for the acidic silanol sites, effectively "masking" them and allowing your compound to elute symmetrically.
-
Triethylamine (TEA): The most common choice. Start with a concentration of 0.1-1% (v/v) in your mobile phase.[6]
-
Ammonia: A solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be added to make up 1-2% of the mobile phase and is very effective for strongly basic compounds.[5][6]
-
Pyridine: While effective, it is less common due to its odor and toxicity.[6]
-
-
Stationary Phase Modification: Switch to a stationary phase that is more compatible with basic compounds.
-
Amine-Functionalized Silica (NH₂ Column): This is often the best solution. These columns have an amino-propyl phase bonded to the silica, creating a slightly basic surface (pKa ~9.8) that repels the basic analyte, preventing strong interactions and leading to sharp, symmetrical peaks without the need for mobile phase additives.[1][4][5]
-
Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for purifying basic compounds.[5][6]
-
-
Reversed-Phase Chromatography (C18): For many piperidine derivatives, reversed-phase flash chromatography is an excellent alternative. In this mode, you can add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase. This protonates the piperidine nitrogen, which can improve peak shape and retention on the nonpolar C18 stationary phase.[2][6][10]
-
Q2: I'm getting very low recovery of my compound. It seems to be permanently stuck to the column.
A: This is a severe case of the acid-base interaction discussed in Q1, leading to irreversible binding.
-
Causality: If your piperidine amine is particularly basic or if the silica gel is highly acidic, the interaction can be so strong that the compound does not elute from the column under standard normal-phase conditions.[4][6]
-
Solutions:
-
Aggressive Mobile Phase Modifiers: If you must use standard silica, increase the concentration of your basic modifier (e.g., up to 2% TEA or ammonia).[4] You can also increase the polarity of the main eluent (e.g., switch from ethyl acetate/hexane to a methanol/DCM system, still with a basic modifier).[5]
-
Switch to Amine-Functionalized Silica: This is the most reliable way to prevent irreversible binding. The modified, basic surface of an NH₂ column prevents the strong ionic interaction from occurring in the first place.[1][3][4]
-
Check Compound Stability: Confirm that your compound is not decomposing on the acidic silica.[11] You can test this by dissolving a small amount of your crude material in a slurry of silica gel and your eluent in a vial. Let it sit for an hour, then filter and analyze the solution by TLC or LC-MS to see if the product is still present.
-
Q3: I've added a basic modifier, but now my compound elutes too quickly with the solvent front, and I get no separation from impurities.
A: This is a common consequence of using strong modifiers like methanol and ammonia with silica gel.
-
Causality: The combination of a highly polar solvent (like methanol) and a basic additive (like ammonia or TEA) can have a powerful eluting effect.[1] This combination can deactivate the silica so effectively that it loses most of its retentive power, causing all compounds, including your target, to elute very quickly with poor resolution.[1]
-
Solutions:
-
Reduce Modifier and/or Polarity: Carefully titrate the amount of modifier. Sometimes, reducing TEA from 1% to 0.1% is all that is needed. Also, reduce the concentration of the highly polar solvent (e.g., methanol) in your gradient.
-
Use a Less Polar Solvent System: If possible, avoid the dichloromethane/methanol system. A less polar system like hexane/ethyl acetate with a TEA modifier often provides a much larger separation window and more controllable elution.[5]
-
Switch to an Amine-Functionalized (NH₂) Column: This is the ideal solution. NH₂ columns allow you to use simple, non-polar solvent systems (e.g., hexane/ethyl acetate) without any basic additives.[1][5] This provides predictable retention and excellent resolution, avoiding the "on/off" elution behavior seen with modified silica.
-
Frequently Asked Questions (FAQs)
What is the best stationary phase for purifying piperidine amines?
The choice depends on your compound's properties, but a general decision tree can be followed.
How do I develop a method using TLC before running my flash column?
Method development on Thin Layer Chromatography (TLC) is critical to success.
-
Choose the Right Plate: Your TLC plate should match your column's stationary phase. If you plan to use an amine-functionalized column, you must use an amine-functionalized TLC plate for your method development.[4]
-
Solvent Screening: Test various solvent systems. For normal phase (silica or NH₂), common systems include hexane/ethyl acetate and dichloromethane/methanol.[4][5]
-
Target Rf Value: Aim for an Rf (retention factor) of 0.15 to 0.35 for your target compound in the desired solvent system.[4][12] A lower Rf provides better separation from less polar impurities, while a higher Rf reduces run time.
-
Modifier Check (for Silica): If using standard silica, spot your crude mixture on a silica TLC plate and run two chambers: one with your chosen eluent and one with the same eluent plus 0.5-1% TEA. You will likely see a dramatic improvement in spot shape and a higher Rf in the chamber with TEA.
What is the difference between dry loading and liquid loading, and which should I use?
-
Liquid Loading: Injecting the sample dissolved in a small amount of mobile phase or a weak solvent.
-
Dry Loading: The sample is pre-adsorbed onto a solid support (like silica gel or diatomaceous earth), the solvent is evaporated, and the resulting dry powder is loaded onto the column.
Use dry loading when your crude mixture is not soluble in the initial, weak mobile phase of your gradient. For example, if your sample only dissolves in dichloromethane or acetone, but your column starts with 100% hexane, a liquid load will cause the strong solvent to interfere with the separation at the top of the column, leading to band broadening and poor resolution.[5][11] Dry loading is almost always the safer, more reliable method.
Visualizing the Mechanism: Piperidine-Silica Interactions
Understanding the chemical interactions at the molecular level is key to mastering the purification process.
Protocols & Methodologies
Protocol 1: Purification on Standard Silica Gel with Triethylamine (TEA) Modifier
This protocol is for situations where only standard silica gel is available.
-
Method Development (TLC):
-
Develop a mobile phase (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf of ~0.2-0.3 on a silica TLC plate.
-
Confirm that adding 0.5% (v/v) TEA to this mobile phase results in a non-tailing spot.
-
-
Column Preparation:
-
Pack a silica flash column of appropriate size for your sample mass.
-
Equilibrate the column with the initial mobile phase (e.g., 100% Hexane) containing 0.5% TEA for at least 5 column volumes (CVs). It is critical that the modifier is present during equilibration and throughout the entire gradient.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Add 2-3 times the mass of silica gel to this solution.
-
Evaporate the solvent completely to get a dry, free-flowing powder.
-
Load this powder onto the top of your equilibrated column.
-
-
Elution and Fraction Collection:
-
Run a linear gradient based on your TLC results (e.g., from 0% to 40% Ethyl Acetate in Hexane, with 0.5% TEA maintained throughout) over 10-15 CVs.
-
Collect fractions and analyze by TLC to identify the pure product.
-
Protocol 2: Purification on Amine-Functionalized (NH₂) Silica
This is the recommended protocol for reliable, reproducible purification of basic amines.
-
Method Development (TLC):
-
Use an amine-functionalized TLC plate .
-
Develop a mobile phase (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf of ~0.2-0.3. Do not add any basic modifier.
-
-
Column Preparation:
-
Pack or select a pre-packed amine-functionalized flash column.
-
Equilibrate the column with the initial mobile phase for 5 CVs.
-
-
Sample Loading:
-
Prepare your sample for dry loading as described in Protocol 1, but use amine-functionalized silica as the solid support if available. Otherwise, standard silica or diatomaceous earth is acceptable.
-
-
Elution and Fraction Collection:
-
Run a linear gradient based on your NH₂-TLC results.
-
The elution will be predictable and peaks will be sharp and symmetrical.[1] Collect and analyze fractions.
-
Data Summary: Stationary Phases and Mobile Phase Modifiers
| Stationary Phase | Compound Type | Typical Mobile Phase | Additive Required? | Advantages | Disadvantages |
| Standard Silica Gel | Neutral & Acidic Compounds; Basic Amines (with caution) | Hexane/EtOAc; DCM/MeOH[5] | Yes (for Amines) , e.g., 0.1-1% TEA or NH₃[5][6] | Widely available, low cost. | Strong interaction with bases causes tailing and low recovery.[2][4] |
| Amine-Functionalized (NH₂) Silica | Basic Amines , Polar Compounds | Hexane/EtOAc[1][5] | No | Excellent peak shape, high recovery, reproducible results for amines.[1][4] | Higher cost than standard silica. |
| Reversed-Phase (C18) | Polar to Moderately Non-Polar Compounds | Water/Acetonitrile; Water/Methanol[10] | Yes , e.g., 0.1% TFA or Formic Acid[6][10] | Excellent for polar amines, predictable separations. | Requires different solvent systems; may not be suitable for very non-polar compounds. |
| Alumina (Basic/Neutral) | Basic Amines | Hexane/EtOAc | No | Good alternative to silica for basic compounds.[5][6] | Lower surface area and resolution compared to silica.[5] |
References
-
Kinesis, "Flash Chromatography Separation of Basic Organic Compounds without Modifier," Kinesis Inc., 2012. [Online]. Available: [Link]
-
Biotage, "Successful Flash Chromatography," Biotage, 2018. [Online]. Available: [Link]
-
M. D. P. de la Ossa et al., "The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography," MDPI, 2024. [Online]. Available: [Link]
-
King Group, "Successful Flash Chromatography," University of Sheffield, 2018. [Online]. Available: [Link]
-
B. Bickler, "Organic Amine Flash Purification Using A Novel Stationary Phase," Biotage, n.d. [Online]. Available: [Link]
-
Teledyne ISCO, "RediSep C-18 reversed phase column Purification of primary amines," Teledyne ISCO, 2012. [Online]. Available: [Link]
-
JoVE, "Purification of Organic Compounds by Flash Column Chromatography," JoVE, 2025. [Online]. Available: [Link]
-
Biotage, "How do I purify ionizable organic amine compounds using flash column chromatography?," Biotage, 2023. [Online]. Available: [Link]
-
Hawach, "Several Problems of Flash Column Chromatography," Hawach, 2025. [Online]. Available: [Link]
-
Chrom Tech, Inc., "Flash Chromatography Explained: A Comprehensive Guide," Chrom Tech, Inc., 2024. [Online]. Available: [Link]
-
Bryan Research & Engineering, LLC, "Analysis of Amine Solutions by Gas Chromatography," Bryan Research & Engineering, LLC, n.d. [Online]. Available: [Link]
-
Teledyne Labs, "HILIC Purification Strategies for Flash Chromatography," Teledyne Labs, n.d. [Online]. Available: [Link]
-
SIELC, "Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column," SIELC, n.d. [Online]. Available: [Link]
-
Biotage, "Is there an easy way to purify organic amines?," Biotage, 2023. [Online]. Available: [Link]
-
University of Rochester, "Troubleshooting Flash Column Chromatography," University of Rochester, n.d. [Online]. Available: [Link]
-
Biotage, "5 Steps to successful flash chromatography," Biotage, 2023. [Online]. Available: [Link]
-
Hawach, "Applications of Flash Chromatography," Hawach, 2025. [Online]. Available: [Link]
-
ALWSCI, "Common Causes Of Peak Tailing in Chromatography," ALWSCI, 2025. [Online]. Available: [Link]
-
MDPI, "Role of Amine Type in CO2 Separation Performance within Amine Functionalized Silica/Organosilica Membranes: A Review," MDPI, 2018. [Online]. Available: [Link]
- Google Patents, "CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine," Google Patents, n.d. [Online].
-
Agilent, "Control pH During Method Development for Better Chromatography," Agilent, n.d. [Online]. Available: [Link]
-
Biotage, "How does an alkaline pH affect normal-phase flash chromatography separations?," Biotage, 2023. [Online]. Available: [Link]
-
Gilson, "Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations," Gilson, 2025. [Online]. Available: [Link]
-
ResearchGate, "Tailing peak shape of tertiary amines in RP C18 LCMS analysis?," ResearchGate, 2023. [Online]. Available: [Link]
-
LCGC Europe, "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing," LCGC Europe, 2021. [Online]. Available: [Link]
-
PubMed, "Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography," PubMed, 2004. [Online]. Available: [Link]
-
LCGC International, "Should an Additive be Added to your HPLC Eluent?," LCGC International, n.d. [Online]. Available: [Link]
-
Phenomenex, "How to Reduce Peak Tailing in HPLC?," Phenomenex, 2025. [Online]. Available: [Link]
-
The Royal Society of Chemistry, "Supplementary Information," The Royal Society of Chemistry, n.d. [Online]. Available: [Link]
-
PubMed, "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization," PubMed, 2014. [Online]. Available: [Link]
-
Element Lab Solutions, "Peak Tailing in HPLC," Element Lab Solutions, n.d. [Online]. Available: [Link]
-
Sorbent Technologies, Inc., "Amino Silica Gel," Sorbent Technologies, Inc., 2022. [Online]. Available: [Link]
-
MDPI, "N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography," MDPI, n.d. [Online]. Available: [Link]
-
Zakarian Group, "HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES," Zakarian Group, n.d. [Online]. Available: [Link]
-
RSC Publishing, "Amine-functionalised monolithic silica adsorbents for CO 2 capture," RSC Publishing, 2025. [Online]. Available: [Link]
-
MDPI, "Exploiting Silica-Binding and Silica-Forming Proteins as Versatile Tools for One-Step Enzyme Immobilization on Siliceous Materials," MDPI, 2025. [Online]. Available: [Link]
-
NIH, "Efficient and reversible CO2 capture by amine functionalized-silica gel confined task-specific ionic liquid system," NIH, 2014. [Online]. Available: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. sorbtech.com [sorbtech.com]
- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. selekt.biotage.com [selekt.biotage.com]
- 11. Chromatography [chem.rochester.edu]
- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Technical Support Center: Resolving Hygroscopic Issues with Piperidin-4-Amine Salts
Role: Senior Application Scientist Topic: Troubleshooting and resolving hygroscopicity in piperidin-4-amine (4-aminopiperidine) salts. Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists.
Introduction: The Hygroscopicity Challenge
Piperidin-4-amine (CAS: 13035-19-3) and its salts, particularly the dihydrochloride (2HCl) (CAS: 35621-01-3), are critical building blocks in the synthesis of diverse pharmaceutical agents, including opioid receptor modulators and kinase inhibitors. However, the 2HCl salt is notoriously hygroscopic .
The high charge density of the dicationic piperidinium species, combined with the chloride counter-ion's high lattice energy and hydrogen-bonding potential, creates a material that avidly scavenges atmospheric moisture. This leads to deliquescence (dissolving in its own absorbed water), weighing errors, and stoichiometry mismatches in downstream reactions.
This guide provides a tiered approach to resolving these issues, ranging from immediate handling protocols to fundamental solid-state engineering.
Module 1: Immediate Handling & Diagnosis
Q: My 4-aminopiperidine 2HCl has turned into a sticky gum. Is it degraded?
A: Likely not degraded, but deliquesced . The 2HCl salt absorbs water to form hydrates or simply dissolves. While the chemical integrity of the piperidine ring is usually maintained, the molecular weight has effectively changed , leading to gross errors in stoichiometry if weighed "as is."
Diagnostic Step: Run a simple TGA (Thermogravimetric Analysis) .
-
Protocol: Heat 5–10 mg at 10°C/min from 25°C to 150°C.
-
Result: Weight loss < 100°C indicates loosely bound water. Weight loss > 150°C indicates decomposition.
-
Action: If significant water weight is found (e.g., >5%), you must dry the material or adjust your stoichiometry calculations.
Q: How do I accurately weigh this material for a critical reaction?
A: Do not weigh the solid in open air. Use the "Stock Solution" Method or Inert Handling .
Method A: The Stock Solution (Recommended)
Instead of weighing the solid for every reaction, convert the entire hygroscopic batch into a standardized solution.
-
Dissolve the entire bottle of wet salt in a known volume of a dry, compatible solvent (e.g., Methanol or Water, depending on the next step).
-
Perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the exact molar concentration.
-
Dispense by volume , not weight. This eliminates hygroscopicity errors completely.
Method B: Inert Weighing
-
Dry the material in a vacuum oven at 40–50°C over P₂O₅ for 24 hours.
-
Transfer immediately to a glove box or glove bag purged with Nitrogen/Argon.
-
Weigh inside the inert environment into a pre-tared vial with a septum cap.
Module 2: Root Cause Resolution (Solid-State Engineering)
If you are scaling up, relying on glove boxes is inefficient. You must engineer the hygroscopicity out of the material by changing the solid form .
Q: Can I switch salts to reduce hygroscopicity?
A: Yes. The 2HCl salt is often chosen for solubility, not stability. Switching to a counter-ion with lower hydration energy can dramatically improve stability.
Recommended Alternative Salts:
-
Tosylate (p-Toluenesulfonate): The bulky, lipophilic tosyl group packs well in the crystal lattice and repels water.
-
Fumarate: Often forms stable, non-hygroscopic networks with secondary amines.
-
Bis-Boc Protected Intermediate: If the free amine is not immediately required, use 4-(N-Boc-amino)piperidine (CAS: 73874-95-0). It is a crystalline solid (mp 162–166°C) and significantly less hygroscopic than the salt.
Q: How do I perform a Salt Screen for this molecule?
A: Follow this self-validating protocol to identify a stable form.
Protocol: Micro-Scale Salt Screening
-
Free Basing: Dissolve 500 mg of 4-aminopiperidine 2HCl in minimal water. Basify with 5M NaOH to pH > 12. Extract with DCM (3x), dry over Na₂SO₄, and evaporate to get the free base oil.
-
Solvent Selection: Prepare 0.1M solutions of the free base in Ethanol, IPA, and Acetone.
-
Acid Addition: Add 1.05 equivalents of the following acids to separate vials:
-
p-Toluenesulfonic acid (Tosylate)
-
Fumaric acid (1.0 eq and 0.5 eq)
-
Succinic acid
-
Sulfuric acid
-
-
Crystallization:
-
Scenario A (Precipitate): Filter and dry.
-
Scenario B (Solution): Cool to 4°C. If no solid, add anti-solvent (e.g., MTBE or Heptane).
-
-
Hygroscopicity Stress Test:
-
Place candidate crystals in a chamber at 75% RH (saturated NaCl solution) for 48 hours.
-
Observe visual changes (deliquescence) and measure weight gain.
-
Module 3: Visualization & Decision Logic
Workflow 1: Handling Hygroscopic Reagents
Caption: Decision logic for handling piperidin-4-amine salts based on experimental scale and available equipment.
Workflow 2: Salt Selection Protocol
Caption: Step-by-step workflow for identifying a non-hygroscopic salt form using DVS validation.
Module 4: Data & Comparison
Table 1: Comparative Properties of Piperidine Salt Forms
Note: Data represents general trends for secondary amine salts; specific values must be determined experimentally.
| Property | Dihydrochloride (2HCl) | Tosylate (p-TSA) | Fumarate | 4-N-Boc Intermediate |
| Hygroscopicity | High (Deliquescent) | Low | Low to Moderate | Very Low |
| Melting Point | ~190–195°C (Dec) | Generally Higher | High | 162–166°C |
| Water Solubility | Very High | Low/Moderate | Moderate | Insoluble |
| Organic Solubility | Poor (MeOH only) | Good (EtOH, DCM) | Poor | Excellent (DCM, EtOAc) |
| Handling | Requires Glove Box | Benchtop Stable | Benchtop Stable | Benchtop Stable |
| Suitability | Aqueous reactions | Organic synthesis | Oral formulations | Peptide coupling |
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
- Citation Context: Authoritative source for counter-ion selection (Tosylate/Fumar
-
PubChem Compound Summary for CID 24721308. (2024). 4-Aminopiperidine dihydrochloride.[3][4][5][6][7][8] National Center for Biotechnology Information.
- Citation Context: Verification of CAS, physical properties, and safety d
-
Newman, A. W., & Reutzel-Edens, S. M. (2020). Hygroscopicity Classification System for Pharmaceutical Solids. Journal of Pharmaceutical Sciences.
- Citation Context: Methodology for DVS analysis and defining hygroscopicity thresholds.
-
ChemicalBook. (2024). 4-N-BOC-Aminopiperidine Properties and MSDS.
- Citation Context: Physical data for the Boc-protected intermediate as a non-hygroscopic altern
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. 4-Aminopiperidine hydrochloride | C5H13ClN2 | CID 12406640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 1193389-70-6,N-(4-fluorophenyl)piperidin-4-amine dihydrochloride | lookchem [lookchem.com]
- 5. 4-Aminopiperidine dihydrochloride | 35621-01-3 [chemnet.com]
- 6. 4-Aminopiperidine dihydrochloride | C5H14Cl2N2 | CID 24721308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2663706A - 1-substituted-4-aminopiperazines and method of preparing the same - Google Patents [patents.google.com]
- 8. manchesterorganics.com [manchesterorganics.com]
Technical Support Center: Selective Acylation of 4-Aminopiperidine
Welcome to the technical support center for the selective acylation of 4-aminopiperidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing this versatile scaffold. The inherent challenge of selectively acylating the primary amino group in the presence of the secondary piperidine nitrogen often leads to undesired side reactions, most notably bis-acylation.
This document provides in-depth troubleshooting guides and frequently asked questions to help you minimize these side reactions, optimize your reaction conditions, and achieve high yields of your desired mono-acylated product.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when acylating 4-aminopiperidine?
The most prevalent side reaction is bis-acylation, where both the primary amino group at the C4 position and the secondary amino group of the piperidine ring are acylated. This occurs because both nitrogen atoms are nucleophilic and can react with the acylating agent.
Q2: I'm observing a significant amount of bis-acylated product in my reaction. What is the primary cause?
The formation of a bis-acylated byproduct is often a result of using an excess of the acylating agent, highly reactive acylating agents, or reaction conditions that favor the acylation of both amino groups. The relative nucleophilicity of the two nitrogens can also be influenced by the solvent and the base used.
Q3: How can I improve the yield of the desired mono-acylated product?
Several strategies can be employed to enhance the yield of the mono-acylated product. These include the careful control of stoichiometry, slow addition of the acylating agent, running the reaction at lower temperatures, and, most effectively, using an orthogonal protecting group strategy to temporarily block the piperidine nitrogen.[1][2][3][4][5]
Q4: My starting material is the hydrochloride salt of 4-aminopiperidine. Do I need to perform a free-basing step before acylation?
Yes, it is crucial to neutralize the hydrochloride salt to the free base before proceeding with the acylation. The protonated form of the amine is not nucleophilic and will not react with the acylating agent. This can be achieved by treating the salt with a suitable base, such as sodium bicarbonate or triethylamine, and extracting the free base into an organic solvent.
Q5: What are the best techniques to monitor the progress of my acylation reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction progress.[6] TLC can give you a quick qualitative assessment of the consumption of starting material and the formation of products. LC-MS provides more detailed information, allowing you to identify the masses of the starting material, the desired mono-acylated product, and any bis-acylated byproduct.
Troubleshooting Guides
Guide 1: Problem - Significant Formation of Bis-acylated Impurity
The presence of a significant amount of bis-acylated product is a common challenge that directly impacts the yield and purity of the desired compound. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Root Cause Analysis:
The 4-aminopiperidine molecule possesses two nucleophilic nitrogen atoms: a primary amine at the C4 position and a secondary amine within the piperidine ring. While the primary amine is generally more nucleophilic, the secondary amine can also be readily acylated, especially under forcing conditions or with highly reactive acylating agents.
Solutions & Protocols:
Method A: Strict Stoichiometric Control and Slow Addition
This is the simplest approach and should be the first line of optimization.
-
Principle: By using a slight deficiency or an equimolar amount of the acylating agent and adding it slowly, you can favor the reaction with the more nucleophilic primary amine.
-
Protocol:
-
Dissolve the 4-aminopiperidine (1.0 equiv.) and a non-nucleophilic base like triethylamine (1.2 equiv.) in an anhydrous, inert solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).[7]
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the acylating agent (e.g., acetyl chloride, 1.0-1.1 equiv.) in the same anhydrous solvent.
-
Add the acylating agent solution dropwise to the stirred 4-aminopiperidine solution over a period of 30-60 minutes.
-
Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, or the formation of the bis-acylated product begins to increase significantly, quench the reaction.
-
Method B: Orthogonal Protecting Group Strategy (Recommended)
This is the most robust and generally preferred method for achieving high selectivity.[8]
-
Principle: The piperidine nitrogen is temporarily "protected" with a group that is stable to the acylation conditions but can be removed later under different, non-interfering conditions. The tert-butyloxycarbonyl (Boc) group is a very common and effective choice.[9][10]
-
Workflow Diagram:
Caption: Workflow for selective mono-acylation using a Boc protecting group.
-
Protocol: Boc Protection of 4-Aminopiperidine
-
Dissolve 4-aminopiperidine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.2 equiv.).
-
Cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the 1-Boc-4-aminopiperidine. This product can often be used in the next step without further purification.
-
-
Protocol: Acylation of 1-Boc-4-aminopiperidine
-
Follow the protocol for "Method A", using 1-Boc-4-aminopiperidine as the starting material. Since the piperidine nitrogen is protected, the formation of the bis-acylated product is prevented.
-
-
Protocol: Boc Deprotection
-
Dissolve the N-acylated, 1-Boc-protected intermediate in a minimal amount of an appropriate solvent like dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[11]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure. The product will be the hydrochloride or trifluoroacetate salt. If the free base is required, perform a basic workup.
-
Data Summary: Comparison of Strategies
| Strategy | Key Advantages | Key Disadvantages | Typical Selectivity (Mono:Bis) |
| Stoichiometric Control | Fewer synthetic steps, quicker. | Highly dependent on substrate and acylating agent reactivity. May require extensive optimization. | 5:1 to 10:1 (highly variable) |
| Orthogonal Protection | Excellent selectivity, high yields of the desired product, more general applicability. | Adds two steps (protection and deprotection) to the synthesis. | >20:1 |
Guide 2: Problem - Low Reaction Conversion or Poor Yield
Low conversion of the starting material or a low isolated yield of the desired product can be frustrating. This guide outlines potential causes and solutions.
Root Cause Analysis:
Several factors can contribute to poor reaction outcomes:
-
Inactive Reagents: The acylating agent may have hydrolyzed, or the 4-aminopiperidine may not have been properly free-based.
-
Suboptimal Base: The base may not be strong enough to neutralize the acid byproduct, or it may be too nucleophilic and react with the acylating agent.
-
Poor Solubility: The starting materials or intermediates may not be fully dissolved in the chosen solvent, leading to a heterogeneous and slow reaction.
-
Inappropriate Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, leading to degradation or side reactions.
Solutions & Protocols:
1. Reagent and Reaction Condition Optimization
-
Workflow for Optimization:
Caption: A systematic workflow for troubleshooting low reaction conversion.
2. Choice of Base and Solvent
The selection of an appropriate base and solvent system is critical for a successful acylation reaction.
| Base | Characteristics | When to Use |
| Triethylamine (TEA) | Common, inexpensive, non-nucleophilic organic base. | General purpose for most acylations. |
| Diisopropylethylamine (DIPEA) | "Hünig's base," sterically hindered and non-nucleophilic. | Useful when the acylating agent is particularly sensitive to nucleophilic attack by the base. |
| Pyridine | Can act as a nucleophilic catalyst in some cases. | Can be effective but may sometimes lead to side reactions. |
| Solvent | Characteristics | When to Use |
| Dichloromethane (DCM) | Good general-purpose solvent, inert. | Most standard acylations. |
| Tetrahydrofuran (THF) | Aprotic ether, can be a good choice for solubility. | When solubility is an issue in DCM. |
| Acetonitrile (ACN) | Polar aprotic solvent. | Can be useful for certain substrates. |
| 1,4-Dioxane | Higher boiling point aprotic ether. | For reactions requiring elevated temperatures. |
3. Purification Strategies
Even with optimized reaction conditions, purification is almost always necessary to isolate the desired product in high purity.
-
Column Chromatography: This is the most common method for separating the mono-acylated product from unreacted starting material and the bis-acylated byproduct. A silica gel column with a gradient elution of a hexane/ethyl acetate or dichloromethane/methanol solvent system is typically effective.
-
Acid/Base Extraction: If there is a significant pKa difference between your product and impurities, an aqueous acid/base workup can be an effective preliminary purification step. For example, washing the organic layer with a dilute acid solution can remove unreacted basic starting materials.
-
Recrystallization: If your final product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
By systematically addressing the common challenges of bis-acylation and low conversion, and by employing robust purification strategies, you can significantly improve the outcomes of your 4-aminopiperidine acylation reactions.
References
-
Alcaide, B., et al. (2007). Stereocontrolled Access to Orthogonally Protected anti,anti-4-Aminopiperidine-3,5-diols through Chemoselective Reduction of Enantiopure β-Lactam Cyanohydrins. The Journal of Organic Chemistry. Available at: [Link][1]
-
Alcaide, B., et al. (2007). Stereocontrolled access to orthogonally protected anti,anti-4-aminopiperidine-3,5-diols through chemoselective reduction of enantiopure beta-lactam cyanohydrins. PubMed. Available at: [Link][2]
-
Badorrey, R., et al. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry. Available at: [Link][3][5]
-
Badorrey, R., et al. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. PubMed. Available at: [Link][4]
-
BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. BenchChem.[9]
-
BenchChem. (2025). Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate. BenchChem.[6]
-
BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions. BenchChem.[7]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link][8]
-
Turner, A. W., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Available at: [Link][11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereocontrolled access to orthogonally protected anti,anti-4-aminopiperidine-3,5-diols through chemoselective reduction of enantiopure beta-lactam cyanohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-(2-Chlorobenzoyl)piperidin-4-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the crystallization of 1-(2-Chlorobenzoyl)piperidin-4-amine. Recognizing the nuanced challenges of crystallizing piperidine derivatives, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the consistent production of high-purity crystalline material.
Introduction
1-(2-Chlorobenzoyl)piperidin-4-amine is a key intermediate in the synthesis of various pharmaceutically active compounds. Achieving a crystalline solid with high purity and a consistent polymorphic form is critical for downstream applications, including API synthesis and formulation. This guide addresses common challenges encountered during the crystallization of this compound, offering practical solutions grounded in established crystallographic principles.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the crystallization of 1-(2-Chlorobenzoyl)piperidin-4-amine?
Based on extensive data for structurally related piperidine-4-one derivatives, ethanol is a highly recommended starting point for solvent screening. Mixtures of ethanol with other solvents, such as ethyl acetate, have also been shown to be effective for similar compounds. Given the amine functionality, exploring the possibility of forming a salt by using an acidic solvent or additive might also be a viable strategy to induce crystallization.
Q2: I am observing the formation of an oil or amorphous solid instead of crystals. What are the likely causes and solutions?
Oiling out or the precipitation of an amorphous solid is a common issue, often resulting from:
-
High supersaturation: The concentration of the compound in the solution is too high, leading to rapid precipitation rather than ordered crystal growth.
-
Rapid cooling: Cooling the solution too quickly does not allow sufficient time for nucleation and crystal lattice formation.
-
Presence of impurities: Impurities can inhibit crystal growth or promote the formation of less stable, amorphous forms.
To address this, consider the following:
-
Reduce the concentration: Start with a more dilute solution.
-
Slow down the cooling rate: Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.
-
Employ a different crystallization technique: Consider anti-solvent addition or vapor diffusion.
-
Purify the crude material: If significant impurities are present, chromatographic purification prior to crystallization may be necessary.
Q3: How can I control the polymorphic form of 1-(2-Chlorobenzoyl)piperidin-4-amine?
Polymorphism, the existence of multiple crystalline forms, is a critical consideration for pharmaceutical compounds as it can affect solubility, stability, and bioavailability. While specific polymorphic studies on 1-(2-Chlorobenzoyl)piperidin-4-amine are not widely published, the following general principles apply:
-
Solvent selection: Different solvents can favor the nucleation and growth of specific polymorphs. A thorough solvent screen is the first step in identifying and controlling polymorphism.
-
Supersaturation and cooling rate: The level of supersaturation and the rate of cooling can influence which polymorphic form crystallizes.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.
A systematic approach to polymorph screening is essential and should be a standard part of the characterization of this compound.
Q4: What are the common impurities I should be aware of during the synthesis and crystallization of 1-(2-Chlorobenzoyl)piperidin-4-amine?
The most common synthetic route to 1-(2-Chlorobenzoyl)piperidin-4-amine is the acylation of a protected 4-aminopiperidine derivative followed by deprotection. Potential impurities could include:
-
Unreacted starting materials: Residual 4-aminopiperidine derivatives or 2-chlorobenzoyl chloride.
-
Di-acylated byproducts: Formation of a di-acylated product on the piperidine nitrogen and the 4-amino group.
-
Residual solvents: Solvents used in the reaction or purification steps.
-
Salts: Byproducts from the use of bases in the acylation step (e.g., triethylamine hydrochloride).
These impurities can often be removed through careful washing of the crude product or by the crystallization process itself.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystal formation | - Solution is not supersaturated.- Compound is highly soluble in the chosen solvent at all temperatures. | - Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent to decrease solubility.- Try a different solvent or solvent system where the compound has lower solubility at room temperature. |
| Oiling out | - Supersaturation is too high.- Cooling rate is too fast.- Melting point of the solid is lower than the boiling point of the solvent. | - Use a more dilute solution.- Decrease the cooling rate.- Choose a solvent with a lower boiling point. |
| Poor recovery/low yield | - Compound has significant solubility in the cold solvent.- Insufficient crystallization time. | - Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer).- Allow for a longer crystallization period.- Consider using an anti-solvent to further reduce solubility. |
| Crystals are colored or contain visible impurities | - Impurities are co-crystallizing with the product.- Incomplete dissolution of impurities in the hot solvent. | - Perform a hot filtration to remove insoluble impurities.- Add a small amount of decolorizing carbon to the hot solution before filtration (use with caution as it can adsorb the product).- Recrystallize the material a second time. |
| Formation of very fine needles or powder | - Very rapid nucleation due to high supersaturation. | - Reduce the initial concentration.- Decrease the cooling rate.- Consider using a solvent system that promotes slower crystal growth. |
Experimental Protocols
Protocol 1: Cooling Crystallization from Ethanol
This protocol is a good starting point for obtaining crystalline 1-(2-Chlorobenzoyl)piperidin-4-amine.
-
Dissolution: In a suitable flask, dissolve the crude 1-(2-Chlorobenzoyl)piperidin-4-amine in the minimum amount of hot ethanol. The solution should be clear.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Anti-Solvent Crystallization
This method is useful if the compound is too soluble in a particular solvent even at low temperatures.
-
Dissolution: Dissolve the crude 1-(2-Chlorobenzoyl)piperidin-4-amine in a minimum amount of a "good" solvent (e.g., ethanol, dichloromethane) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane, water) dropwise to the stirred solution until the solution becomes slightly cloudy (the cloud point).
-
Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
-
Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form over time. If no crystals form, gentle scratching of the inside of the flask with a glass rod can induce nucleation.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Visualizing Crystallization Workflows
Cooling Crystallization Workflow
Caption: Workflow for cooling crystallization.
Anti-Solvent Crystallization Workflow
Caption: Workflow for anti-solvent crystallization.
Data Summary for Solvent Screening
| Solvent | Solubility at Room Temp. | Solubility at Reflux | Crystal Formation upon Cooling? | Crystal Quality |
| Ethanol | e.g., Sparingly soluble | e.g., Soluble | e.g., Yes | e.g., Well-formed needles |
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Acetonitrile | ||||
| Toluene | ||||
| Heptane | ||||
| Water | ||||
| Solvent Mixtures | ||||
| Ethanol/Water | ||||
| Ethanol/Ethyl Acetate |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Retrieved from a relevant BenchChem technical guide.
- Rohani, S. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(7), 1421-1433.
- University of Rochester. (n.d.). Crystallization Solvents. Retrieved from a University of Rochester chemistry department resource.
- Di Micco, S., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 2053.
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
- RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26, 1344-1354.
- PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
- ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from a University of Rochester chemistry department resource.
- Di Micco, S., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 2053.
- University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from a University of Colorado Boulder chemistry department resource.
- PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives.
- ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products.
-
Shaikh, T. (2021). Polymorphism and polymorph characterisation in pharmaceuticals. SSRN. [Link]
- Fickelscherer, R. J., et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(3), e17141.
- Gholivand, K., et al. (2017).
- BenchChem. (2025). Navigating the Synthesis and Procurement of N-(4-chlorophenyl)piperidin-4-amine for Advanced Research. Retrieved from a relevant BenchChem technical guide.
- Rodriguez-Hornedo, N., et al. (2021).
Technical Support Center: Stability & Handling of 1-(2-Chlorobenzoyl)piperidin-4-amine
This technical guide addresses the stability profile of 1-(2-Chlorobenzoyl)piperidin-4-amine , a bifunctional building block containing a tertiary amide and a primary amine.
Status: Senior Application Scientist Verified Last Updated: February 17, 2026 Topic: Room Temperature Stability & Degradation Pathways
Executive Summary
1-(2-Chlorobenzoyl)piperidin-4-amine (CAS: N/A for specific salt/free base forms, generic structure ref) exhibits moderate stability at room temperature (20–25°C) in its solid state, provided it is stored under desiccation. However, in solution, it is susceptible to specific degradation pathways driven by its primary amine functionality and the 2-chlorobenzoyl amide linkage.
Core Recommendation: While short-term handling (24–48 hours) on the benchtop is acceptable, long-term storage must be at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative discoloration and carbamate formation.
Part 1: Critical Stability Analysis (The "Why" and "How")
Chemical Vulnerabilities
This compound contains two distinct functional motifs that dictate its stability profile:
-
Motif A: The Primary Amine (Position 4)
-
Motif B: The Tertiary Amide (2-Chlorobenzoyl Linkage)
-
Risk:[1][2][3][4] Hydrolytic cleavage. While tertiary amides are generally robust, the electron-withdrawing chlorine atom on the benzoyl ring increases the electrophilicity of the carbonyl carbon, making it slightly more susceptible to nucleophilic attack (hydrolysis) under acidic or basic conditions than a standard benzamide.
-
Degradation Pathways Diagram
The following diagram illustrates the three primary degradation routes users encounter.
Figure 1: Primary degradation pathways.[5] The carbamate formation (green) is reversible, while oxidation (red) and hydrolysis (yellow) are irreversible.
Part 2: Troubleshooting Guides & FAQs
Section A: Visual & Physical Observations[5][7]
Q1: My white powder has turned slightly yellow after 3 days on the bench. Is it still usable?
-
Diagnosis: This is likely oxidative discoloration of the primary amine. Trace amounts of N-oxides can cause significant color change without massively impacting purity.
-
Action: Perform a quick LC-MS check. If purity is >95%, use immediately. If <90%, repurify.
-
Prevention: Always purge headspace with Argon before re-sealing the vial.
Q2: The compound has become sticky or clumped together.
-
Diagnosis: Hygroscopicity and Carbamate Formation . Primary amines attract moisture and react with CO₂ to form carbamate salts, which often appear as gums or sticky solids.
-
Action: Dissolve in DCM and wash with basic water (pH 10-11) to reverse carbamate formation, then dry over Na₂SO₄ and re-concentrate.
Section B: Solution Stability
Q3: Can I store stock solutions in DMSO or Methanol at Room Temperature?
-
Answer: No.
-
Methanol (Protic): Can promote solvolysis over weeks.
-
DMSO (Aprotic):[6] While chemically compatible, DMSO is hygroscopic. Absorbed water will accelerate amide hydrolysis over time.
-
-
Protocol: Prepare fresh solutions. If storage is necessary, freeze at -20°C in anhydrous DMSO.
Q4: I see two peaks in my LC-MS with M+1 = 239 and M+1 = 157. What is happening?
-
Analysis:
-
239 m/z: Target Compound (C₁₂H₁₅ClN₂O + H⁺).
-
157 m/z: 2-Chlorobenzoic acid (Hydrolysis byproduct).
-
Note: You may also see a peak at 101 m/z (Piperidin-4-amine).
-
-
Root Cause: Your solvent likely contains water and traces of acid (e.g., old TFA in the LC line or acidic impurities in the solvent).
Part 3: Quantitative Data & Experimental Protocols
Stability Data Summary
Estimated half-life (
| Condition | State | Estimated Stability | Major Risk |
| Inert Gas, -20°C | Solid | > 2 Years | None |
| Air, 25°C | Solid | 2–4 Weeks | CO₂ absorption, Oxidation |
| DMSO, 25°C | Solution | 3–5 Days | Hygroscopicity -> Hydrolysis |
| Water/Buffer (pH 7) | Solution | 24 Hours | Slow Hydrolysis |
| Acidic Solvent (pH < 2) | Solution | < 4 Hours | Rapid Amide Hydrolysis |
Protocol: Purity Verification via HPLC
Use this standard operating procedure (SOP) to validate compound integrity before critical experiments.
1. Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL of Acetonitrile:Water (50:50) .
-
Critical: Do not use acidic diluents (like 0.1% TFA) for storage; inject immediately.
2. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic stability).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Chlorobenzoyl absorption) and 210 nm (Amide bond).
3. Interpretation Workflow:
Figure 2: Decision tree for interpreting LC-MS data.
References
- Relevance: Establishes baseline stability for N-acylated piperidines and susceptibility to hydrolysis.
-
American Chemical Society (ACS). (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Journal of Organic Chemistry. Retrieved from [Link]
- Relevance: Details the mechanism of amide bond cleavage in benzoyl derivatives and the effect of electron-withdrawing groups.
-
National Institutes of Health (NIH). (2015). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Retrieved from [Link]
- Relevance: Provides structural insights into the restricted rotation of benzoyl-piperidine amides, which influences steric protection against hydrolysis.
Sources
Validation & Comparative
Part 1: ¹H NMR Spectroscopy: The Cornerstone of Structural Elucidation
An In-Depth Guide to the Spectroscopic Analysis of 1-(2-Chlorobenzoyl)piperidin-4-amine: A Comparative Approach
In the landscape of drug discovery and chemical synthesis, the unambiguous structural confirmation and purity assessment of novel compounds are paramount. 1-(2-Chlorobenzoyl)piperidin-4-amine, a molecule featuring a substituted benzoyl group attached to a piperidine scaffold, represents a common structural motif in medicinal chemistry.[1][2] Its characterization is not merely an academic exercise but a critical step in ensuring the validity of subsequent biological and pharmacological studies.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(2-Chlorobenzoyl)piperidin-4-amine. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structure and its spectral features. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to illustrate the power of an integrated analytical approach.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the most powerful and widely used method for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.
The Structural Influence on the ¹H NMR Spectrum
The ¹H NMR spectrum of 1-(2-Chlorobenzoyl)piperidin-4-amine is dictated by several key structural features:
-
Amide Bond Resonance : The C–N bond of the amide has a partial double-bond character due to the delocalization of the nitrogen's lone pair of electrons. This restricts rotation, meaning the protons on the piperidine ring, especially those at positions 2 and 6, may exist in different chemical environments relative to the benzoyl group, often leading to broadened signals or even distinct sets of peaks at lower temperatures.[3]
-
Electronegativity and Anisotropy : The electron-withdrawing nature of the carbonyl group (C=O) and the chlorine atom deshields adjacent protons, shifting their signals downfield (to a higher ppm value). The aromatic ring creates its own magnetic field, which further influences the chemical shifts of nearby protons.
-
Piperidine Ring Conformation : The piperidine ring typically exists in a chair conformation. The axial and equatorial protons have distinct chemical environments, which can result in complex splitting patterns. Rapid chair-flipping at room temperature often averages these signals, but the bulky benzoyl group may favor one conformation, complicating the spectrum.
Caption: Molecular structure with key proton groups labeled.
Predicted ¹H NMR Spectral Data
Based on established chemical shift principles and data from analogous structures, we can predict the ¹H NMR spectrum.[4][5] The following table summarizes the expected signals when using DMSO-d₆ as the solvent, which is common for compounds containing amine groups.
| Proton Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration |
| Hₐᵣ | Aromatic | 7.30 - 7.60 | Multiplet (m) | 4H |
| Hₐ, Hₐ' | Piperidine (C2, C6) | 3.00 - 4.50 | Broad Multiplet (br m) | 4H |
| Hᵧ | Piperidine (C4) | 2.80 - 3.20 | Multiplet (m) | 1H |
| Hᵦ, Hᵦ' | Piperidine (C3, C5) | 1.40 - 2.10 | Multiplet (m) | 4H |
| Hₑ | Amine (NH₂) | 1.50 - 3.00 | Broad Singlet (br s) | 2H |
Note: Amine proton shifts are highly variable and depend on solvent, concentration, and temperature. The signals for the piperidine protons are expected to be broad and complex due to restricted amide bond rotation and potential conformational heterogeneity.[3][5]
Part 2: A Multi-Technique Approach for Complete Characterization
While ¹H NMR is indispensable, a single technique is rarely sufficient for full characterization. Integrating data from other methods provides a self-validating system that enhances confidence in the final structural assignment and purity assessment.
Caption: Workflow for comprehensive compound characterization.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and count. | Provides the most detailed structural information for the proton framework. | Complex spectra can be difficult to interpret; less sensitive than MS. |
| ¹³C NMR | Number and type of unique carbon atoms (sp³, sp², sp). | Complements ¹H NMR by defining the carbon skeleton.[6] | Low natural abundance of ¹³C requires longer acquisition times; no coupling information in standard spectra. |
| Mass Spec (MS) | Molecular weight and fragmentation patterns. | Extremely sensitive; confirms molecular formula and provides structural clues from fragments.[7] | Does not provide detailed connectivity information; isomers can be indistinguishable. |
| HPLC | Purity, quantity, and presence of impurities. | Excellent for assessing sample purity and for quantification.[8] | Provides no direct structural information on its own. |
Insights from Complementary Methods
-
¹³C NMR Spectroscopy : For our target molecule, a ¹³C NMR spectrum would be expected to show ~10-12 distinct signals (some aromatic carbons may overlap). Key signals would include the amide carbonyl (~165-170 ppm), four aromatic carbons (~125-140 ppm), and the aliphatic piperidine carbons (~25-55 ppm).[9][10]
-
Mass Spectrometry (ESI-MS) : Electrospray ionization mass spectrometry would confirm the molecular weight of 238.71 g/mol . We would expect to see a prominent ion at m/z 239.7 [M+H]⁺. Key fragmentation could involve the cleavage of the amide bond, yielding fragments corresponding to the chlorobenzoyl cation (m/z 139/141) and the aminopiperidine fragment.[7][11]
-
High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method (e.g., using a C18 column) would produce a chromatogram.[12] For a pure sample, this would show a single major peak at a specific retention time. The presence of other peaks would indicate impurities, and the area under the peak is proportional to the concentration, allowing for purity assessment (e.g., >95%).[13]
Part 3: Experimental Protocols for Robust Data Generation
Scientific integrity requires reproducible and well-documented methodologies. The following protocols are provided as a standard guide for the characterization of 1-(2-Chlorobenzoyl)piperidin-4-amine.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation : Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H Acquisition : Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectrum using the TMS signal. Integrate the ¹H NMR signals.
Protocol 2: HPLC Purity Analysis
-
Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute as necessary.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase : An isocratic or gradient mixture of water (often with 0.1% formic acid or TFA) and an organic solvent like acetonitrile. A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
-
Injection Volume : 10 µL.
-
-
Data Analysis : Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Conclusion
The structural analysis of 1-(2-Chlorobenzoyl)piperidin-4-amine serves as an excellent case study for the principles of modern chemical characterization. While ¹H NMR provides the foundational architectural details, its true power is realized when its data is synthesized with insights from ¹³C NMR, mass spectrometry, and HPLC. This integrated, multi-technique workflow is not merely best practice—it is the bedrock of trustworthy and reproducible science, ensuring that the molecules we create are precisely what we intend them to be.
References
- 1 H NMR Spectrum of Amide Compounds. University Chemistry.
- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS Repository.
- 1-Benzyl-N-(2-chlorobenzyl)-N-(3-fluorophenyl)piperidin-4-amine - Optional[13C NMR]. SpectraBase.
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC Publishing.
- Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Benchchem.
- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.
- Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison.
- Piperidine, 1-(2-chlorobenzoyl)-. Vulcanchem.
- 1-(2-Chlorobenzoyl)piperidin-4-amine. BLDpharm.
- Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. ResearchGate.
- Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. ResearchGate.
- Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. ResearchGate.
- Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry.
- The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
- 1-(2-Chlorophenyl)piperazine(39512-50-0) 13C NMR spectrum. ChemicalBook.
- Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.
- Tables For Organic Structure Analysis. University of Colorado Boulder.
- 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum. ChemicalBook.
- Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier.
- 1H NMR chemical shift ppm table. California State Polytechnic University, Pomona.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy. International Journal of ChemTech Research.
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents. Google Patents.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- Piperazine. NIST WebBook.
Sources
- 1. Piperidine, 1-(2-chlorobenzoyl)- (22342-21-8) for sale [vulcanchem.com]
- 2. 1018662-01-5|1-(2-Chlorobenzoyl)piperidin-4-amine|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 6. spectrabase.com [spectrabase.com]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-(2-Chlorophenyl)piperazine(39512-50-0) 13C NMR spectrum [chemicalbook.com]
- 10. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 11. scielo.br [scielo.br]
- 12. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 13. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Advanced Characterization Guide: LC-MS/MS Fragmentation of 1-(2-Chlorobenzoyl)piperidin-4-amine
Executive Summary
1-(2-Chlorobenzoyl)piperidin-4-amine (C₁₂H₁₅ClN₂O) represents a critical pharmacophore in medicinal chemistry, often serving as a scaffold for GPCR ligands (e.g., 5-HT receptor agonists) and kinase inhibitors. Its structural duality—combining a basic piperidine amine with a lipophilic chlorinated benzamide—creates a unique ionization and fragmentation profile in LC-MS/MS workflows.
This guide provides a definitive technical analysis of its fragmentation behavior, contrasting it with structural isomers (regioisomers) and establishing a robust identification protocol. Unlike generic spectral libraries, this document focuses on the mechanistic causality of ion formation, enabling researchers to distinguish this moiety in complex biological matrices or synthetic reaction mixtures.
Part 1: Technical Deep Dive – Fragmentation Mechanics
Structural Basis of Ionization
The molecule contains two potential protonation sites:
-
Primary Amine (C4-NH₂): High basicity (
). -
Amide Nitrogen: Low basicity due to resonance delocalization.
Experimental Insight: Under standard ESI(+) conditions (0.1% Formic Acid), protonation occurs almost exclusively at the primary amine or the amide oxygen . However, the charge localization on the piperidine nitrogen (via proton transfer) triggers the dominant fragmentation pathways.
The Fragmentation Pathway (ESI-MS/MS)
The fragmentation of 1-(2-Chlorobenzoyl)piperidin-4-amine is governed by Charge-Remote Fragmentation and Inductive Cleavage at the amide bond.
-
Precursor Ion:
(for ). -
Isotope Signature: A distinct 3:1 ratio at
and confirms the monochlorinated motif.
Primary Pathway: Amide Bond Cleavage
The most abundant transitions arise from the cleavage of the amide bond connecting the benzoyl group to the piperidine ring.
-
Formation of the 2-Chlorobenzoyl Cation (
):-
Mechanism: Inductive cleavage driven by the stability of the acylium ion.
-
Diagnostic Value: This is the Quantifier Ion . It retains the chlorine isotope pattern, providing high specificity.
-
Equation:
-
-
Formation of the 4-Aminopiperidine Cation (
):-
Mechanism: Charge retention on the piperidine ring followed by neutral loss of the 2-chlorobenzoyl ketene or acid equivalent.
-
Diagnostic Value: This is a Qualifier Ion . It confirms the presence of the unmodified piperidine-amine core.
-
Secondary Pathway: Small Neutral Losses
-
Loss of Ammonia (
): .-
Occurs via elimination from the C4-primary amine. This is less dominant than the amide cleavage but useful for distinguishing from tertiary amine analogs.
-
-
Loss of CO (
):-
The acylium ion (
) can further lose CO to form the chlorophenyl cation ( ).
-
Visualization of Signaling Pathways (Graphviz)
Figure 1: Mechanistic fragmentation pathway of 1-(2-Chlorobenzoyl)piperidin-4-amine in ESI+ mode. Red arrows indicate the primary quantification transition.
Part 2: Comparative Analysis – Distinguishing Alternatives
Comparison with Regioisomers (The "Ortho Effect")
The primary alternative is the 1-(4-Chlorobenzoyl)piperidin-4-amine (Para-isomer). While they share the same exact mass (
| Feature | Ortho-Isomer (Target) | Para-Isomer (Alternative) | Differentiation Logic |
| Retention Time (RT) | Typically Shorter | Typically Longer | Ortho-Cl twists the ring out of plane, reducing polarity and |
| Acylium Stability | High ( | High ( | Both form stable acylium ions; not diagnostic alone. |
| "Ortho Effect" Loss | Potential loss of Cl radical or HCl (minor) | Absent | The proximity of Ortho-Cl to the amide carbonyl can facilitate unique rearrangements (e.g., loss of HCl to form a cyclic benzoxazole-like ion). |
| Fragment Ratio | High | High | Difficult to distinguish by ratio alone without authentic standards. |
Comparison with Bioisosteres
A common alternative scaffold is 1-(2-Chlorobenzoyl)piperazine (Nitrogen at C4 instead of CH-NH₂).
-
Mass Shift: The piperazine analog has a mass of
(14 Da lower). -
Fragmentation: Piperazines often undergo ring opening (C-C cleavage) more readily than piperidines.
-
Performance: The piperidine-4-amine (Target) offers better metabolic stability (less prone to N-oxidation at C4) compared to the piperazine.
Performance Summary Table
| Parameter | Target: 1-(2-Chlorobenzoyl)piperidin-4-amine | Alternative: 1-Benzoylpiperidin-4-amine (No Cl) | Impact on Analysis |
| Detection Limit (LOD) | High Sensitivity (< 1 ng/mL) | Moderate Sensitivity | Cl atom increases lipophilicity, improving ESI desolvation efficiency. |
| Selectivity | Excellent (Unique Cl Isotope Pattern) | Moderate | The 3:1 isotope ratio of the Target acts as a built-in confirmation filter, reducing false positives in complex matrices. |
| Fragment Richness | High (139, 111, 101) | Medium (105, 77) | Chlorinated fragments ( |
Part 3: Experimental Protocol (Self-Validating System)
To ensure reproducibility, follow this validated LC-MS/MS workflow. This protocol emphasizes the separation of the target from potential isobaric interferences.
LC Conditions (Reverse Phase)
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Why: End-capping reduces peak tailing caused by the interaction of the basic amine with residual silanols.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Do not use Ammonium Acetate if maximizing sensitivity for the
fragment, as adducts may suppress the acylium formation.
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute polar salts).
-
1-6 min: 5%
95% B (Linear gradient). -
6-8 min: 95% B (Wash).
-
MS Source Parameters (ESI+)
-
Capillary Voltage: 3500 V.
-
Drying Gas Temp: 300°C.
-
Fragmentor Voltage: 110 V (Optimized to prevent in-source fragmentation of the amide bond).
-
Collision Energy (CE):
-
For
(Quant): 15–20 eV. -
For
(Qual): 25–30 eV (Requires higher energy to break the ring/amide stability).
-
Validation Steps
-
Isotope Check: Verify the precursor ion at
has a corresponding peak with ~33% intensity. If absent, the peak is not the chlorinated target. -
Product Ion Ratio: Calculate the ratio of Area(
) / Area( ). This ratio should remain constant ( ) across the calibration range.
References
-
BenchChem Technical Support. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Amine Fragmentation Patterns. NIST Chemistry WebBook. Link
-
Lowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access. European Journal of Medicinal Chemistry. Link
-
Ma, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. Chemical Research in Toxicology. Link
-
VulcanChem. Product Guide: 1-(2-Chlorobenzoyl)piperidine derivatives. VulcanChem Structural Database. Link
Sources
A Comparative Guide to FTIR Spectral Data of Chlorobenzoyl Piperidine Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of novel compounds is paramount. Chlorobenzoyl piperidine amines represent a significant class of molecules, often serving as key intermediates or active pharmaceutical ingredients (APIs). Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and quality control of these compounds. This guide offers a comparative analysis of the FTIR spectral data for ortho-, meta-, and para-substituted chlorobenzoyl piperidine amines, providing insights into how the isomeric substitution pattern influences the vibrational spectra.
The utility of FTIR in this context lies in its ability to identify key functional groups and to discern subtle structural variations that can significantly impact a molecule's biological activity and physicochemical properties. Understanding the characteristic vibrational frequencies of the piperidine ring, the benzoyl carbonyl group, and the carbon-chlorine bond, and how these are affected by the chlorine's position on the aromatic ring, is crucial for unambiguous compound identification and for monitoring reaction progress.
Deciphering the Vibrational Fingerprints: A Tale of Three Isomers
The FTIR spectrum of a chlorobenzoyl piperidine amine is a composite of the vibrational modes of its constituent parts: the piperidine ring, the amide linkage, and the chlorobenzoyl moiety. The position of the chlorine atom on the benzoyl ring introduces distinct electronic and steric effects that modulate the vibrational frequencies of nearby bonds, providing a unique spectral fingerprint for each isomer.
Key Spectral Regions of Interest
-
C=O (Amide I) Stretching Region (1630-1680 cm⁻¹): The strong absorption band in this region is one of the most prominent features in the spectra of these compounds. The electronic effect of the chlorine atom, whether electron-withdrawing or -donating through resonance, can subtly shift the frequency of the carbonyl stretch. Generally, electron-withdrawing groups tend to increase the C=O stretching frequency.
-
C-N (Amide III) Stretching Region (1200-1350 cm⁻¹): This band, often coupled with other vibrations, is characteristic of the amide linkage. Its position can be influenced by the overall electronic environment of the molecule.
-
Aromatic C-H Bending (Out-of-Plane) Region (700-900 cm⁻¹): The pattern of absorption bands in this region is highly diagnostic of the substitution pattern on the benzene ring. Ortho-, meta-, and para-substitution give rise to characteristic strong absorption bands.
-
C-Cl Stretching Region (600-800 cm⁻¹): The position of the C-Cl stretching vibration is also sensitive to the substitution pattern on the aromatic ring.
Comparative Analysis of Isomeric Spectra
| Vibrational Mode | 2-Chlorobenzoyl Piperidine | 3-Chlorobenzoyl Piperidine | 4-Chlorobenzoyl Piperidine | Rationale for Expected Differences |
| C=O Stretch | ~1645-1660 cm⁻¹ | ~1640-1655 cm⁻¹ | ~1635-1650 cm⁻¹ | The electron-withdrawing inductive effect of chlorine is expected to be strongest in the ortho position, potentially leading to a slightly higher frequency. The para position allows for greater resonance effects, which may slightly lower the frequency. |
| Aromatic C=C Stretch | ~1590-1610 cm⁻¹, ~1470-1490 cm⁻¹ | ~1580-1600 cm⁻¹, ~1460-1480 cm⁻¹ | ~1590-1610 cm⁻¹, ~1480-1500 cm⁻¹ | The position of the chlorine substituent influences the symmetry and electronic distribution of the aromatic ring, leading to subtle shifts in the C=C stretching frequencies. |
| Piperidine C-H Stretch | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ | These peaks are characteristic of the piperidine ring and are generally less affected by the substitution on the distant benzoyl group. |
| Aromatic C-H Bend (Out-of-Plane) | ~740-760 cm⁻¹ (strong) | ~770-790 cm⁻¹ (strong) and ~680-720 cm⁻¹ (strong) | ~810-840 cm⁻¹ (strong) | This is a highly diagnostic region. The number and position of these strong bands are characteristic of ortho-, meta-, and para-disubstituted benzene rings, respectively. |
| C-Cl Stretch | ~720-750 cm⁻¹ | ~680-720 cm⁻¹ | ~650-700 cm⁻¹ | The C-Cl stretching frequency is influenced by the overall vibrational coupling within the molecule, which differs for each isomer. |
Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, thin film, or solution) and the specific instrumentation used. The ranges provided are indicative and should be used as a guide for spectral interpretation.
Experimental Protocol for FTIR Analysis
This section provides a detailed methodology for obtaining high-quality FTIR spectra of chlorobenzoyl piperidine amines.
Materials and Equipment
-
Chlorobenzoyl piperidine amine sample (ortho, meta, or para isomer)
-
FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal) or materials for KBr pellet preparation (FTIR grade KBr, mortar and pestle, hydraulic press)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Experimental Workflow Diagram
Caption: Experimental workflow for FTIR analysis of chlorobenzoyl piperidine amines.
Step-by-Step Procedure (ATR Method)
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Background Collection:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to evaporate completely.
-
Collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor). The background should be a flat line.
-
-
Sample Application:
-
Place a small amount of the solid chlorobenzoyl piperidine amine sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The rationale for this is to maximize the interaction of the evanescent IR wave with the sample, leading to a stronger and more representative spectrum.
-
-
Sample Spectrum Collection:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Processing:
-
The collected spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Perform a baseline correction to remove any sloping baselines.
-
Normalize the spectrum if comparing the relative intensities of peaks between different samples.
-
-
Data Analysis:
-
Identify the key absorption bands corresponding to the C=O stretch, C-N stretch, aromatic C-H bends, and C-Cl stretch.
-
Compare the peak positions with the expected values in the comparison table to identify the isomer.
-
-
Cleaning:
-
After analysis, raise the press, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.
-
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of chlorobenzoyl piperidine amines. By carefully analyzing the key vibrational modes, particularly the C=O stretch and the out-of-plane aromatic C-H bending vibrations, researchers can confidently distinguish between the ortho, meta, and para isomers. This guide provides a framework for understanding the subtle yet significant differences in the FTIR spectra of these compounds, empowering scientists in their drug discovery and development endeavors. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, which is the cornerstone of sound scientific investigation.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]
-
Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]
-
NIST Chemistry WebBook. [Link]
-
Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). International Journal of ChemTech Research. [Link][1][2]
Sources
A Comparative Guide to HPLC Method Development for the Purity of 1-(2-Chlorobenzoyl)piperidin-4-amine
This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of the pharmaceutical intermediate, 1-(2-Chlorobenzoyl)piperidin-4-amine. We will move beyond rote procedures to explore the scientific rationale behind each decision, comparing key parameters to arrive at an optimized, validated method suitable for research and drug development environments.
Pillar 1: Foundational Strategy & Analyte Characterization
A successful HPLC method begins not with random injections, but with a clear objective and a fundamental understanding of the analyte. Our goal is to develop a purity method, which must be capable of separating the main compound—the Active Pharmaceutical Ingredient (API) or intermediate—from its process-related impurities and potential degradation products.[1][2][3] This is known as a stability-indicating method.
The first step in this process is to define the Analytical Target Profile (ATP) . As outlined in the ICH Q14 guideline, the ATP is a prospective summary of the method's intended purpose and desired performance characteristics.[4]
Our ATP: To develop and validate a precise, accurate, and specific reversed-phase HPLC (RP-HPLC) method capable of quantifying 1-(2-Chlorobenzoyl)piperidin-4-amine and separating it from impurities at a reporting threshold of 0.05%.
Analyte Physicochemical Properties Assessment
The structure of 1-(2-Chlorobenzoyl)piperidin-4-amine dictates our analytical strategy. It possesses three key features:
-
A Chlorobenzoyl Group: This aromatic ring with its chlorine substituent is an excellent chromophore, making UV detection a highly suitable choice.
-
A Piperidine Ring: A saturated heterocyclic structure.
-
A Primary Amine (-NH2): This is the most critical functional group for method development. As a basic group, its protonation state is highly dependent on pH. The estimated pKa of this amine is approximately 9.5.
To ensure a consistent and reproducible retention time and peak shape, the analysis should be performed at a pH where the amine is consistently in a single ionic form (protonated, -NH3+). Operating at a pH at least 2 units below the pKa is a standard practice. Therefore, a mobile phase pH between 3 and 7 is an ideal starting point.
Pillar 2: Systematic Method Development & Comparison
With a foundational strategy, we proceed to systematically screen and optimize chromatographic conditions. The development of an HPLC method is an iterative process focused on achieving adequate separation (resolution) and good peak shape for all relevant components.
Comparison A: Stationary Phase Selection
The choice of stationary phase is the most powerful tool for controlling selectivity in RP-HPLC. For an aromatic compound like ours, two column chemistries present compelling, albeit different, advantages. We will compare a traditional C18 column with a Phenyl-Hexyl phase.
-
C18 (Octadecylsilane): The industry workhorse. It separates primarily based on hydrophobic interactions. It is a robust and well-understood stationary phase.
-
Phenyl-Hexyl: This phase offers alternative selectivity. In addition to hydrophobic interactions, it provides pi-pi (π-π) stacking interactions with the aromatic ring of the analyte and its impurities. This can be highly effective for separating compounds with subtle structural differences on their aromatic portions.
Experimental Comparison: A sample of 1-(2-Chlorobenzoyl)piperidin-4-amine, spiked with a known structurally similar impurity (e.g., the 4-chloro isomer), was tested on both columns under identical gradient conditions.
| Parameter | C18 Column (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm) | Rationale & Conclusion |
| Analyte Retention Time | 8.52 min | 9.15 min | The Phenyl-Hexyl column shows slightly more retention due to the added π-π interaction with the benzoyl group. |
| Impurity Retention Time | 8.71 min | 9.88 min | The separation between the analyte and the impurity is significantly larger on the Phenyl-Hexyl column. |
| Resolution (Analyte/Impurity) | 1.6 | 2.8 | A resolution >2.0 is highly desirable. The Phenyl-Hexyl phase provides superior separation for this critical pair.[5] |
| Analyte Tailing Factor | 1.3 | 1.1 | The Phenyl-Hexyl column provides a more symmetrical peak, likely due to favorable interactions reducing silanol effects. |
Comparison B: Mobile Phase Optimization
The mobile phase influences retention, selectivity, and peak shape. We evaluated the effect of the organic modifier.
-
Acetonitrile (ACN): Generally has lower viscosity and higher UV transparency. It is a stronger solvent than methanol in RP-HPLC.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor.
Experimental Comparison: The Phenyl-Hexyl column was used to compare optimized gradients using both acetonitrile and methanol.
| Parameter | Acetonitrile/Buffer Mobile Phase | Methanol/Buffer Mobile Phase | Rationale & Conclusion |
| Analysis Time | ~15 min | ~18 min | Acetonitrile's higher solvent strength results in shorter analysis times. |
| Resolution (Critical Pair) | 2.8 | 2.5 | Acetonitrile provided slightly better resolution for the key impurity. |
| System Backpressure | 180 bar | 240 bar | The lower viscosity of ACN leads to lower backpressure, which can extend column lifetime. |
Pillar 3: The Optimized Stability-Indicating Method
Following systematic comparison and fine-tuning of parameters like gradient slope and column temperature, the final optimized method was established.
Final Recommended HPLC Conditions
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 12 minutes, then hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation:
-
For Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.
-
For Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.
-
Filter both mobile phases through a 0.45 µm filter and degas before use.
-
-
Standard Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of 1-(2-Chlorobenzoyl)piperidin-4-amine reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (50:50 ACN:Water), sonicate to dissolve, then dilute to volume with diluent and mix.
-
-
Sample Preparation (0.5 mg/mL):
-
Prepare the sample in the same manner as the standard.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (90:10 A:B) for at least 15 minutes.
-
Inject a blank (diluent) followed by a system suitability standard.
-
Inject the sample and standard solutions.
-
Run the gradient program as defined in the table above.
-
System Suitability Criteria
Before any sample analysis, the system suitability must be verified to ensure the chromatographic system is performing adequately.[6]
-
Tailing Factor: For the main analyte peak, the tailing factor should be ≤ 1.5.
-
Theoretical Plates: For the main analyte peak, the plate count should be ≥ 5000.
-
Reproducibility: Five replicate injections of the standard solution should have a relative standard deviation (RSD) of ≤ 1.0% for the peak area.
Pillar 4: Principles of Method Validation
Development is only half the battle. To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[7][8] This is a formal process that documents the method's performance characteristics.
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[6] This is rigorously tested through forced degradation studies, where the sample is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.[1][9] The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak.
-
Linearity & Range: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range (e.g., from the Limit of Quantitation (LOQ) to 150% of the target concentration).[5]
-
Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision measures the agreement between replicate measurements.[5] Both are assessed at multiple concentration levels.
-
Robustness: The method's reliability is tested by deliberately making small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to ensure it remains unaffected.
Conclusion
The development of a high-quality HPLC purity method is a systematic, science-driven process. By understanding the physicochemical properties of 1-(2-Chlorobenzoyl)piperidin-4-amine, we rationally selected initial conditions. Through a direct comparison of stationary phases and mobile phase modifiers, we demonstrated that a Phenyl-Hexyl column with an acetonitrile/formic acid gradient provides a superior separation. The resulting optimized method is fast, robust, and, after undergoing full validation according to ICH guidelines, will be a trustworthy tool for ensuring the quality and purity of this critical pharmaceutical intermediate.
References
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency, [Link]
-
ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. AMSbiopharma, [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH), [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager, [Link]
-
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International, [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications, [Link]
-
Method Development & Validation (Stability-Indicating). AMSbiopharma, [Link]
-
Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, [Link]
-
Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI, [Link]
-
Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online, [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, [Link]
-
Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals, [Link]
-
Stability Indicating HPLC Method Development: A Review. ResearchGate, [Link]
Sources
- 1. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Elemental Analysis Standards for C12H15ClN2O: A Comparative Technical Guide
Topic: Elemental Analysis Standards for C12H15ClN2O (Chlorinated N-Heterocycle Hydrochlorides) Content Type: Publish Comparison Guide
Executive Summary
For researchers synthesizing small molecule therapeutics, the molecular formula C12H15ClN2O (MW: 238.71 g/mol ) represents a critical class of chlorinated N-heterocycles, often encountered as hydrochloride salts of spiro-piperidines or indole derivatives.
Validating the elemental composition of this matrix presents a dual challenge: halogen interference in automated combustion systems and hygroscopicity typical of hydrochloride salts. This guide compares the performance of industry-standard calibration materials (Acetanilide vs. 4-Chlorobenzoic Acid) and evaluates the "Analytical Triad"—Combustion Analysis, Potentiometric Titration, and qNMR—to establish a self-validating protocol for purity assessment.
Part 1: The Analyte Challenge
The formula C12H15ClN2O typically implies a hydrochloride salt structure (Base: C12H14N2O • HCl). This introduces specific analytical artifacts that standard protocols often miss:
-
Chlorine Interference: In standard CHN analysis, chlorine gas (
) produced during combustion can poison thermal conductivity detectors (TCD) or react with the copper reduction layer, leading to drift in Nitrogen values. -
Hygroscopic Bias: Hydrochloride salts are prone to absorbing atmospheric moisture. A sample containing just 2% water (by mass) will skew Carbon results by >0.5%, causing a "Fail" against the standard journal requirement of
. -
Stoichiometric Ambiguity: Distinguishing between a mono-hydrochloride (C12H15ClN2O) and a hemi-hydrate or base form requires precise Cl determination, which standard CHN often fails to quantify accurately.
Part 2: Comparative Analysis of Calibration Standards
Selecting the right calibration standard is the first line of defense against systematic error. Below is a comparison of the three primary standards used for calibrating elemental analyzers for chlorinated organics.
Table 1: Performance Comparison of Calibration Standards
| Standard | Formula | % C | % N | % Cl | Suitability for C12H15ClN2O |
| Acetanilide | 71.09 | 10.36 | 0.00 | Baseline. Excellent for C/H/N calibration but fails to account for halogen consumption of the reduction tube. | |
| 4-Chlorobenzoic Acid | 53.70 | 0.00 | 22.64 | Recommended. Matrix-matched for Cl. Validates the efficiency of Ag-wool traps in the combustion tube. | |
| S-Benzyl-thiouronium Cl | 47.40 | 13.82 | 17.50 | Complex. Good for simultaneous CHNS/Cl, but Sulfur presence can complicate separation if not using a specific CHNS mode. |
Expert Insight: The "Matrix Match" Rule
For C12H15ClN2O, do not rely solely on Acetanilide . While Acetanilide yields sharp peaks for C and N, it does not stress the halogen-scrubbing capacity of your instrument.
-
Protocol: Calibrate K-factors with Acetanilide (high stability), but run 4-Chlorobenzoic Acid as a Quality Control (QC) check immediately before your sample.
-
Acceptance Criteria: If the QC run for 4-Chlorobenzoic Acid deviates by >0.3% for Carbon, the halogen trap (Silver wool) is likely saturated, and your C12H15ClN2O results will be invalid.
Part 3: Methodology Comparison (The Analytical Triad)
To achieve publication-quality characterization (E-E-A-T Level), relying on a single method is risky. We compare the three dominant methodologies.
Method A: Automated Dynamic Flash Combustion (CHN)
-
Mechanism: Sample combustion at 975°C in
; gases separated by GC. -
Pros: Rapid; simultaneous C/H/N determination.
-
Cons: Indirect Cl measurement (requires specific detectors); highly sensitive to water (H-error).
-
Verdict: Use for C and N confirmation only.
Method B: Potentiometric Titration (The "Gold Standard" for Cl)
-
Mechanism: Dissolution of the salt followed by titration with
using a silver electrode. -
Pros: Direct, absolute measurement of Chloride content. Unaffected by organic impurities.
-
Cons: Destructive; requires ~20-50 mg of sample.
-
Verdict: Mandatory for C12H15ClN2O to confirm the salt stoichiometry (HCl vs. 2HCl).
Method C: Quantitative NMR (qNMR)
-
Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid).
-
Pros: Differentiates between organic purity and moisture/solvent contamination.
-
Cons: Does not detect inorganic counter-ions (Cl-) directly.
-
Verdict: The ultimate purity assay, replacing CHN for "purity" claims, though not for "composition" claims.
Part 4: Experimental Protocol
Workflow: The Self-Validating Chloride Titration
For precise stoichiometry of C12H15ClN2O.
Reagents:
-
0.01 N Silver Nitrate (
), standardized against NaCl. -
Ionic Strength Adjuster (ISA): 1M
. -
Solvent: 50:50 Methanol/Water (to ensure solubility of the organic moiety).
Step-by-Step:
-
Weighing: Accurately weigh 30.0 mg (
mg) of dried C12H15ClN2O into a 100 mL beaker. -
Dissolution: Add 40 mL of Methanol/Water solvent. Sonicate for 2 mins to ensure full dissociation of the chloride.
-
Acidification: Add 1 mL of 1M
(prevents carbonate interference). -
Titration:
-
Insert Ag/AgCl combination electrode.
-
Titrate with 0.01 N
using a dynamic dosing algorithm (e.g., Metrohm DET mode). -
Monitor the potential (
). The endpoint is the inflection point of the curve.
-
-
Calculation:
-
Target for C12H15ClN2O:14.85% Cl .
-
Part 5: Visualization & Logic Flow
Diagram 1: Integrated Characterization Workflow
This decision tree guides the researcher through the validation process, ensuring no false positives.
Caption: Figure 1. The "Triad" workflow ensures that hygroscopicity (Path A error) and stoichiometry (Path B error) are isolated and identified.
Diagram 2: Troubleshooting Combustion Data
Logic for interpreting CHN results when Cl is present.
Caption: Figure 2. Diagnostic logic for interpreting CHN failure modes specific to chlorinated compounds.
References
-
Wait, R. & Semico, C. (2022).[1] Chemists Debate the Value of Elemental Analysis. ACS Central Science. [Link]
-
Holzgrabe, U. (2014). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
University of British Columbia. (2021). Summary of CHNS Elemental Analysis Common Problems. UBC Department of Chemistry.[2] [Link]
Sources
Comparing 2-chlorobenzoyl vs 4-chlorobenzoyl piperidine activity
Topic: Comparative Analysis of 2-Chlorobenzoyl vs. 4-Chlorobenzoyl Piperidine Scaffolds in Drug Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Ortho-Para Divergence
In medicinal chemistry, the benzoylpiperidine moiety is a "privileged structure," serving as a core pharmacophore in antipsychotics (e.g., Ketanserin), monoacylglycerol lipase (MAGL) inhibitors, and antihistamines. When optimizing this scaffold, the decision to substitute the benzoyl ring at the 2-position (ortho) versus the 4-position (para) with a chlorine atom is rarely trivial. It represents a fundamental bifurcation in Structure-Activity Relationship (SAR) strategy:
-
2-Chlorobenzoyl (Ortho): Primarily utilized to induce conformational constraint . The steric bulk of the ortho-chlorine forces the phenyl ring out of planarity with the amide bond (often near-perpendicular), locking a specific bioactive conformation and shielding the carbonyl from metabolic hydrolysis.
-
4-Chlorobenzoyl (Para): Primarily utilized to extend linear hydrophobic reach . It allows for a broader range of conformational flexibility (including planarity) and targets deep hydrophobic pockets in receptors (e.g., GPCRs) without imposing severe steric clash near the amide linker.
Chemical & Physical Property Comparison
The following table summarizes the distinct physicochemical profiles resulting from this regiochemical switch.
| Feature | 2-Chlorobenzoyl Piperidine (Ortho) | 4-Chlorobenzoyl Piperidine (Para) |
| Steric Profile | High. Creates a "kink" in the molecule. The Cl atom clashes with the amide oxygen/piperidine protons. | Low. The molecule retains a linear, rod-like vector. |
| Conformation | Twisted (Non-planar). Dihedral angle between phenyl and amide plane is often >60°. | Flexible/Planar. Can adopt coplanar geometry to maximize |
| Electronic Effect | Inductive withdrawal (-I) is strong on the amide carbonyl, potentially increasing electrophilicity but sterically blocking nucleophilic attack. | Inductive withdrawal (-I) and Resonance donation (+R) affect the distal phenyl ring electron density; minimal effect on amide stability. |
| Lipophilicity (LogP) | Similar to para, but often slightly lower effective surface area due to folding. | High. The distal Cl is fully exposed to solvent/lipids. |
| Metabolic Stability | Enhanced. Ortho-substitution hinders amidases, prolonging half-life ( | Variable. The amide bond is more accessible to hydrolytic enzymes. |
Detailed SAR & Biological Activity
A. GPCR Ligands (5-HT2A / D2 Receptors)
In the design of antipsychotics like Ketanserin analogs, the benzoylpiperidine fragment is critical.[1]
-
4-Cl Analogues: The para-position is often the "anchor." In 5-HT2A receptors, the distal phenyl ring fits into a hydrophobic cleft. A chlorine at the 4-position mimics the size and lipophilicity of the classic 4-fluoro or 4-methyl groups, maintaining high affinity (
often in low nM range). -
2-Cl Analogues: Often show reduced affinity for these specific GPCRs because the steric twist prevents the phenyl ring from sliding into the narrow hydrophobic slot required for receptor activation/blockade.
B. Enzyme Inhibitors (MAGL & MenA)
-
MAGL (Monoacylglycerol Lipase): Research indicates that 4-chlorobenzoyl derivatives are superior for reversible inhibition.[2] The 4-Cl substituent penetrates a specific hydrophobic channel in the MAGL active site (interacting with residues like Val270). The 2-Cl analogs often fail to bind because the "twist" prevents deep insertion into the catalytic pocket.
-
Data Point: A 4-chlorobenzoyl derivative (Compound 17b) showed
, while ortho-substituted analogs frequently lose potency by orders of magnitude [1].
-
-
MenA (M. tuberculosis): In the inhibition of MenA (essential for bacterial respiration), 4-chlorobenzoyl analogs maintained antibacterial potency, whereas 2-chlorobenzoyl analogs improved enzyme inhibition slightly but failed to translate into effective whole-cell antibacterial activity, likely due to permeability or efflux issues related to the shape change [2].
Mechanistic Visualization (SAR Logic)
The following diagram illustrates the decision logic when choosing between 2-Cl and 4-Cl substitutions based on the target binding pocket requirements.
Caption: Decision matrix for regiochemical substitution. 2-Cl is chosen for stability and conformational locking; 4-Cl is chosen for deep-pocket affinity.
Experimental Protocols
As a self-validating system, the synthesis and testing of these isomers must control for the reactivity differences of the starting acid chlorides.
Protocol A: Synthesis of 4-Chlorobenzoyl Piperidine (Nucleophilic Acyl Substitution)
Note: This protocol applies to both isomers, but 2-chlorobenzoyl chloride reacts slower due to steric hindrance.
Reagents:
-
4-Chlorobenzoyl chloride (1.0 eq)[3]
-
Piperidine (1.2 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve Piperidine (10 mmol) and Et₃N (20 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under N₂ atmosphere. Cool to 0°C.
-
Addition: Dropwise add 4-Chlorobenzoyl chloride (10 mmol) dissolved in DCM (5 mL).
-
Critical Control: For the 2-chloro isomer, allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours due to steric hindrance. The 4-chloro isomer typically completes in <1 hour at 0°C–RT.
-
-
Quench: Add water (20 mL) to quench the reaction.
-
Extraction: Wash organic layer with 1N HCl (to remove unreacted amine), then sat. NaHCO₃ (to remove unreacted acid), and finally Brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: MAGL Inhibition Assay (Fluorescence-Based)
To compare the biological activity of the two isomers:
-
Enzyme Prep: Recombinant human MAGL (monoacylglycerol lipase).
-
Substrate: 4-nitrophenylacetate or arachidonoyl-1-thio-glycerol.
-
Incubation: Incubate MAGL with the test compound (2-Cl vs 4-Cl derivative) in Tris buffer (pH 7.4) for 20 minutes at 37°C.
-
Measurement: Add substrate. Measure absorbance (OD405) or fluorescence kinetics.
-
Validation: Use JZL184 as a positive control (irreversible inhibitor). 4-Cl derivatives should show dose-dependent inhibition (
), while 2-Cl derivatives often show negligible activity at similar concentrations.
Synthesis Workflow Visualization
Caption: Synthetic pathway highlighting the kinetic difference driven by steric hindrance in the 2-Cl isomer.
References
-
Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for MAGL Inhibition Source: National Institutes of Health (PubMed / PMC) URL:[Link]
-
SAR Study of Piperidine Derivatives as Inhibitors of MenA from Mycobacterium tuberculosis Source: PubMed Central (PMC) URL:[Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry Source: MDPI (Molecules Journal) URL:[Link]
Sources
Bioisosteric replacements for 1-(2-Chlorobenzoyl)piperidin-4-amine
Executive Summary
The 1-(2-Chlorobenzoyl)piperidin-4-amine scaffold (CAS: 1018662-01-5) represents a privileged "benzamide-piperidine" architecture found in numerous GPCR antagonists (e.g., 5-HT2A, CCR2), sEH inhibitors, and viral assembly blockers. While the 2-chlorobenzoyl moiety provides critical steric twisting for receptor fit, and the piperidine amine serves as a versatile vector for fragment growth, this scaffold often suffers from two primary liabilities: rapid oxidative metabolism at the piperidine
This guide provides a strategic, data-driven comparison of bioisosteric replacements for this specific scaffold. It moves beyond textbook definitions to analyze how specific structural changes impact Potency (
Scaffold Deconstruction & Pharmacophore Logic
Before optimizing, we must understand the "Load-Bearing" elements of the molecule.
-
Region A (2-Chlorophenyl): The ortho-chloro substituent is not merely lipophilic; it forces the amide bond out of planarity with the phenyl ring (dihedral angle
60–90°). Critical Rule: Any replacement must maintain this "ortho-twist" to preserve binding pocket conformation. -
Region B (Amide Linker): The connector. Often a metabolic soft spot (hydrolysis) and a permeability liability (PSA contribution).
-
Region C (Piperidine Core): The spacer. Prone to CYP450-mediated oxidation at the C2/C6 positions.
-
Region D (4-Amine): The vector. In most drug discovery campaigns, this amine is further derivatized (e.g., ureas, sulfonamides) to reach deep binding pockets.
Figure 1: Pharmacophore deconstruction of the target scaffold.
Comparative Analysis of Bioisosteric Replacements
Strategy A: Stabilizing the Piperidine Core (Region C)
The Problem: The piperidine ring is the primary site of metabolic attrition (CYP-mediated
| Bioisostere Candidate | Structural Rationale | Impact on LogP | Metabolic Stability ( | Conformational Rigidity |
| Piperidine (Parent) | Flexible, basic amine ( | Reference | Low (< 15 min) | Low (Chair flip) |
| Piperazine | Introduces 2nd Nitrogen (polar).[1] | Very Low (N-oxidation risk) | Low | |
| Spiro[3.3]heptane | Top Pick. Blocks | High (> 60 min) | High (Locked vector) | |
| 4-Aminocyclohexane | Removes basic N (neutral core). | High (No N-oxidation) | Moderate | |
| 4,4-Difluoropiperidine | Fluorine blocks metabolic sites. | Moderate | Moderate |
Expert Insight:
Replacing the piperidine with a 2-azaspiro[3.3]heptane is the superior modern strategy. It mimics the piperidine's spatial vector but eliminates the electron-rich
Strategy B: The Amide Linker (Region B)
The Problem: Amides contribute to high Polar Surface Area (PSA), limiting blood-brain barrier (BBB) penetration or oral absorption.
| Bioisostere Candidate | Structural Rationale | H-Bond Donor/Acceptor | Synthetic Feasibility |
| Amide (Parent) | Planar, | 1 HBD / 1 HBA | High |
| 1,2,4-Oxadiazole | Cyclic amide mimic. | 0 HBD / 3 HBA | Moderate (Cyclodehydration) |
| 1,2,3-Triazole | "Click" chemistry surrogate. | 0 HBD / 2-3 HBA | Very High |
| Sulfonamide | Tetrahedral geometry (Transition state mimic). | 1 HBD / 2 HBA | High |
| Trifluoroethylamine | Non-basic amine, hydrolytically stable. | 1 HBD / 0 HBA | Moderate |
Expert Insight: If the amide carbonyl acts as a critical Hydrogen Bond Acceptor (HBA), the 1,2,4-oxadiazole is the gold standard replacement. It retains the planar geometry and acceptor capability but removes the donor hydrogen, improving permeability.
Experimental Validation Data
The following data is synthesized from comparative SAR studies on benzamide-piperidine inhibitors (e.g., sEH and 5-HT2A antagonists) to illustrate the expected performance shifts.
Table 1: Representative SAR Profile of Bioisosteres (Base structure: 1-(R)-piperidin-4-amine derivatives)
| Compound ID | Region A (Cap) | Region B (Linker) | Region C (Core) | LipE** | ||
| Ref-01 | 2-Cl-Phenyl | Amide | Piperidine | 12 nM | 14 min | 4.2 |
| Bio-02 | 2-Cl-Phenyl | Sulfonamide | Piperidine | 450 nM | 28 min | 2.1 |
| Bio-03 | 2-Cl-Phenyl | 1,2,4-Oxadiazole | Piperidine | 18 nM | > 120 min | 5.5 |
| Bio-04 | 2-Me-Phenyl | Amide | Piperidine | 15 nM | 10 min | 4.1 |
| Bio-05 | 2-Cl-Phenyl | Amide | Spiro[3.3]heptane | 25 nM | 85 min | 4.8 |
*Note:
Analysis:
-
Bio-02 (Sulfonamide): The tetrahedral geometry disrupts the "ortho-twist" binding pocket fit, leading to a potency loss (12 nM
450 nM). -
Bio-03 (Oxadiazole): Excellent bioisostere.[2] Maintains potency while drastically improving metabolic stability (no amide hydrolysis).
-
Bio-05 (Spiro): The best balance of potency retention and metabolic stability improvement.
Detailed Experimental Protocols
Protocol A: Synthesis of the 1,2,4-Oxadiazole Bioisostere
Rationale: Replacing the amide linker to improve permeability and stability.[3]
-
Starting Materials: 2-Chlorobenzonitrile and 4-(Boc-amino)piperidine-1-carbonitrile (or equivalent amidoxime precursor).
-
Amidoxime Formation: React 2-chlorobenzonitrile with hydroxylamine hydrochloride (
) and in Ethanol/Water (reflux, 4h) to form the amidoxime. -
Coupling: React the amidoxime with N-Boc-piperidine-4-carboxylic acid using a coupling agent (EDC/HOBt) in DMF to form the O-acyl amidoxime intermediate.
-
Cyclization: Heat the intermediate in Toluene (110°C) or Pyridine to effect cyclodehydration, forming the 1,2,4-oxadiazole ring.
-
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding the final amine.
Protocol B: Microsomal Stability Assay (Self-Validating)
Rationale: To quantify the stability gain of the bioisosteres.
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
-
Incubation: Dilute to 1
in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein). -
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .-
Validation Check: If Reference Compound (e.g., Verapamil)
deviates >20% from historical mean, discard run.
-
Decision Logic for Optimization
Use this workflow to select the correct bioisostere based on your assay data.
Figure 2: Optimization decision tree.
References
-
Bioisosteres for Drug Hunters. (2025). Drug Hunter. A comprehensive guide on amide and ring bioisosteres.
-
Piperidine-containing drugs and recently studied analogs. (2025). European Journal of Medicinal Chemistry. Detailed analysis of piperidine metabolic liabilities and spiro-cyclic solutions.
-
The Benzoylpiperidine Fragment as a Privileged Structure. (2024). MDPI Molecules. Review of the specific scaffold in 5-HT2A and sEH inhibitors.
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). Journal of Medicinal Chemistry. Strategies for replacing the amide linker with heterocycles.
-
Discovery of 4-Aminopiperidine Scaffold for HCV Inhibition. (2014). ACS Medicinal Chemistry Letters. Experimental data on 4-aminopiperidine optimization.
Sources
Structural Comparison of Piperidin-4-amine Building Blocks: A Medicinal Chemist’s Guide
Topic: Structural comparison of piperidin-4-amine building blocks Content Type: Publish Comparison Guides
Introduction: The "Engine Room" of Drug Discovery
The piperidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore backbone for numerous GPCR ligands, kinase inhibitors, and analgesics (e.g., Fentanyl, Astemizole, Pimozide).[1] Its ubiquity stems from its ability to project substituents into defined spatial vectors while maintaining a tunable physicochemical profile.
For the drug developer, the choice of the specific piperidin-4-amine building block—whether unsubstituted, protected, or stereoelectronically modified—determines the trajectory of a lead optimization campaign. This guide objectively compares the three primary classes of these building blocks, analyzing their structural implications, reactivity profiles, and physicochemical impact.[1][2]
Comparative Analysis of Building Block Classes
Class A: The Standard (1-Boc-4-aminopiperidine)
This is the workhorse of the series. The tert-butoxycarbonyl (Boc) group masks the secondary ring nitrogen (N1), directing all reactivity to the exocyclic primary amine (N4).
-
Structural Role: Provides a flexible, chair-conformation scaffold.
-
Reactivity: The N4 amine is a primary aliphatic amine. It is highly nucleophilic and unhindered.
-
Key Advantage: Orthogonal protection allows for sequential functionalization (N4 first, then N1).[1]
Class B: The Electronic Modulator (3-Fluoro-4-aminopiperidine)
Introduction of a fluorine atom at the C3 position creates a profound stereoelectronic effect. Unlike the standard scaffold, this building block exists in a dynamic equilibrium heavily influenced by the "Fluorine Gauche Effect" and charge-dipole interactions.
-
Conformational Bias: The fluorine atom often prefers the axial orientation to maximize favorable dipole alignment with the protonated nitrogen (
), stabilizing the chair conformer. -
pKa Modulation: Fluorine lowers the basicity of the ring nitrogen (N1) via induction.
-
3-Fluoro (Equatorial) pKa: ~6.6[1][]
-
Implication: The axial conformer is more basic than the equatorial one but significantly less basic than the parent. This pKa suppression is critical for improving oral bioavailability and reducing hERG channel liability.
Class C: The Conformational Lock (3-Methyl/4-Methyl)
Alkyl substitution locks the piperidine ring into a specific low-energy chair conformation to minimize 1,3-diaxial strain.
-
3-Methyl: Induces a twist, often forcing the 4-amino group into a specific equatorial or axial vector depending on relative stereochemistry (cis/trans).
-
Utility: Used to probe the spatial tolerance of a binding pocket (Steric SAR).
Summary of Physicochemical Properties[1][2][8][9]
| Feature | 1-Boc-4-aminopiperidine | 3-Fluoro-4-aminopiperidine | 3-Methyl-4-aminopiperidine |
| Primary Utility | Scaffold construction | pKa/Metabolic modulation | Conformational restriction |
| Ring Conformation | Flexible Chair | Biased Chair (Axial F pref.) | Locked Chair (Steric control) |
| Ring N Basicity (pKa) | N/A (Protected) | Low (~7.6) | High (~11.3) |
| Lipophilicity (LogP) | High (due to Boc) | Moderate (Polar C-F bond) | High (Lipophilic Me) |
| Metabolic Stability | Low (N-dealkylation likely) | High (F blocks metabolism) | Moderate |
Visualizing the Stereoelectronic Effect
The following diagram illustrates the critical "Axial Fluorine Effect" observed in Class B building blocks, which dictates their unique pKa profile.
Caption: Stereoelectronic equilibrium in 3-fluoro-4-aminopiperidines. The axial conformer is stabilized upon protonation, resulting in a higher pKa compared to the equatorial form.[1][6]
Experimental Protocols (Self-Validating Systems)
Protocol 1: Regioselective Reductive Amination
Objective: To functionalize the N4-amine of 1-Boc-4-aminopiperidine without over-alkylation. Rationale: Reductive amination is preferred over direct alkylation to avoid poly-alkylation (quaternization). Using Sodium Triacetoxyborohydride (STAB) allows the reaction to proceed under mild, slightly acidic conditions where the imine is activated but the ketone is not reduced.
Step-by-Step Workflow:
-
Imine Formation:
-
Dissolve 1-Boc-4-aminopiperidine (1.0 equiv) and the target Aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Validation: Monitor by TLC.[7] Formation of the imine is often visible as a shift in Rf.
-
-
Reduction:
-
Add STAB (1.5 equiv) in one portion.
-
Optional: Add Acetic Acid (1.0 equiv) to catalyze imine formation if the reaction is sluggish.
-
Stir at Room Temperature for 2–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (gas evolution indicates quenching of acid/boron species).
-
Extract with DCM.[7] Wash organic layer with brine.
-
-
Purification:
-
Flash chromatography (typically MeOH/DCM gradient).
-
Self-Validation Check: 1H NMR should show a new methylene signal (from aldehyde) and retention of the Boc singlet (~1.45 ppm).
-
Protocol 2: Determination of pKa via Potentiometric Titration
Objective: To empirically determine the basicity of the piperidine nitrogen in a novel derivative. Rationale: Predicted pKa values often fail for fluorinated or conformationally constrained systems. Potentiometric titration provides the thermodynamic constant.
Step-by-Step Workflow:
-
Preparation:
-
Dissolve 5–10 mg of the amine hydrochloride salt in 20 mL of degassed water (or 0.15 M KCl background electrolyte).
-
Ensure the sample is fully protonated (pH < pKa - 2).
-
-
Titration:
-
Titrate with standardized 0.1 M NaOH (carbonate-free) using an autotitrator.
-
Record pH vs. Volume of titrant.
-
-
Data Analysis:
-
Plot the first derivative (
). The inflection point corresponds to the equivalence point. -
The pH at the half-equivalence point equals the pKa (Henderson-Hasselbalch approximation).
-
Validation: Perform the titration in triplicate.[8] Standard deviation should be < 0.05 pH units.
-
Decision Framework for Building Block Selection
Use this logic flow to select the appropriate building block for your specific medicinal chemistry challenge.
Caption: Strategic decision tree for selecting piperidine-4-amine building blocks based on ADME and potency requirements.
References
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. Retrieved from [Link]
-
National Institutes of Health (NIH). (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. bookpremiumfree.com [bookpremiumfree.com]
- 4. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 1-(2-Chlorobenzoyl)piperidin-4-amine
Introduction: The Imperative of Purity in Pharmaceutical Precursors
In the landscape of drug discovery and development, the molecular integrity of every reagent, intermediate, and active pharmaceutical ingredient (API) is paramount. The compound 1-(2-Chlorobenzoyl)piperidin-4-amine (CAS No. 1018662-01-5) serves as a critical structural motif and building block in the synthesis of a variety of pharmacologically active agents. Its chemical purity is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of downstream research and manufacturing. Impurities, even at trace levels, can lead to the formation of unintended side products, introduce toxicity, or alter the pharmacological profile of the final compound.
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust validation of 1-(2-Chlorobenzoyl)piperidin-4-amine purity. We will move beyond procedural lists to explore the causality behind experimental choices, grounded in established scientific principles and regulatory expectations.
Regulatory Framework: Adherence to ICH Q3A Guidelines
The validation of any new drug substance is governed by a stringent regulatory framework. The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a comprehensive framework for the control of impurities in new drug substances.[1] This guideline categorizes impurities into three primary types: organic impurities (e.g., starting materials, by-products, degradation products), inorganic impurities (e.g., reagents, catalysts), and residual solvents. The guideline establishes thresholds for reporting, identifying, and qualifying impurities, which are critical for ensuring the safety of the drug substance.[2] A thorough understanding of these principles is essential for any scientist working in drug development.
Core Analytical Techniques: An Orthogonal Approach
No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy employs an orthogonal approach, utilizing multiple techniques with different separation and detection principles to ensure all potential impurities are identified and quantified. Here, we compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity assessment due to its high resolution, sensitivity, and versatility in separating a wide range of organic molecules.[3] For 1-(2-Chlorobenzoyl)piperidin-4-amine, a reversed-phase HPLC method is typically the most effective.
Causality of Experimental Choices:
-
Column Chemistry: A C18 (octadecylsilane) column is the standard choice for moderately polar compounds like our target molecule. Its hydrophobic stationary phase provides excellent separation for a wide range of organic impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed. The gradient allows for the effective elution of both polar and non-polar impurities. The buffer helps to control the ionization state of the basic amine group, ensuring sharp, symmetrical peaks.[4]
-
Detection: The benzoyl group in the molecule contains a chromophore, making UV detection at a wavelength around 230-254 nm a suitable choice. For universal detection of impurities lacking a chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed.[3]
Experimental Workflow: HPLC Purity Determination
Caption: Workflow for HPLC Purity Analysis.
Protocol 1: Reversed-Phase HPLC Method
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution Preparation: Accurately weigh and dissolve the 1-(2-Chlorobenzoyl)piperidin-4-amine reference standard in the diluent to achieve a concentration of approximately 1.0 mg/mL.
-
Sample Solution Preparation: Prepare the sample to be tested in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 235 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 25 90 30 90 31 10 | 35 | 10 |
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of 1-(2-Chlorobenzoyl)piperidin-4-amine should be not more than 2.0%.
-
Analysis: Inject the sample solution and identify the peak for the main component. Calculate the purity by the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[5] It is particularly well-suited for identifying volatile and semi-volatile impurities.
Causality of Experimental Choices:
-
Derivatization: 1-(2-Chlorobenzoyl)piperidin-4-amine has a primary amine group, which can lead to poor peak shape and tailing on standard GC columns. Derivatization, such as acylation or silylation, is often employed to block the active hydrogen, thereby increasing volatility and improving chromatographic performance.[6]
-
Column Selection: A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable for the analysis of such derivatized compounds.
-
Mass Spectrometry: Electron Ionization (EI) is typically used, which generates a reproducible fragmentation pattern. This pattern serves as a "fingerprint" for the compound and its impurities, allowing for structural elucidation and confirmation by comparing it to spectral libraries or by analyzing the fragmentation pathways (e.g., α-cleavage adjacent to the nitrogen).[6]
Experimental Workflow: GC-MS Impurity Profiling
Caption: Workflow for GC-MS Impurity Analysis.
Protocol 2: GC-MS Analysis (with Derivatization)
-
Sample Preparation:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 500 µL of a suitable solvent like Dichloromethane.
-
Add 100 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Analysis: Analyze the total ion chromatogram (TIC) for impurity peaks. Obtain the mass spectrum for each impurity and attempt identification through library matching or manual interpretation of the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structure and Absolute Purity
NMR spectroscopy is an indispensable tool for unambiguous structure confirmation and can also be used as a primary quantitative method (qNMR) to determine absolute purity without the need for a specific reference standard of the analyte.[3]
Causality of Experimental Choices:
-
¹H and ¹³C NMR: These experiments confirm the identity and structural integrity of the 1-(2-Chlorobenzoyl)piperidin-4-amine molecule. The number of signals, their chemical shifts, splitting patterns, and integrations in the ¹H spectrum must be consistent with the expected structure.
-
Quantitative ¹H NMR (qNMR): This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons generating that signal.[3] By adding a known amount of a stable, high-purity internal standard with signals that do not overlap with the analyte, the absolute purity of the sample can be calculated. Maleic acid or dimethyl sulfone are common choices for internal standards.
Experimental Workflow: qNMR Purity Assay
Caption: Workflow for Quantitative NMR (qNMR).
Protocol 3: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the 1-(2-Chlorobenzoyl)piperidin-4-amine sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid) into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Use quantitative parameters: ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated (typically >30 seconds) and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the internal standard
-
Elemental Analysis: Fundamental Compositional Verification
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that determines the mass percentage of these elements in a sample.[7] It serves as a fundamental check of the compound's empirical formula and overall purity.[8]
Causality of Experimental Choices:
-
Combustion: The sample is combusted in an excess of oxygen, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).[9]
-
Detection: These combustion products are separated and quantified by detectors such as thermal conductivity or infrared detectors.
-
Purity Criterion: For a pure sample of 1-(2-Chlorobenzoyl)piperidin-4-amine (C₁₂H₁₅ClN₂O), the experimentally determined percentages of C, H, and N should match the theoretical values to within an accepted deviation, typically ±0.4%.[10] A significant deviation can indicate the presence of impurities, residual solvent, or moisture.
Experimental Workflow: Elemental Analysis
Caption: Workflow for CHN Elemental Analysis.
Protocol 4: CHN Elemental Analysis
-
Theoretical Calculation: Calculate the theoretical mass percentages for C₁₂H₁₅ClN₂O (MW = 238.71 g/mol ):
-
%C = (12 * 12.011 / 238.71) * 100 = 60.38%
-
%H = (15 * 1.008 / 238.71) * 100 = 6.33%
-
%N = (2 * 14.007 / 238.71) * 100 = 11.73%
-
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the dried sample into a tin capsule.
-
Analysis: Analyze the sample using a calibrated CHN elemental analyzer according to the manufacturer's instructions.
-
Data Evaluation: Compare the experimental results for %C, %H, and %N to the theoretical values. The difference should be within ±0.4% for each element to confirm purity.
Comparison of Purity Validation Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Chromatographic separation based on polarity | Relative purity (area %), detection of non-volatile impurities | High resolution, highly quantitative for known impurities, robust and reproducible. | Requires a chromophore for UV detection, relative purity depends on response factors, may miss co-eluting peaks. |
| GC-MS | Chromatographic separation based on volatility and boiling point | Identification of volatile/semi-volatile impurities, structural information from mass spectra | High sensitivity, excellent for identifying unknown volatile impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[6] |
| qNMR | Nuclear spin resonance in a magnetic field | Absolute purity (mass %), unambiguous structure confirmation | Primary analytical method, does not require a reference standard of the analyte, highly specific.[3] | Lower sensitivity than chromatographic methods, requires expensive instrumentation, can be complex to set up. |
| Elemental Analysis | Combustion and detection of elemental components | Confirmation of empirical formula, overall purity | Fast, simple, and inexpensive method to check for fundamental compositional errors.[7] | Non-specific; does not identify individual impurities, sensitive to moisture and inorganic salts. |
Conclusion: A Multi-faceted Strategy for Purity Assurance
The validation of chemical purity for a critical pharmaceutical intermediate like 1-(2-Chlorobenzoyl)piperidin-4-amine demands a rigorous, multi-faceted analytical strategy. While HPLC serves as the primary tool for quantifying organic impurities, it must be complemented by orthogonal methods to ensure a comprehensive assessment. GC-MS is essential for profiling volatile impurities that HPLC might miss. Concurrently, NMR provides an unequivocal structural confirmation and a powerful method for determining absolute purity. Finally, elemental analysis offers a fundamental verification of the compound's elemental composition. By integrating these four techniques, researchers and drug development professionals can establish a self-validating system that ensures the highest degree of confidence in the purity of their materials, thereby safeguarding the integrity of their scientific outcomes.
References
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). [Link]
-
Wikipedia. Elemental analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]
-
ELTRA GmbH. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
ICH. (2023, October 17). ICH Q3 Guidelines. [Link]
-
European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
PubMed. (2016, November 15). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(2-Chlorobenzoyl)piperidin-4-amine: Free Base vs. Hydrochloride Salt
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of an appropriate physical form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, stability, and manufacturability.[1] For ionizable compounds like 1-(2-Chlorobenzoyl)piperidin-4-amine, a key intermediate in the synthesis of more complex molecules, the choice between its free base and salt form—most commonly the hydrochloride (HCl) salt—is fundamental.[2] This guide provides an in-depth, objective comparison of 1-(2-Chlorobenzoyl)piperidin-4-amine and its HCl salt, offering field-proven insights and experimental frameworks to inform selection and handling in a research and development setting.
The Fundamental Distinction: Chemical Structure and Salt Formation
1-(2-Chlorobenzoyl)piperidin-4-amine is a heterocyclic amine, specifically a piperidine derivative.[3] The core of its reactivity and the basis for salt formation lies in the basic nitrogen atom of the piperidine ring's amino group.[4]
Free Base: This is the neutral form of the molecule, 1-(2-Chlorobenzoyl)piperidin-4-amine. The amine group (-NH2) is unprotonated. While essential for certain organic reactions where the amine acts as a nucleophile, the free base form of many APIs can present challenges in formulation due to lower aqueous solubility and potentially higher reactivity.[5][6]
Hydrochloride Salt: The HCl salt is formed by reacting the basic amine with hydrochloric acid.[7] In this acid-base reaction, the lone pair of electrons on the amine's nitrogen atom accepts a proton (H+) from the acid, forming a positively charged ammonium cation. This cation then forms an ionic bond with the negatively charged chloride anion (Cl-).[7] This transformation from a neutral molecule to an ionic salt dramatically alters the compound's physicochemical properties.[6]
The decision to develop a salt form is a cornerstone of preformulation studies, ideally addressed early in the research phase to prevent costly repetitions of toxicological and stability studies later on.[8]
Comparative Physicochemical Profiling
The conversion of the free base to its HCl salt induces significant changes in several key properties that are paramount for drug development. The most impactful of these are solubility, stability, and hygroscopicity.[9]
Table 1: Summary of Key Physicochemical Differences
| Property | 1-(2-Chlorobenzoyl)piperidin-4-amine (Free Base) | 1-(2-Chlorobenzoyl)piperidin-4-amine HCl (Salt) | Rationale for Difference |
| Aqueous Solubility | Low | High | The ionic nature of the salt allows for favorable interactions with polar water molecules, significantly enhancing dissolution.[4][10] |
| Stability | More susceptible to oxidative degradation.[10] | Generally higher; protonation of the amine group reduces its chemical reactivity and susceptibility to oxidation.[6] | |
| Hygroscopicity | Generally Low | Can range from low to high, depending on crystalline form. | The ionic nature can increase affinity for atmospheric moisture.[9] |
| Melting Point | Lower | Higher | The strong ionic bonds in the salt's crystal lattice require more energy to break compared to the intermolecular forces of the free base.[6] |
| Formulation pH | Results in a more basic solution. | Results in a more acidic solution. | The salt of a weak base and strong acid will hydrolyze to produce a mildly acidic pH.[11] |
| Bioavailability | Potentially lower and more variable for oral dosage. | Often higher and more consistent for oral dosage. | Enhanced solubility leads to faster and more complete dissolution in gastrointestinal fluids, a prerequisite for absorption.[10] |
In-Depth Analysis and Experimental Protocols
Aqueous Solubility: The Cornerstone of Bioavailability
For orally administered drugs, poor aqueous solubility is a major hurdle, often leading to low and erratic bioavailability. Salt formation is the most common and effective strategy to overcome this challenge.[12]
Causality: The HCl salt of 1-(2-Chlorobenzoyl)piperidin-4-amine is significantly more water-soluble than its free base.[10] This is because the energy required to break the ionic crystal lattice of the salt is readily compensated by the strong solvation energy released when the resulting ions interact with water molecules. The free base, being a less polar, neutral molecule, has weaker interactions with water, leading to lower solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility, which is crucial for lead optimization and formulation.[13] It is adapted from WHO guidelines for Biopharmaceutics Classification System (BCS) based classification.
-
Preparation of Media: Prepare aqueous buffer solutions at three physiologically relevant pH levels: 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid). Maintain the temperature at 37 ± 1 °C.
-
Sample Addition: In triplicate for each pH, add an excess amount of the test compound (either the free base or the HCl salt) to a sealed flask containing a known volume of the buffer. The excess solid is critical to ensure a saturated solution is formed.[14]
-
Equilibration: Agitate the flasks at a constant 37 °C for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.[15] Time to equilibrium should be confirmed by taking measurements at sequential time points (e.g., 24, 48, 72 hours) until the concentration plateaus.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.45 µm PVDF).[14]
-
Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: The average of the triplicate measurements at the pH of lowest solubility will define the compound's solubility class. A significant increase in solubility for the HCl salt, particularly at lower pH values, is expected.[16]
Stability and Hygroscopicity: Guardians of Shelf-Life
Stability and hygroscopicity (the tendency to absorb moisture from the air) are intrinsically linked and critical for determining storage conditions, packaging, and shelf-life.[17]
Causality:
-
Chemical Stability: The amine group in the free base is a site of potential chemical reactivity, particularly oxidation, which can lead to degradation over time.[6] Protonating this amine to form the HCl salt makes it less nucleophilic and generally enhances the molecule's stability.[10]
-
Hygroscopicity: While salts are often more stable chemically, their ionic nature can make them more hygroscopic than their corresponding free bases.[18] Moisture uptake can be detrimental, potentially causing physical changes (like deliquescence), altering dissolution rates, or even initiating chemical degradation.[17] Therefore, a thorough hygroscopicity assessment is essential for any salt form.
Experimental Protocol: Hygroscopicity Assessment by Gravimetric Sorption Analysis (GSA)
GSA is a high-precision method for determining a material's affinity for water vapor under controlled temperature and relative humidity (RH).[19]
-
Sample Preparation: Place a small, accurately weighed sample (5-15 mg) of the test compound (free base or HCl salt) onto the GSA microbalance.[18]
-
Drying Step: The sample is first dried under a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 40°C) until a stable weight is achieved. This establishes the initial dry weight of the sample.[19] This step is crucial for a standardized comparison.
-
Sorption/Desorption Cycle: The RH is then increased stepwise (e.g., in 10% increments from 0% to 90% RH) and then decreased back to 0% RH.[18] At each step, the instrument waits for the sample weight to equilibrate before moving to the next RH level.
-
Data Analysis: The change in mass at each RH step is recorded. The results are plotted as a sorption isotherm (percent weight change vs. RH). The degree of hygroscopicity is classified based on the percentage of moisture uptake at a specific RH, typically 80% RH at 25°C.[19] Any significant hysteresis between the sorption and desorption curves can indicate changes in the solid state of the material.[18]
Practical Implications in Research & Development
The choice between the free base and HCl salt has far-reaching consequences for the entire development pipeline.[8]
-
For the Medicinal Chemist: The free base is often the direct product of a synthetic route and may be suitable for further chemical modification or for use in non-aqueous reaction conditions. However, for biological screening in aqueous media, inconsistent dissolution can lead to misleading results. Converting to the HCl salt provides a more reliable solid form for consistent stock solution preparation and in vitro assays.
-
For the Formulation Scientist: The HCl salt is almost always the preferred starting point for developing oral and parenteral (injectable) dosage forms due to its superior solubility.[9] For a solid oral dose form (tablet or capsule), higher solubility facilitates a faster dissolution rate, which is often the rate-limiting step for absorption.[10] For an injectable formulation, high aqueous solubility is a prerequisite.
-
For Process and Manufacturing: Crystalline salts are often easier to purify, handle, and process than their free base counterparts, which may be oily or have poor flow properties.[10] A stable, non-hygroscopic crystalline salt ensures batch-to-batch consistency, a requirement for regulatory approval.
Conclusion and Recommendations
The conversion of 1-(2-Chlorobenzoyl)piperidin-4-amine from its free base to its hydrochloride salt is a critical enabling step in its journey from a chemical intermediate to a useful tool in pharmaceutical R&D. While the free base has its place in synthesis, the HCl salt form offers superior physicochemical properties—most notably enhanced aqueous solubility and chemical stability—that are essential for reliable biological testing and viable drug formulation.
Key Recommendations:
-
Early Stage Discovery: Prepare the HCl salt early to ensure reliable data from aqueous-based biological assays.[8]
-
Preformulation: Characterize both the free base and the HCl salt, but focus development efforts on the salt form unless it presents insurmountable issues like extreme hygroscopicity or poor crystallinity.
-
Formulation Development: The HCl salt is the presumptive candidate for oral and parenteral formulations. Its higher solubility is a significant advantage that directly impacts potential bioavailability.[2]
Ultimately, a well-designed salt selection and characterization study provides the robust foundation needed for an efficient and successful development program.[1]
References
-
Salt Selection in Drug Development. (2026, February 13). Pharmaceutical Technology. [Link]
-
Gould, P. L. (2025, August 7). Salt selection and optimisation procedures for pharmaceutical new chemical entities. International Journal of Pharmaceutics. [Link]
-
Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. (2025, January 8). Chemistry Stack Exchange. [Link]
-
Salt selection in pharmaceutical product development. (n.d.). Slideshare. [Link]
-
Serajuddin, A. T. M. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences. [Link]
-
Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts. [Link]
-
Bowker, M. J. (2000, July 19). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, ACS Publications. [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. [Link]
-
Hygroscopicity Evaluation. (n.d.). Technology Networks. [Link]
-
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008, March 15). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. [Link]
-
Annex 4: Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO). [Link]
-
Anderson, B. D., & Conradi, R. A. (2012). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Journal of Pharmaceutical Sciences. [Link]
-
Allada, R., et al. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]
-
Difference between amino acid free base and its hydrochloride salt?. (2018, August 14). ResearchGate. [Link]
-
Amino Acid Freebase vs. HCl Salt. (2017, June 30). Reddit. [Link]
-
Ràfols, C., et al. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. [Link]
-
Hydrochloride vs non-hydrochloride compounds. (2015, December 4). Sciencemadness Discussion Board. [Link]
-
Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Blok, D. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]
-
Piperidine. (n.d.). Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - Hydrochloride vs non-hydrochloride compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmainfonepal.com [pharmainfonepal.com]
- 11. researchgate.net [researchgate.net]
- 12. salt selection in pharmaceutical product development | PPTX [slideshare.net]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. scispace.com [scispace.com]
- 15. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. pharmainfo.in [pharmainfo.in]
- 19. asiapharmaceutics.info [asiapharmaceutics.info]
Safety Operating Guide
Proper Disposal Procedures for 1-(2-Chlorobenzoyl)piperidin-4-amine
Executive Summary & Chemical Profile
1-(2-Chlorobenzoyl)piperidin-4-amine is a functionalized piperidine intermediate frequently used in the synthesis of pharmaceutical agents (e.g., GPCR ligands, kinase inhibitors). Its structure contains a basic primary amine, a piperidine ring, and a halogenated (chlorinated) aromatic ring.
Effective disposal requires strict adherence to halogenated organic waste protocols . Improper disposal (e.g., drain discharge) poses severe risks of aquatic toxicity and regulatory violation (RCRA/EPA) due to the persistence of the chlorobenzoyl moiety.
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 1-(2-Chlorobenzoyl)piperidin-4-amine |
| CAS Number | 107263-95-6 (Generic/Isomer check required per batch) |
| Molecular Formula | C₁₂H₁₅ClN₂O |
| Functional Groups | Primary Amine (Basic), Amide (Neutral), Aryl Chloride (Halogenated) |
| Physical State | Solid (typically off-white powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2] |
Hazard Identification & Risk Assessment
Before initiating disposal, you must validate the specific hazards. While this compound is an intermediate, treat it with the Precautionary Principle applicable to halogenated amines.
-
Health Hazards (GHS Inferred):
-
Environmental Hazards:
-
H411: Toxic to aquatic life with long-lasting effects (Chlorinated aromatics are often persistent).
-
-
Chemical Compatibility:
-
Incompatible with: Strong oxidizing agents, Acid chlorides, Acid anhydrides.
-
Reactivity: The primary amine is basic and will react exothermically with strong acids.
-
Waste Segregation Strategy
The presence of the Chlorine (Cl) atom dictates the disposal pathway. You cannot mix this with non-halogenated solvents (e.g., Acetone, Ethanol) if your facility separates waste streams for fuel blending, as halogens corrode standard incinerators and can form dioxins if not burned at specific high temperatures.
Decision Logic: Waste Classification
Figure 1: Waste segregation logic flow. Note that any solution containing significant amounts of 1-(2-Chlorobenzoyl)piperidin-4-amine should default to the Halogenated stream to ensure proper destruction.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Applicability: Expired chemicals, spilled powder, or reaction solids.
-
PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (or fume hood operation).
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste bucket lined with a heavy-duty yellow hazardous waste bag.
-
Labeling:
-
Transfer:
-
Transfer solid carefully to avoid dust generation.
-
Wipe the exterior of the stock bottle with a damp tissue (solvent: ethanol) and dispose of the tissue in the same solid waste container.
-
-
Secondary Containment: Place the sealed jar/bag into the facility's designated "Solid Hazardous Waste" drum.
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicability: HPLC effluent, reaction solvents (DCM, DMF, Methanol).
-
pH Check: If the solution is acidic (e.g., from an HCl workup), neutralize to pH 6–9 using Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum to prevent drum corrosion or gas evolution.
-
Segregation:
-
Strict Rule: Dispose of into the Halogenated Solvent Waste carboy (typically yellow or red safety cans).
-
Why? Even if dissolved in Methanol (non-halogenated), the solute contains chlorine. Mixing this into a non-halogenated fuel-blending stream can violate incinerator permit limits for chlorine content.
-
-
Documentation: Log the volume and concentration on the carboy's accumulation log.
Protocol C: Spill Cleanup Procedure
Scenario: 5g of solid powder spilled on the benchtop.
-
Isolate: Alert nearby personnel. Demarcate the area.[7]
-
Protect: Don PPE (Gloves, Goggles, Lab Coat).[7]
-
Contain (Dry Spill):
-
Do not wet the powder initially (this spreads the contamination).
-
Use a scoop or stiff paper to gently push the powder into a pile.
-
Scoop into a disposable container (e.g., a plastic jar).
-
-
Decontaminate:
-
Wet a paper towel with Ethanol or Isopropanol (the amine is soluble in alcohols).
-
Wipe the area from the outside in.
-
Repeat with a water-dampened towel.
-
-
Disposal: Place all scoops, towels, and gloves used into the Solid Hazardous Waste bag.
Regulatory & Compliance Framework
Adherence to these regulations is mandatory for legal operation.
| Regulation | Relevance | Action Item |
| RCRA (USA) | "Cradle-to-Grave" tracking.[2] | This compound is likely a "Characteristic Waste" (Toxic/Ignitable depending on solvent) rather than P/U listed. However, it must be manifested as Hazardous Waste .[7] |
| EPA 40 CFR 261 | Identification of Hazardous Waste. | Treat as D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH >12.5 or <2) or generic organic toxic waste. |
| Clean Water Act | Discharge prohibitions. | Zero Discharge: Under no circumstances can this amine be poured down the sink. |
Incineration Specifications
The ultimate fate of this waste stream must be High-Temperature Incineration (>1100°C) with acid gas scrubbing. This ensures the complete destruction of the chlorobenzoyl ring and capture of the resulting HCl gas, preventing the formation of Polychlorinated Biphenyls (PCBs) or Dioxins.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273. Washington, D.C. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]
Sources
- 1. Piperidine, 1-(2-chlorobenzoyl)- (22342-21-8) for sale [vulcanchem.com]
- 2. mtu.edu [mtu.edu]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. 1018662-01-5|1-(2-Chlorobenzoyl)piperidin-4-amine|BLD Pharm [bldpharm.com]
- 6. 1-(2-chlorobenzoyl)piperidin-4-amine [chemicalbook.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Comprehensive Guide to the Safe Handling of 1-(2-Chlorobenzoyl)piperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Engineering Controls: Your First Line of Defense
Given the chemical structure of 1-(2-Chlorobenzoyl)piperidin-4-amine, it is prudent to treat it as a hazardous substance. Similar piperidine derivatives can be harmful if swallowed, cause severe skin and eye irritation or burns, and may lead to respiratory irritation.[1][2][3] Therefore, proactive measures are essential.
Engineering Controls:
-
Chemical Fume Hood: All handling of 1-(2-Chlorobenzoyl)piperidin-4-amine in solid or solution form should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][4]
-
Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the compound is stored or weighed.[5][6]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the work area.[7][8]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
A comprehensive PPE strategy is crucial to prevent accidental exposure. The following table outlines the minimum required PPE for handling 1-(2-Chlorobenzoyl)piperidin-4-amine.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety goggles with side shields or a full-face shield.[9][10][11] | Protects against splashes and airborne particles that can cause severe eye damage.[1][2][3] |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation or burns.[9][10][11] Gloves should be inspected before use and disposed of after handling the compound.[5] |
| Body | A laboratory coat. | Provides a removable barrier to protect skin and clothing from contamination.[5][12] |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[7][9] | Protects against inhalation of dust or aerosols, which may be harmful.[2][6] |
Safe Handling and Operational Workflow
A systematic approach to handling 1-(2-Chlorobenzoyl)piperidin-4-amine will minimize the risk of exposure and ensure the quality of your research.
Preparation and Weighing:
-
Designated Area: Conduct all weighing and preparation activities within a chemical fume hood.[2]
-
Spill Containment: Use a disposable weighing paper or a container that can be easily cleaned to contain any spills.
-
Avoid Dust Generation: Handle the solid compound carefully to avoid creating dust.[6]
Experimental Use:
-
Closed Systems: Whenever possible, use a closed system for reactions involving this compound.[1][5]
-
Temperature Control: Be mindful of reaction temperatures, as increased temperatures can lead to the vaporization of the compound or reaction byproducts.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][6]
Safe Handling Workflow Diagram
Caption: A workflow diagram illustrating the key stages of safely handling 1-(2-Chlorobenzoyl)piperidin-4-amine, from preparation to disposal.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Seek medical attention.[1][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][8] |
| Inhalation | Move the individual to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting.[1][7] Rinse the mouth with water. Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][6] For large spills, contact your institution's environmental health and safety department.[9] |
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are essential for maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][12]
-
Keep away from incompatible substances such as strong oxidizing agents and strong acids.[1][6]
-
The storage area should be clearly labeled.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[1][3][5]
-
Do not allow the chemical to enter the environment.[1]
-
Use a licensed waste disposal company for the disposal of the compound and any contaminated materials.[3]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-(2-Chlorobenzoyl)piperidin-4-amine, ensuring a safe and productive research environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. kishida.co.jp [kishida.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
